beta-Lactose
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-DCSYEGIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023193, DTXSID5058723 | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | beta-D-Lactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12303 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5965-66-2, 63-42-3 | |
| Record name | β-Lactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Lactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-LACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Lactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
beta-Lactose chemical structure and properties
An In-depth Technical Guide to beta-Lactose: Chemical Structure and Properties
Introduction
Lactose, a disaccharide sugar derived from galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key component in various food products.[1][2][3] It exists in two primary isomeric forms, or anomers: α-lactose and β-lactose.[4][5] These anomers differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose moiety.[4] While α-lactose monohydrate is the most common commercial form, β-lactose possesses distinct physicochemical properties, such as higher initial solubility and greater compressibility, which make it highly valuable for specific applications, including direct-compression tableting.[4][6][7]
This technical guide provides a comprehensive overview of the chemical structure and properties of β-lactose, detailed experimental protocols for its characterization, and visual representations of its structural and relational data to support researchers, scientists, and drug development professionals.
Chemical Structure of β-Lactose
β-Lactose is a disaccharide composed of a β-D-galactose unit and a D-glucose unit linked by a β(1→4) glycosidic bond.[1][3] Its systematic IUPAC name is 4-O-(β-D-galactopyranosyl)-β-D-glucopyranose.[8][9] The key distinction between β-lactose and α-lactose lies at the anomeric carbon (C1) of the glucopyranose ring.[3][4] In β-lactose, the hydroxyl group on this carbon is in the equatorial position (on the same side of the ring as the C6), whereas in α-lactose, it is in the axial position.[10]
Physicochemical Properties
β-Lactose is typically a white to off-white, odorless, crystalline solid with a mildly sweet taste.[1][13] Commercially available β-lactose often contains a mixture of anomers, typically around 70-80% β-lactose and 20-30% α-lactose.[4][14][15] It is considered anhydrous as it does not contain crystal water, unlike α-lactose monohydrate.[4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of β-lactose.
| Property | Value | Units | Notes | Citations |
| Molecular Weight | 342.30 | g/mol | [1][11] | |
| Melting Point | 224 - 254 | °C | Varies by source and purity. | [1][12][16][17] |
| Boiling Point | ~397.76 | °C | Rough estimate. | [1][12][16] |
| Density | ~1.59 | g/cm³ | At 20°C. | [1][4][16] |
| Specific Rotation [α]D | +35° to +55.4° | degrees | Initial value is +35°; equilibrates to ~+55.4° in water at 20°C due to mutarotation. | [2] |
| Solubility in Water | 50 | g/100 mL | Initial solubility; higher than α-lactose. Final solubility is the same for both anomers. | [2] |
| Solubility in Ethanol | Decreased | Solubility decreases significantly with increasing ethanol concentration. | [18][19][20] | |
| Flash Point | ~357.8 | °C | [1][17] |
Mutarotation
In an aqueous solution, α- and β-lactose undergo interconversion through a process called mutarotation, eventually reaching a state of equilibrium.[4] This occurs via the opening of the glucopyranose ring to form an open-chain aldehyde, which can then re-close to form either anomer.[14] At room temperature, the equilibrium mixture in water consists of approximately 60% β-lactose and 40% α-lactose.[4] The rate of mutarotation is influenced by temperature, pH, and concentration.[4] This phenomenon is critical as it means the properties of a lactose solution change over time until equilibrium is reached.
Experimental Protocols for Characterization
The characterization of β-lactose, particularly determining its purity and anomeric ratio, is crucial for quality control in pharmaceutical and food applications.[2][5] Several analytical techniques are employed for this purpose.
General Experimental Workflow
A typical workflow for the comprehensive characterization of a lactose sample involves multiple analytical techniques to assess its physical and chemical properties.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To determine the anomeric (β/α) ratio in a lactose sample.[5][14]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the lactose sample in a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D₂O).[21][22] DMSO is often preferred as it prevents mutarotation from occurring during the experiment.[2][21]
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of the α and β forms resonate at distinct chemical shifts.
-
Analysis: Integrate the peak areas corresponding to the anomeric protons of both α- and β-lactose.[22] The ratio of these integrals directly corresponds to the molar ratio of the anomers in the sample.[23] For analysis in DMSO, the relevant peaks are partially resolved doublets around 6.3 and 6.6 ppm.[21][22]
Polarimetry
Objective: To measure the specific optical rotation, which is characteristic of the anomeric composition.
Methodology:
-
Sample Preparation: Prepare a solution of the lactose sample in water at a precisely known concentration.
-
Measurement: Place the solution in a polarimeter cell of a known path length.
-
Data Acquisition: Measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Analysis: The initial optical rotation is measured immediately after dissolution. To observe mutarotation, measurements are taken over time until a stable value is reached, indicating equilibrium. The specific rotation is calculated using the observed rotation, concentration, and path length. The initial value for pure β-lactose is +35°, while the equilibrium value for a lactose solution is approximately +52.6° to +55.4°.[2][15]
Differential Scanning Calorimetry (DSC)
Objective: To analyze the thermal properties, including melting point and crystalline form, which differ between the anomers.[5]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (4-5 mg) of the lactose powder into an aluminum DSC pan.[24]
-
Instrument Setup: Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[24]
-
Analysis: The resulting thermogram will show endothermic peaks corresponding to events like the loss of water (for α-lactose monohydrate, around 140°C) and melting.[14] The melting point of β-lactose is significantly higher than that of α-lactose monohydrate, allowing for their differentiation.[14]
Spectroscopic Methods (FTIR and Raman)
Objective: To identify the anomeric form based on its unique vibrational spectrum (molecular fingerprint).
Methodology:
-
Sample Preparation: The solid powder sample is typically analyzed directly with minimal preparation using an appropriate accessory (e.g., an ATR accessory for FTIR).[25]
-
Data Acquisition: The FTIR or Raman spectrum is recorded over a specific wavenumber range (e.g., 4000 to 450 cm⁻¹).[24][25]
-
Analysis: The spectra of α- and β-lactose exhibit distinct absorption bands. For instance, a band around 950 cm⁻¹ in the FTIR spectrum is considered a diagnostic peak for the β-lactose anomer.[24] These techniques can confirm the presence and crystalline nature of β-lactose.[26][27]
Applications in Research and Drug Development
The unique properties of β-lactose make it a valuable excipient in the pharmaceutical industry.
-
Direct Compression Tableting: Its superior compressibility compared to α-lactose makes it an excellent binder and filler for producing tablets without the need for a wet granulation step.[6][7]
-
Dry Powder Inhalers (DPIs): While α-lactose monohydrate is often used as a carrier, the anomeric ratio can influence drug release and formulation performance.[6]
-
Food Industry: It is used as a substrate for fermentation in dairy products and as a sweetener.[1]
-
Nutrient: As the primary carbohydrate in milk, it is a crucial energy source.[1]
References
- 1. glycodepot.com [glycodepot.com]
- 2. mdpi.com [mdpi.com]
- 3. Lactose - Wikipedia [en.wikipedia.org]
- 4. dl.icdst.org [dl.icdst.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pschemicals.com [pschemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C12H22O11 | CID 6134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. BETA-D-LACTOSE | 5965-66-2 [chemicalbook.com]
- 13. Lactose Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Lactose CAS#: 63-42-3 [m.chemicalbook.com]
- 16. 5965-66-2 CAS MSDS (BETA-D-LACTOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. Effect of alcohols on lactose solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Characterisation and Deposition Studies of Recrystallised Lactose from Binary Mixtures of Ethanol/Butanol for Improved Drug Delivery from Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. [PDF] Preparation and Characterization of High Purity Anhydrous β-Lactose from α-Lactose Monohydrate at Mild Temperature | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anomeric Forms of Lactose: Alpha vs. Beta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose, a disaccharide composed of β-D-galactose and D-glucose linked via a β(1→4) glycosidic bond, is a fundamental excipient in the pharmaceutical industry and a key component in dairy products. The anomeric carbon on the glucose unit allows lactose to exist in two diastereomeric forms: alpha (α)-lactose and beta (β)-lactose.[1] These anomers, while chemically similar, exhibit distinct physicochemical properties that significantly impact their functionality in various applications.[2] This technical guide provides a comprehensive overview of the structural and functional differences between α- and β-lactose, detailed experimental protocols for their characterization, and a summary of their key properties.
The stereochemistry at the anomeric carbon (C1) of the glucopyranose ring dictates whether the hydroxyl group is in the axial (α-lactose) or equatorial (β-lactose) position. This seemingly minor structural variance leads to notable differences in solubility, sweetness, hygroscopicity, and crystal structure.[2] In aqueous solutions, α- and β-lactose undergo interconversion in a process known as mutarotation, eventually reaching a dynamic equilibrium.[3][4] At room temperature, this equilibrium favors the β-anomer, with a typical ratio of approximately 63% β-lactose to 37% α-lactose.[4] Understanding and controlling the anomeric composition of lactose is critical for ensuring product consistency, stability, and performance in pharmaceutical formulations and food science.
Physicochemical Properties of α- and β-Lactose
The distinct properties of the anomeric forms of lactose are summarized in the tables below for easy comparison.
| Property | α-Lactose | β-Lactose | Reference(s) |
| Systematic Name | β-D-galactopyranosyl-(1→4)-α-D-glucopyranose | β-D-galactopyranosyl-(1→4)-β-D-glucopyranose | [5] |
| Common Crystalline Form | Monohydrate | Anhydrous | [2] |
| Melting Point (°C) | ~202 (monohydrate) | ~252 | [6] |
| Solubility in Water ( g/100 mL at 20°C) | 7 | 50 | [6] |
| Specific Rotation [α]D | +89.4° | +35.0° | [6] |
| Equilibrium Specific Rotation [α]D in water | +55.3° | +55.3° | [6] |
| Relative Sweetness (Sucrose = 1) | 0.2 - 0.4 | Slightly sweeter than α-lactose | [5][7] |
| Hygroscopicity | Less hygroscopic | More hygroscopic | [2] |
Mutarotation: The Interconversion of Anomers
In solution, α-lactose and β-lactose are not static entities but are in a constant state of flux, interconverting through an open-chain aldehyde intermediate. This process, known as mutarotation, results in a change in the optical rotation of the solution over time until equilibrium is established. The rate of mutarotation is influenced by temperature, pH, and the presence of catalysts. At 25°C, the equilibrium in an aqueous solution is typically reached with a composition of about 37% α-lactose and 63% β-lactose.
Caption: Mutarotation of lactose in solution.
Experimental Protocols for Anomer Characterization
The differentiation and quantification of α- and β-lactose are crucial for quality control in both research and industrial settings. The following are detailed methodologies for key analytical techniques.
Polarimetry
Principle: Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution containing an optically active compound. Since α- and β-lactose have different specific rotations, this technique can be used to determine their relative concentrations and to monitor the progress of mutarotation.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 g of the lactose sample and dissolve it in 80 mL of deionized water in a 100 mL volumetric flask by heating to 50°C.
-
Allow the solution to cool to room temperature.
-
To observe mutarotation, begin measurements immediately. To determine the equilibrium mixture, add 0.2 mL of 6M ammonia solution, allow to stand for 30 minutes, and then dilute to the mark with deionized water.
-
-
Instrument Setup:
-
Calibrate the polarimeter using a blank solution (deionized water or water with 0.2 mL of 6M ammonia per 100 mL).
-
Maintain the temperature of the sample cell at a constant 25°C.
-
-
Measurement:
-
Rinse the polarimeter tube with the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and record the optical rotation. Take at least five readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can distinguish between α- and β-lactose based on the chemical shifts of the anomeric protons. The anomeric proton of α-lactose appears at a different chemical shift than that of β-lactose, allowing for their quantification.
Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the lactose sample in approximately 0.75 mL of deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6) in an NMR tube. DMSO-d6 is often preferred as it slows down the rate of mutarotation, allowing for a more accurate determination of the initial anomeric composition.
-
-
NMR Spectrometer Setup:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Set the temperature to 25°C.
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The anomeric proton of α-lactose typically appears as a doublet around δ 5.22 ppm, while the anomeric proton of β-lactose appears as a doublet around δ 4.66 ppm in D₂O.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of both anomers.
-
The relative percentage of each anomer can be calculated from the ratio of their integral areas.
-
X-Ray Powder Diffraction (XRPD)
Principle: XRPD is a powerful technique for characterizing the solid-state forms of lactose. Crystalline α-lactose monohydrate and anhydrous β-lactose have distinct crystal lattices, which produce unique diffraction patterns.
Methodology:
-
Sample Preparation:
-
Gently grind the lactose sample to a fine, homogeneous powder using a mortar and pestle.
-
-
Instrument Setup:
-
Place the powdered sample in a sample holder.
-
Use a diffractometer with Cu Kα radiation.
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
The resulting diffractogram will show characteristic peaks for each crystalline form. For example, α-lactose monohydrate has characteristic peaks at approximately 12.5°, 16.4°, and 20.0° 2θ, while β-lactose has a characteristic peak at around 10.5° 2θ.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with reference patterns for pure α-lactose monohydrate and β-lactose to identify the crystalline forms present.
-
Quantitative analysis can be performed by comparing the intensities of characteristic peaks to those in a calibration curve created with known mixtures of the anomers.
-
Experimental Workflow for Anomer Analysis
The following diagram outlines a typical workflow for the comprehensive analysis of lactose anomers.
Caption: Workflow for lactose anomer analysis.
Conclusion
The anomeric forms of lactose, α-lactose and β-lactose, possess distinct physicochemical properties that are of paramount importance in their application in the pharmaceutical and food industries. A thorough understanding of their individual characteristics and the dynamics of their interconversion is essential for product development, quality control, and ensuring the desired performance of the final product. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization and quantification of these anomers, enabling researchers and industry professionals to harness their unique properties effectively.
References
- 1. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Characteristics of Beta-Lactose Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of beta-lactose powder. This compound, an anomer of lactose, is a disaccharide widely utilized as an excipient in the pharmaceutical industry. Its physical properties are critical determinants of its performance in various applications, including as a filler, binder, and carrier in tablets and dry powder inhalers. This document outlines key physical parameters, details the experimental protocols for their determination, and presents quantitative data in a structured format for ease of comparison.
General and Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is the beta-anomer of lactose, a disaccharide composed of D-galactose and D-glucose units linked by a β-1,4 glycosidic bond. Commercial this compound products often contain a higher concentration of the β anomer (approximately 80% w/w) and are frequently referred to as "anhydrous" lactose because the this compound is in an anhydrous form.[2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |
| Molecular Weight | 342.30 g/mol | [1] |
| Melting Point | Approximately 254 °C | [1] |
| Boiling Point | Approximately 397.76 °C | [1] |
| True Density | Approximately 1.59 g/cm³ | [1][3] |
Particle and Powder Characteristics
The particle and bulk powder properties of this compound are crucial for its functionality in pharmaceutical formulations, influencing aspects like flowability, compressibility, and dissolution.
Particle Size Distribution
The particle size distribution of this compound powder significantly impacts its flow and compaction properties. Milled anhydrous β-lactose typically has an irregular shape.[4]
Table 2: Particle Size Distribution Parameters of this compound Powder (Typical Values)
| Parameter | Description | Typical Value Range (µm) |
| d10 | 10% of particles are smaller than this diameter | Varies with grade |
| d50 (Median) | 50% of particles are smaller than this diameter | Varies with grade |
| d90 | 90% of particles are smaller than this diameter | Varies with grade |
Density
The density of this compound powder is characterized by its bulk and tapped densities, which are important for die filling and tablet weight uniformity.
Table 3: Density of this compound Powder (Typical Values)
| Property | Description | Typical Value (g/cm³) |
| Bulk Density | The density of the powder under loose packing | Varies with particle size and shape |
| Tapped Density | The density of the powder after mechanical tapping | Varies with particle size and shape |
Flowability
The flowability of this compound powder is a critical parameter in manufacturing processes such as tableting and capsule filling. It is influenced by particle size, shape, and surface characteristics.
Table 4: Flowability Parameters of this compound Powder (Typical Values)
| Parameter | Description | Typical Value Range |
| Angle of Repose | The steepest angle of descent of a powder heap | Varies with powder properties |
| Carr's Index | An indication of the compressibility of a powder | Varies with powder properties |
| Hausner Ratio | Ratio of tapped density to bulk density | Varies with powder properties |
Solubility
This compound exhibits higher solubility in water compared to its alpha-anomer.[5] The final solubility in water is the same for both anomers due to mutarotation, where they convert into each other in solution to reach an equilibrium.[3]
Table 5: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 50 g/100 mL | [5] |
| Ethanol | Practically insoluble |
Moisture Content
Commercial this compound is typically anhydrous.[2] However, it can be hygroscopic, especially at high relative humidity.[6]
Table 6: Moisture Content of this compound Powder
| Property | Description | Typical Value |
| Moisture Content | Amount of water present in the powder | < 1% (as anhydrous) |
Specific Surface Area
The specific surface area (SSA) is a measure of the total surface area of a powder per unit of mass and is influenced by particle size and porosity.
Table 7: Specific Surface Area of this compound Powder (Typical Values)
| Method | Description | Typical Value Range (m²/g) |
| BET (Gas Adsorption) | Measures the physical adsorption of a gas on the solid surface | Varies with particle size |
Structural and Thermal Properties
The crystalline structure and thermal behavior of this compound are important for its stability and processing.
Crystal Structure
This compound exists in an anhydrous crystalline form.[3] The crystals of pure this compound are described as having a characteristic kite-like form, though industrially produced this compound may have very small crystals where this form is less common.[3]
Thermal Properties
Thermal analysis provides insights into the physical and chemical changes that occur in this compound upon heating.
Table 8: Thermal Properties of this compound Powder
| Property | Description | Typical Value (°C) |
| Melting Point | Temperature at which the crystalline solid transitions to a liquid | ~254 |
| Glass Transition Temperature (of amorphous lactose) | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state | 101 - 115 |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound powder are provided below.
Particle Size Distribution by Laser Diffraction
Principle: This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particulate sample. The particle size distribution is then calculated from the scattered light pattern using the Mie or Fraunhofer theory.
Apparatus: Laser diffraction particle size analyzer with a dry powder dispersion unit.
Procedure:
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Select an appropriate dispersion pressure to ensure adequate particle dispersion without causing particle attrition. This is typically determined by performing a pressure titration, where the particle size is measured at increasing dispersion pressures until a stable plateau is reached.[7][8]
-
Introduce a representative sample of the this compound powder into the feeder of the dry dispersion unit.
-
Initiate the measurement. The instrument will automatically feed the powder through the measurement zone.
-
The software will calculate and report the particle size distribution, including parameters such as d10, d50, and d90.
-
Perform replicate measurements to ensure reproducibility.
Bulk and Tapped Density
Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume. Tapped density is determined by mechanically tapping a graduated cylinder containing the powder sample until little further volume change is observed.
Apparatus: Graduated cylinder, balance, and a tapped density tester.
Procedure for Bulk Density:
-
Weigh a clean, dry graduated cylinder.
-
Gently pour a known mass (e.g., 100 g) of this compound powder into the cylinder without compacting it.[5]
-
Level the powder surface without compacting and read the unsettled apparent volume (V₀).[5]
-
Calculate the bulk density using the formula: Bulk Density = mass / V₀.[9]
Procedure for Tapped Density:
-
Use the same cylinder with the powder from the bulk density measurement.
-
Place the cylinder in the tapped density tester.
-
Operate the tester for a specified number of taps (e.g., 100, 500, 1250 taps) at a specified drop height and rate.[10]
-
Read the final tapped volume (Vf).
-
Calculate the tapped density using the formula: Tapped Density = mass / Vf.
Flowability by Shear Cell Method
Principle: The shear cell method measures the flow properties of a powder by determining the shear stress required to cause failure in a consolidated powder bed.
Apparatus: Ring shear tester or other suitable shear cell instrument.
Procedure:
-
Place a representative sample of the this compound powder into the shear cell.
-
Apply a known consolidation stress (normal load) to the powder bed.
-
Apply a shear stress to the powder until it yields or fails.
-
Record the shear stress at failure for different consolidation stresses to construct a yield locus.
-
From the yield locus, determine key flowability parameters such as the angle of internal friction, cohesion, and the flow function. The flow function is a plot of the unconfined yield strength versus the major principal consolidating stress.
Moisture Content by Karl Fischer Titration
Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.
Apparatus: Karl Fischer titrator (volumetric or coulometric).
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Introduce a known mass of the this compound powder into the titration vessel containing a suitable solvent (e.g., methanol).
-
The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached (no more water is present).
-
The amount of water in the sample is calculated based on the amount of reagent consumed. For lactose, a stirring time of at least 180 seconds is recommended for complete dissolution.
Specific Surface Area by BET Method
Principle: The Brunauer-Emmett-Teller (BET) theory describes the multilayer adsorption of a gas on a solid surface. The specific surface area is determined from the amount of gas adsorbed at different partial pressures.
Apparatus: Gas adsorption analyzer.
Procedure:
-
Degas a known mass of the this compound powder under vacuum or with an inert gas flow at an elevated temperature to remove any adsorbed contaminants.
-
Cool the sample to the temperature of liquid nitrogen (-196 °C).
-
Introduce a known amount of an adsorbate gas (typically nitrogen or krypton) into the sample cell at various partial pressures.
-
Measure the amount of gas adsorbed at each pressure to generate an adsorption isotherm.
-
Apply the BET equation to the linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.30) to calculate the specific surface area.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting and glass transitions.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh a small amount of this compound powder (typically 2-4 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The instrument records the heat flow to the sample relative to the reference.
-
Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) peaks, as well as shifts in the baseline indicating a glass transition.
Crystal Structure by X-ray Diffraction (XRD)
Principle: XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a material. When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern.
Apparatus: X-ray diffractometer.
Procedure:
-
Prepare a flat, uniform powder sample of this compound.
-
Mount the sample in the diffractometer.
-
Direct a monochromatic X-ray beam onto the sample.
-
Rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles (2θ).
-
The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks can be used to identify the crystal structure and quantify the amounts of different crystalline forms.
Visualizations
Lactose Metabolism Pathway
The following diagram illustrates the metabolic pathway of lactose after ingestion.
Caption: Overview of Lactose Digestion and Metabolism.
Experimental Workflow for this compound Powder Characterization
The following diagram outlines a typical experimental workflow for the comprehensive physical characterization of this compound powder.
Caption: Workflow for this compound Powder Characterization.
References
- 1. Determination of water content in lactose by Karl Fischer titration - Interlaboratory collaborative study: Universität Hohenheim [uni-hohenheim.de]
- 2. researchgate.net [researchgate.net]
- 3. shop.fil-idf.org [shop.fil-idf.org]
- 4. shop.fil-idf.org [shop.fil-idf.org]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Assessment of Pharmaceutical Powder Flowability using Shear Cell-Based Methods and Application of Jenike's Methodology. | Semantic Scholar [semanticscholar.org]
- 7. news-medical.net [news-medical.net]
- 8. bettersizeinstruments.com [bettersizeinstruments.com]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. pharmastate.academy [pharmastate.academy]
An In-depth Technical Guide to the Molecular Properties of β-Lactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused examination of the fundamental molecular characteristics of beta-lactose (β-lactose), a disaccharide of significant interest in pharmaceutical formulations and scientific research.
Core Molecular Attributes
This compound is a disaccharide composed of two monosaccharide units: D-galactose and D-glucose, linked by a β-1→4 glycosidic bond.[1] Its chemical structure and composition are well-defined, making it a reliable excipient in drug development and a standard compound in various biochemical applications. The "beta" designation in β-lactose refers to the anomeric form of the glucopyranose ring.[1]
Quantitative Molecular Data
The molecular formula and weight are critical parameters for stoichiometric calculations, formulation development, and analytical characterization. The key quantitative data for β-lactose are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₁₁ | [2][3][4][5][6] |
| Molecular Weight | 342.30 g/mol | [2][3][5][6] |
| Monoisotopic Mass | 342.11621151 Da | [2][4] |
| CAS Number | 5965-66-2 | [2][3][4][5][6] |
Methodologies for Structural and Molecular Weight Determination
The molecular weight and formula of carbohydrates like β-lactose are typically determined and confirmed using a combination of analytical techniques.
Experimental Protocol Overview: Mass Spectrometry
-
Sample Preparation: A dilute solution of β-lactose is prepared in a suitable solvent, often a water-methanol mixture.
-
Ionization: The sample is introduced into a mass spectrometer and ionized, commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique that keeps the molecule intact, which is crucial for accurate molecular weight determination.
-
Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the intact molecule (molecular ion) is identified. For β-lactose (C₁₂H₂₂O₁₁), this would be expected at an m/z corresponding to its monoisotopic mass.
Confirmation via X-ray Crystallography
The precise three-dimensional arrangement of atoms and the covalent structure, which confirms the molecular formula, can be determined by X-ray crystallography. This technique involves crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal.
Visualization of Molecular Composition
The logical relationship between β-lactose and its constituent monosaccharides can be visualized as follows:
Caption: Logical diagram illustrating the composition of β-lactose from its monosaccharide units.
References
- 1. Lactose - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H22O11 | CID 6134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. β-Lactose =99 5965-66-2 [sigmaaldrich.com]
- 6. This compound, Anhydrous, 99%, Spectrum Chemical 100 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Mutarotation of Lactose in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mutarotation of lactose in aqueous solution, a fundamental process with significant implications in the pharmaceutical and food industries. The guide details the kinetics, thermodynamics, and equilibrium of this reaction, along with established experimental protocols for its measurement.
Introduction to Lactose and its Anomeric Forms
Lactose, a disaccharide composed of galactose and glucose, is a cornerstone of many pharmaceutical formulations and food products. In aqueous solutions, lactose exists as two anomers, α-lactose and β-lactose, which differ in the stereochemical configuration at the anomeric carbon of the glucose unit. These two forms are in a dynamic equilibrium, interconverting through a process known as mutarotation. This spontaneous change in optical rotation continues until a stable equilibrium is achieved. The ratio of these anomers significantly influences the physicochemical properties of lactose, including its solubility, sweetness, and crystallization behavior, making a thorough understanding of its mutarotation essential for product development and quality control.
The Mechanism and Kinetics of Mutarotation
The mutarotation of lactose in an aqueous solution is a first-order reversible reaction. The process involves the opening of the glucopyranose ring to form an intermediate open-chain aldehyde form, which then recloses to form either the α- or β-anomer. The rate of mutarotation is influenced by several factors, including temperature, pH, and the presence of catalysts.
dot
The overall kinetics of the mutarotation can be described by the following equation:
kobs = kα + kβ
where kobs is the observed first-order rate constant, and kα and kβ are the rate constants for the forward (α → β) and reverse (β → α) reactions, respectively.
Equilibrium of Lactose Anomers
In an aqueous solution at room temperature, the equilibrium mixture of lactose consists of approximately 37% α-lactose and 63% β-lactose.[1] This equilibrium is dynamic and temperature-dependent.
Quantitative Data on Lactose Mutarotation
The following tables summarize key quantitative data related to the mutarotation of lactose in aqueous solution.
| Temperature (°C) | Equilibrium Ratio (β/α) | Reference |
| 10 | 1.65 | [2] |
| 20 | 1.62 | [2] |
| 25 | 1.60 | [3] |
| 30 | 1.58 | [2] |
| 40 | 1.54 | [2] |
| 50 | 1.50 | [2] |
Table 1: Equilibrium ratio of β-lactose to α-lactose in aqueous solution at various temperatures.
| Temperature (°C) | Overall Rate Constant (kobs) x 10-4 s-1 | Reference |
| 25 | 1.39 | [3] |
Table 2: Overall observed rate constant for lactose mutarotation in water at 25°C.
| Anomer | Specific Rotation ([α]D20) |
| α-Lactose monohydrate | +89.4° |
| β-Lactose | +35.0° |
| Equilibrium Mixture | +55.3° |
Table 3: Specific rotation of lactose anomers and their equilibrium mixture in water.
Experimental Protocols for Measuring Mutarotation
Several analytical techniques can be employed to monitor the mutarotation of lactose. The most common methods are polarimetry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
dot
Polarimetry
This classical technique measures the change in the optical rotation of a lactose solution over time.
Methodology:
-
Solution Preparation: Accurately weigh a known amount of α-lactose monohydrate and dissolve it in a known volume of distilled water in a volumetric flask. The concentration should be chosen to give a measurable optical rotation.
-
Instrument Setup:
-
Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 30 minutes.
-
Calibrate the instrument with a blank (distilled water).
-
-
Measurement:
-
Rinse the polarimeter tube with the lactose solution and then fill it, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and record the optical rotation at time zero.
-
Continue to record the optical rotation at regular intervals until a constant value is obtained, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Plot the optical rotation versus time.
-
The data can be fitted to a first-order kinetic model to determine the rate constant of mutarotation.
-
The equilibrium concentrations of α- and β-lactose can be calculated from the initial and final optical rotation values and the known specific rotations of the pure anomers.
-
High-Performance Liquid Chromatography (HPLC)
HPLC allows for the direct separation and quantification of α- and β-lactose.
Methodology:
-
Solution Preparation: Prepare a lactose solution in water as described for polarimetry.
-
HPLC System and Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column or a polymer-based column. A C18 column with pure water as the mobile phase has also been used successfully.[3]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. For a C18 column, pure water can be employed.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detector: A refractive index (RI) detector is most commonly used for carbohydrate analysis.
-
-
Measurement:
-
Inject a sample of the freshly prepared lactose solution onto the HPLC system and record the chromatogram.
-
Inject aliquots of the solution at regular time intervals, monitoring the change in the peak areas of α- and β-lactose.
-
Continue the injections until the ratio of the peak areas becomes constant.
-
-
Data Analysis:
-
Identify the peaks corresponding to α- and β-lactose based on their retention times (β-lactose typically elutes before α-lactose).
-
Calculate the concentration of each anomer at each time point by comparing the peak areas to those of standard solutions of known concentration.
-
Plot the concentration of each anomer versus time to determine the kinetic parameters and the equilibrium constant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the anomeric ratio of lactose in solution.[4]
Methodology:
-
Sample Preparation: Dissolve a known amount of lactose in deuterium oxide (D₂O) in an NMR tube.
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the temperature to the desired value.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the solution immediately after preparation.
-
The anomeric protons of α- and β-lactose give distinct signals in the spectrum. The anomeric proton of the glucose unit in α-lactose appears as a doublet at a lower chemical shift than that of the β-anomer.
-
Acquire spectra at regular time intervals until no further change in the relative integrals of the anomeric proton signals is observed.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of both anomers.
-
The ratio of the integrals directly corresponds to the molar ratio of the α- and β-anomers in the solution.
-
Plot the anomer ratio as a function of time to study the kinetics of mutarotation.
-
Factors Influencing Mutarotation
Several factors can affect the rate and equilibrium of lactose mutarotation:
-
Temperature: An increase in temperature accelerates the rate of mutarotation.[5]
-
pH: The mutarotation is slowest at a pH of approximately 5.0. Both acidic and basic conditions catalyze the reaction.
-
Solvent: The composition of the solvent can influence the rate of mutarotation. For instance, the addition of organic solvents to an aqueous solution of lactose generally slows down the rate of mutarotation.[3]
-
Catalysts: General acid-base catalysis can significantly increase the rate of mutarotation.
Conclusion
The mutarotation of lactose is a critical phenomenon in pharmaceutical and food sciences. A comprehensive understanding of its mechanism, kinetics, and the factors that influence it is paramount for controlling the properties of lactose-containing products. The experimental protocols detailed in this guide provide robust methods for researchers and scientists to accurately measure and characterize the mutarotation of lactose, ensuring product quality and consistency.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Deep Dive into the Hygroscopic Behavior of Lactose Anomers: α-Lactose vs. β-Lactose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lactose, a disaccharide widely employed as an excipient in the pharmaceutical industry and a key component in many food products, exists in two primary anomeric forms: alpha-lactose (α-lactose) and beta-lactose (β-lactose). The physical properties of these anomers, particularly their hygroscopicity, play a critical role in the stability, processing, and performance of the final product. This technical guide provides a comprehensive analysis of the differences in water sorption behavior between α-lactose and β-lactose, detailing the underlying structural reasons and the experimental methodologies used for their characterization.
The Structural Basis of Hygroscopicity in Lactose Anomers
Lactose can exist in various solid-state forms, including crystalline and amorphous states. The hygroscopicity of lactose is intrinsically linked to its solid-state structure.
α-Lactose: The most common and thermodynamically stable form of lactose is α-lactose monohydrate . In this crystalline form, each molecule of α-lactose is associated with one molecule of water, which is an integral part of the crystal lattice.[1] This form is considered to be non-hygroscopic under typical storage conditions.[2][3] However, anhydrous α-lactose, which can be produced by dehydrating the monohydrate, is highly hygroscopic and readily absorbs moisture to revert to the more stable monohydrate form.[1][4]
β-Lactose: In contrast, β-lactose is typically found in an anhydrous crystalline form.[4] While crystalline β-lactose is less hygroscopic than amorphous lactose, it is generally considered to be more hygroscopic than α-lactose monohydrate, particularly at higher relative humidity (RH).[5] Under conditions of high humidity, β-lactose can be unstable and may convert to the more stable α-lactose monohydrate form.[3]
Amorphous Lactose: Amorphous lactose, a non-crystalline mixture of α- and β-anomers, is the most hygroscopic form.[6][7] Its disordered structure provides a greater number of sites for water molecules to bind, leading to significant moisture uptake. This high hygroscopicity can lead to undesirable phenomena such as caking, crystallization, and altered powder flow, which are critical considerations in pharmaceutical manufacturing and food production.[6][8][9]
The logical relationship between the different forms of lactose and their hygroscopic nature can be visualized as follows:
Quantitative Comparison of Water Sorption
The hygroscopicity of different lactose forms can be quantified by measuring their moisture content at various relative humidity levels. The following table summarizes key quantitative data found in the literature.
| Lactose Form | Typical State | Theoretical Water Content | General Hygroscopicity | Notes |
| α-Lactose Monohydrate | Crystalline | 5.0% w/w[1][4] | Non-hygroscopic[2] | The water is part of the crystal structure. |
| Anhydrous α-Lactose | Crystalline | ~0% | Very hygroscopic[1][4] | Readily absorbs water to form the monohydrate. |
| β-Lactose | Anhydrous Crystalline | ~0% | Hygroscopic, especially at high RH[5] | Less stable than α-lactose monohydrate. |
| Amorphous Lactose | Amorphous | Variable | Highly hygroscopic[6][7] | A mixture of α and β anomers. |
Experimental Protocols for Hygroscopicity Assessment
Several analytical techniques are employed to characterize the hygroscopicity of lactose anomers. The most common and informative methods are detailed below.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature. This method is highly sensitive for determining moisture sorption isotherms and for studying moisture-induced phase transitions.
Experimental Workflow:
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the lactose powder (typically 5-20 mg) is placed in the DVS instrument's sample pan.
-
Drying: The sample is first dried in the instrument by exposing it to a stream of dry nitrogen (0% RH) until a constant weight is achieved. This initial dry mass serves as the reference point.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample's mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).
-
Desorption Phase (Optional): After reaching the maximum RH, the humidity can be decreased in a similar stepwise manner to generate a desorption isotherm.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a moisture sorption isotherm. The shape of the isotherm provides information about the mechanism of water sorption. For amorphous lactose, a sharp increase in mass followed by a decrease at a critical RH can indicate moisture-induced crystallization.[10]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to quantify the amount of α-lactose monohydrate in a mixture by measuring the enthalpy of dehydration.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (2-4 mg) is hermetically sealed in an aluminum pan.[4] An empty sealed pan is used as a reference.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[4]
-
Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The dehydration of α-lactose monohydrate appears as an endothermic peak in the DSC thermogram, typically around 145 °C.[4] The area of this peak is proportional to the amount of α-lactose monohydrate in the sample. By comparing the enthalpy of dehydration of the unknown sample to that of a pure α-lactose monohydrate standard, the percentage of this anomer can be quantified.[4]
Karl Fischer Titration
Karl Fischer (KF) titration is a classic method for determining the water content of a sample. It can be used to measure both free and bound water. To differentiate between free moisture and the water of crystallization in α-lactose monohydrate, it is often used in conjunction with a drying oven method.
Methodology:
-
Total Moisture Content (Karl Fischer): A known mass of the lactose sample is dissolved in a suitable solvent (e.g., methanol) and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated.
-
Free Moisture Content (Drying Oven): A separate sample is dried in an oven at a specific temperature (e.g., 87 or 105 °C) until a constant weight is achieved.[2] The weight loss is attributed to the free moisture.
-
Water of Crystallization: The amount of water of crystallization is calculated as the difference between the total moisture content (from KF titration) and the free moisture content (from the drying oven).[2] This value can then be used to determine the amount of α-lactose monohydrate present.
Implications for Pharmaceutical and Food Industries
The differing hygroscopic properties of α- and β-lactose have significant practical implications:
-
Formulation Stability: In pharmaceutical formulations, especially for moisture-sensitive drugs, the use of the stable, non-hygroscopic α-lactose monohydrate is often preferred. The presence of amorphous lactose, even in small amounts, can lead to moisture uptake, potentially causing degradation of the active pharmaceutical ingredient (API), and altering the physical properties of the dosage form.[11]
-
Powder Handling and Processing: The hygroscopicity of lactose powders affects their flowability and compressibility. Highly hygroscopic forms can lead to caking and poor powder flow, which can be problematic during manufacturing processes like tableting and capsule filling.[6]
-
Product Shelf-life: In food products, the physical state of lactose influences texture and shelf-life. For instance, the crystallization of amorphous lactose in milk powders can lead to caking and reduced solubility.[8][12]
Conclusion
The hygroscopicity of lactose is a complex property that is highly dependent on its anomeric form and crystalline state. While α-lactose monohydrate is a stable and non-hygroscopic excipient, anhydrous α-lactose, β-lactose, and particularly amorphous lactose exhibit significant moisture sorption. A thorough understanding and precise control of the solid-state form of lactose are crucial for ensuring the quality, stability, and performance of pharmaceutical and food products. The experimental techniques outlined in this guide provide the necessary tools for researchers and industry professionals to characterize and manage the hygroscopic behavior of lactose in their formulations.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. lait.dairy-journal.org [lait.dairy-journal.org]
- 3. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proumid.com [proumid.com]
- 9. mro.massey.ac.nz [mro.massey.ac.nz]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to β-Lactose Polymorphism and Crystalline Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polymorphic forms of lactose, with a specific focus on β-lactose. It details the physicochemical properties, crystalline structures, and analytical methodologies crucial for the characterization and control of lactose polymorphs in research and pharmaceutical development.
Introduction to Lactose Polymorphism
Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry. Its utility is deeply influenced by its solid-state properties, which are dictated by its ability to exist in various crystalline and amorphous forms. This phenomenon, known as polymorphism, results in materials with the same chemical composition but different internal crystal structures. These structural differences lead to distinct physicochemical properties, including solubility, stability, hygroscopicity, and compressibility, all of which are critical parameters in drug formulation and manufacturing.
Lactose exists primarily as two anomers, α-lactose and β-lactose, which differ in the orientation of the hydroxyl group at the C1 carbon of the glucose unit. In aqueous solution, these anomers interconvert in a process called mutarotation, reaching an equilibrium of approximately 37% α-lactose and 63% β-lactose at 20°C. The conditions of crystallization, particularly temperature, determine which anomeric form crystallizes from the solution, leading to several key polymorphic and hydrated forms. Understanding and controlling these forms is paramount for ensuring product consistency, performance, and stability.
Crystalline Forms of Lactose
The primary crystalline forms of lactose of pharmaceutical interest are α-lactose monohydrate, anhydrous α-lactose (stable and unstable), and anhydrous β-lactose. Amorphous lactose, a non-crystalline form, is also significant due to its high hygroscopicity and reactivity.
β-Lactose Anhydrous (β-LA)
Anhydrous β-lactose is a key crystalline form, particularly valued in direct compression tablet manufacturing due to its superior compressibility and compaction properties compared to α-lactose monohydrate.
Formation: β-lactose is the predominant form that crystallizes from an aqueous solution at temperatures above 93.5°C. Industrially, it is often produced by roller drying a concentrated lactose solution. Commercial grades of β-lactose typically contain around 80-85% β-lactose, with the remainder being anhydrous α-lactose.
Properties: β-lactose exhibits higher initial solubility and is more hygroscopic than α-lactose monohydrate. However, under high humidity conditions, the anhydrous β-form can be unstable and may convert to the more stable α-lactose monohydrate.
Other Key Lactose Forms
-
α-Lactose Monohydrate (α-LMH): This is the most common and thermodynamically stable form of lactose at temperatures below 93.5°C. It crystallizes as hard, brittle tomahawk-shaped crystals containing one molecule of water per molecule of lactose. It is widely used as a filler and binder in wet granulation processes.
-
Anhydrous α-Lactose (α-LA): The water of crystallization can be removed from α-LMH by heating, which can result in two anhydrous forms. The unstable, hygroscopic form is created by rapid heating, while slow heating can produce a more stable anhydrous form.
-
Amorphous Lactose: This form is produced by rapid drying processes like spray drying or freeze drying. It is highly hygroscopic and physically unstable, with a tendency to recrystallize when exposed to heat and humidity above its glass transition temperature.
Quantitative Data Presentation
The distinct physical and chemical properties of the primary lactose polymorphs are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Lactose Polymorphs
| Property | α-Lactose Monohydrate (α-LMH) | β-Lactose Anhydrous (β-LA) |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁ |
| Molecular Weight | 360.31 g/mol | 342.30 g/mol |
| Typical Melting Point | ~201-202°C (decomposes) | ~252°C |
| Specific Rotation [α]D²⁰ | +89.4° (initial) | +35° (initial) |
| Solubility in Water ( g/100 mL at 25°C) | 7 | 50 |
| True Density | ~1.54 g/cm³ | ~1.59 g/cm³ |
| Hygroscopicity | Low | Higher than α-LMH |
| Stability | Most stable form below 93.5°C | Can convert to α-LMH in high humidity |
Table 2: Crystallographic Data for β-Lactose
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 10.839 Å, b = 13.349 Å, c = 4.954 Å |
| Angle (β) | 91.31° |
| Molecules per Unit Cell (Z) | 2 |
Experimental Protocols for Polymorph Characterization
Accurate characterization of lactose polymorphs is essential for quality control. The following are detailed protocols for the key analytical techniques used.
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying crystalline polymorphs by their unique diffraction patterns.
Objective: To identify and quantify the polymorphic forms of lactose in a given sample.
Methodology:
-
Sample Preparation:
-
Gently grind the lactose sample to a fine, uniform powder (particle size 5-30 µm) using an agate mortar and pestle to ensure random crystal orientation and minimize preferred orientation effects.
-
Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim. Avoid excessive pressure that could induce phase transformations.
-
For moisture-sensitive samples like anhydrous forms, sample preparation should be conducted in a low-humidity environment (e.g., a glovebox flushed with nitrogen).
-
-
Instrument Setup (Typical):
-
Radiation Source: Cu Kα (λ = 1.5406 Å)
-
Geometry: Bragg-Brentano reflection or transmission Debye-Scherrer.
-
Voltage and Current: 40-45 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the polymorphic form by comparing the positions of the diffraction peaks (in °2θ) to reference patterns.
-
Characteristic Peaks (°2θ):
-
β-Lactose Anhydrous: ~10.5°, 20.9°[1]
-
α-Lactose Monohydrate: ~12.5°, 16.4°, 19.9°, 20.1°
-
-
For quantitative analysis, use methods like Rietveld refinement or construct a calibration curve using the peak area or intensity of a characteristic, non-overlapping peak for each polymorph.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal events, such as melting, crystallization, and dehydration, providing quantitative information about the sample's composition.
Objective: To quantify the amount of α-lactose monohydrate and detect the presence of amorphous or other anhydrous forms.
Methodology:
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the lactose sample into a standard aluminum DSC pan.
-
Seal the pan using a press. For dehydration studies of α-lactose monohydrate, a pinhole in the lid is recommended to allow for the escape of water vapor. For other analyses, a hermetically sealed pan can be used to prevent moisture loss/gain.
-
Place an empty, sealed pan of the same type in the reference position.
-
-
Instrument Setup (Typical):
-
Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard rate of 10°C/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to approximately 260°C.
-
-
Data Analysis:
-
Identify thermal events from the resulting thermogram.
-
Dehydration of α-LMH: An endotherm around 140-150°C corresponds to the loss of crystal water. The enthalpy of this transition (~150 J/g) can be used to quantify the amount of α-LMH present.
-
Recrystallization of Amorphous Lactose: An exotherm typically between 160-180°C indicates the crystallization of any amorphous content.
-
Melting: Endotherms above 200°C correspond to the melting of the anhydrous forms (α-lactose melts around 216°C, β-lactose around 252°C).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of molecules and can be used to differentiate between polymorphs based on their unique spectral fingerprints.
Objective: To qualitatively identify different lactose polymorphs.
Methodology:
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.
-
Place a small amount of the lactose powder onto the crystal to completely cover the sampling area.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup (Typical):
-
Spectral Range: 4000 to 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: Average 16-32 scans to obtain a good signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Analyze the "fingerprint" region (1500-800 cm⁻¹) of the spectrum.
-
Characteristic Bands:
-
β-Lactose Anhydrous: A unique peak around 948-950 cm⁻¹.
-
α-Lactose Anhydrous: A unique peak around 855 cm⁻¹.
-
α-Lactose Monohydrate: A characteristic band at 920 cm⁻¹.
-
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful tool for the quantitative determination of the α and β anomeric ratio in a lactose sample.
Objective: To precisely quantify the α/β anomeric ratio.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the lactose sample.
-
Dissolve the sample in ~0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is the preferred solvent as it inhibits the mutarotation of lactose, preserving the solid-state anomeric ratio in the solution for the duration of the experiment (typically <10 minutes).[1][2][3]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (Typical):
-
Spectrometer Frequency: 400 MHz or higher.
-
Temperature: 25°C.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons.
-
-
Data Analysis:
-
Integrate the area of the anomeric proton signals. These appear as partially resolved doublets in the spectrum.
-
Signal Assignments (in DMSO-d₆):
-
Calculate the percentage of each anomer from the relative integrated areas of their respective peaks.
-
Visualizations of Key Processes and Workflows
The following diagrams illustrate the relationships between lactose forms and the typical workflows for their analysis.
Caption: The process of mutarotation of lactose anomers in an aqueous solution.
Caption: Temperature-dependent crystallization pathways for lactose polymorphs.
Caption: A typical experimental workflow for the complete characterization of lactose polymorphs.
References
Spectroscopic Fingerprints of β-Lactose: An In-depth Technical Guide to FTIR and Raman Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of beta-lactose (β-lactose) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document delves into the vibrational characteristics of β-lactose, offering detailed experimental protocols and quantitative data to aid in its identification, characterization, and quantification in various applications, including pharmaceutical drug development.
Molecular Structure and Vibrational Modes of β-Lactose
Lactose, a disaccharide composed of galactose and glucose units, exists in two anomeric forms: alpha (α) and beta (β). These anomers differ in the orientation of the hydroxyl group at the anomeric carbon of the glucose unit. This subtle structural difference leads to distinct vibrational signatures that can be effectively probed by FTIR and Raman spectroscopy.[1][2]
The vibrational spectrum of β-lactose is complex, with numerous vibrational modes corresponding to the stretching and bending of its various chemical bonds, including C-O, C-C, O-H, and C-H.[1] Theoretical studies employing quantum chemistry calculations have been instrumental in assigning these vibrational modes to specific molecular motions, providing a foundational understanding of the spectral features observed experimentally.[3]
dot
Caption: Relationship between β-lactose structure and spectroscopic analysis.
FTIR Spectroscopy of β-Lactose
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A common and convenient method for analyzing solid samples like β-lactose is Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation: A small amount of β-lactose powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
The spectral resolution is typically set to 4 cm⁻¹.
-
dot
Caption: Experimental workflow for ATR-FTIR analysis of β-lactose.
Quantitative Data: FTIR Spectral Assignments for β-Lactose
The FTIR spectrum of β-lactose exhibits several characteristic absorption bands. A key diagnostic peak for the β-anomer is reported to be around 950 cm⁻¹.[4]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~3342 | O-H stretching | [1] |
| 2800-3000 | C-H stretching | [5] |
| ~1650 | O-H bending (of crystal water) | [4] |
| 1200-1070 | Asymmetric C-O-C stretching | [4] |
| ~1070 | C-O stretching | [1] |
| ~1030 | C-C stretching | [1] |
| ~950 | β-anomer specific band | [4] |
| ~833 | β-lactose associated band | [4] |
Raman Spectroscopy of β-Lactose
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light (from a laser source). It is particularly sensitive to non-polar bonds and symmetric vibrations.
Experimental Protocol: Dispersive Raman Spectroscopy
-
Sample Preparation: A small amount of β-lactose powder can be placed in a glass vial or pressed into a pellet. For analysis of milk products, samples can be prepared by drying a droplet on a suitable substrate.[6]
-
Data Acquisition:
-
A laser (e.g., 785 nm) is focused onto the sample.[7]
-
The scattered light is collected and directed to a spectrometer.
-
Typical spectral range for analysis is in the fingerprint region (e.g., 200-1800 cm⁻¹).[7]
-
Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum without causing sample degradation.
-
Cosmic ray removal and baseline correction are often applied during data processing.
-
dot
Caption: Experimental workflow for Raman analysis of β-lactose.
Quantitative Data: Raman Spectral Assignments for β-Lactose
The Raman spectrum of β-lactose shows distinct peaks that differentiate it from the α-anomer. Significant differences are often observed around 1100 cm⁻¹ and in the 865-930 cm⁻¹ region.[2]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 2800-3000 | C-H stretching | |
| ~1460 | C-H bending | |
| ~1265 | C-C-O, C-O-H bending | |
| ~1100 | Differentiating region for anomers | [2] |
| ~1087 | C-O-H bending | [6] |
| 865-930 | Differentiating region for anomers (C-O stretching, C-H bending) | [2] |
| ~865 | O-C-O bending | |
| ~470, ~630 | C-C-O deformation (glycosidic linkage) | [1] |
| ~350 | Twisting of (C-O-H-O) and (H-O-H) | [1] |
Conclusion
FTIR and Raman spectroscopy are powerful, non-destructive techniques for the analysis of β-lactose. By understanding the characteristic spectral features and employing standardized experimental protocols, researchers can effectively identify, differentiate, and quantify β-lactose in a variety of matrices. The quantitative data and workflows presented in this guide serve as a valuable resource for professionals in the pharmaceutical and food industries, enabling more robust quality control and formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectra analysis of amorphous lactose in structural transformation: Water/temperature plasticization, crystal formation, and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions among lactose, β-lactoglobulin and starch in co-lyophilized mixtures as determined by Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wseas.org [wseas.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
The Anomeric World of Lactose: A Technical Guide to its Discovery, Properties, and Biological Significance
An in-depth exploration for researchers, scientists, and drug development professionals.
This technical guide delves into the historical context, physicochemical properties, and biological relevance of β-lactose and its anomer, α-lactose. From its initial discovery in milk to its role as a crucial excipient in pharmaceuticals and a key player in metabolic regulation, lactose presents a fascinating case study in carbohydrate chemistry and biology. This document provides a comprehensive overview, including detailed experimental protocols and a summary of key quantitative data, to serve as a valuable resource for the scientific community.
Historical Context: The Unveiling of Lactose and its Two Forms
The journey to understanding lactose began centuries ago. The crude isolation of a substance from milk, later identified as lactose, was first published in 1633 by the Italian physician Fabrizio Bartoletti. It was not until 1780 that the Swedish chemist Carl Wilhelm Scheele identified it as a sugar. The name "lactose," derived from the Latin word for milk (lac), was coined in 1843 by the French chemist Jean Baptiste André Dumas.
A pivotal moment in the study of sugars came in 1844 when the French chemist Augustin-Pierre Dubrunfaut discovered the phenomenon of mutarotation . He observed that the optical rotation of a freshly prepared sugar solution changed over time, eventually reaching a stable value.[1] This observation was a crucial clue that sugars could exist in more than one form in solution.
While Dubrunfaut also studied the mutarotation of lactose, it was the extensive work of the American chemist Claude Silbert (C.S.) Hudson in the early 20th century that solidified the understanding of lactose's anomeric forms. Building on the foundational work on glucose anomers by Tanret, Hudson's papers, including "The hydration of milk-sugar in solution" (1904) and "Further studies on the forms of milk-sugar" (1908), meticulously detailed the properties of two distinct crystalline forms of lactose. He established the conditions for preparing what we now know as α-lactose (specifically, α-lactose monohydrate) and the anhydrous β-lactose, and characterized their different physical properties, including their specific rotation and solubility.
This led to the definitive understanding that lactose, a disaccharide composed of β-D-galactose and D-glucose, exists as two anomers, α- and β-lactose, which differ only in the configuration of the hydroxyl group at the anomeric carbon (C1) of the glucose unit.[2] In solution, these two forms interconvert via an open-chain aldehyde intermediate until they reach a dynamic equilibrium.
Physicochemical Properties of α- and β-Lactose
The distinct crystalline structures of α-lactose and β-lactose give rise to different physical and chemical properties, which are critical for their application in the food and pharmaceutical industries. The most common form is α-lactose monohydrate, which crystallizes from aqueous solutions below 93.5°C.[3][4] Above this temperature, the more soluble anhydrous β-lactose is the stable crystalline form.[3][5]
The following table summarizes the key quantitative data for the two primary crystalline forms of lactose.
| Property | α-Lactose Monohydrate | Anhydrous β-Lactose |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁ |
| Molecular Weight | 360.31 g/mol | 342.30 g/mol |
| Melting Point | 202°C / 219°C (with decomposition)[2][5] | 222.8°C (may vary)[6][7] |
| Density | 1.525 - 1.540 g/cm³[2][8] | ~1.59 g/cm³ |
| Initial Specific Rotation [α]D | +89.4° (in water) | +35° (in water) |
| Equilibrium Specific Rotation [α]D | +52.3° to +55.4° (in water)[9] | +52.3° to +55.4° (in water)[9] |
| Solubility in Water ( g/100g solution) | 7 g/100 mL (initial at 25°C)[10] | 50 g/100 g (initial)[11] |
| Equilibrium Solubility in Water | 18.9 g/100g at 25°C; 37.2 g/100g at 60°C | 18.9 g/100g at 25°C; 37.2 g/100g at 60°C[12] |
| Equilibrium Composition (in water at ~20°C) | ~37-40%[5][10] | ~60-63%[5][10] |
| Crystal Habit | Tomahawk-like | Kite-like, small irregular[5] |
| Hygroscopicity | Non-hygroscopic | Hygroscopic[3] |
Key Experimental Protocols
The isolation and characterization of lactose anomers rely on fundamental laboratory techniques. Below are detailed methodologies for key historical and modern experiments.
Preparation of α-Lactose Monohydrate (Historical Method)
This protocol is based on the traditional method of crystallizing lactose from cheese whey.
Principle: α-Lactose has lower solubility in water than β-lactose at temperatures below 93.5°C. By concentrating whey and cooling it slowly, the less soluble α-lactose monohydrate will crystallize out of the supersaturated solution.
Methodology:
-
Whey Preparation: Start with fresh cheese whey. Clarify the whey using filtration or a clarifier to remove suspended curd particles and other impurities.[13]
-
Deproteinization: Heat the clarified whey to near boiling to precipitate the remaining whey proteins (albumins and globulins). Filter the hot solution to remove the coagulated protein.
-
Concentration: Concentrate the deproteinized whey under vacuum to approximately 60-65% total solids. This creates a solution that is supersaturated with respect to lactose.[13]
-
Crystallization: Transfer the concentrated syrup to a crystallization tank equipped with a slow-moving agitator. Cool the syrup slowly over a period of 16-24 hours to a final temperature of 10-15°C. Controlled cooling is critical to promote the growth of large, pure crystals.
-
Seeding (Optional but Recommended): To control crystal size and improve yield, the syrup can be "seeded" with fine crystals of α-lactose monohydrate once it has cooled to the point of supersaturation.
-
Crystal Separation: Separate the crystallized lactose from the mother liquor (residual syrup) using a decanter centrifuge.[13]
-
Washing and Drying: Wash the crude lactose crystals with a small amount of cold water to remove adhering impurities. Dry the washed crystals in a current of warm air (below 93.5°C) to obtain α-lactose monohydrate.
Preparation of Anhydrous β-Lactose
Several methods exist to convert the more common α-lactose into β-lactose.
Method 1: Crystallization from Water at High Temperature (Historical Principle)
Principle: Above 93.5°C, β-lactose is the less soluble and more stable crystalline form in an aqueous solution.
Methodology:
-
Prepare a concentrated aqueous solution of α-lactose.
-
Heat the solution to a temperature above 93.5°C (e.g., 95-100°C) to shift the equilibrium and exceed the saturation point of β-lactose.
-
Allow the solution to crystallize at this elevated temperature. The resulting crystals will be anhydrous β-lactose.
-
Alternatively, the hot, concentrated solution can be rapidly dried on a roller dryer, a common industrial method. The resulting product is typically a mixture containing around 80% β-lactose and 20% anhydrous α-lactose.[5]
Method 2: Conversion in Basic Alcoholic Solution
Principle: The rate of mutarotation is significantly increased at basic pH. Using an alcoholic solvent allows for the conversion and subsequent precipitation of β-lactose.
Methodology:
-
Disperse α-lactose monohydrate powder in methanol containing a catalytic amount of a base, such as sodium hydroxide.[14][15]
-
Maintain the suspension at a controlled mild temperature (e.g., 29-31°C) without agitation for an extended period (e.g., 72 hours).[14][15]
-
During this time, the α-lactose will dissolve, undergo base-catalyzed mutarotation to the β-form, and precipitate out of the alcoholic solution as anhydrous β-lactose due to its lower solubility in this medium.
-
Filter the resulting slurry, wash the crystals with fresh methanol, and dry at room temperature in a desiccator to yield high-purity crystalline anhydrous β-lactose.[14]
Observation of Mutarotation using Polarimetry
Principle: The α and β anomers of lactose are diastereomers and thus have different specific optical rotations. A polarimeter can measure the change in the observed optical rotation of a lactose solution over time as it proceeds from a pure anomeric form to its equilibrium mixture.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent, typically distilled water).
-
Sample Preparation: Quickly dissolve a precisely weighed amount of pure α-lactose monohydrate (or pure β-lactose) in a known volume of distilled water in a volumetric flask. Start a timer immediately upon addition of the solvent.
-
Initial Measurement: Immediately transfer the solution to a polarimeter cell of a known path length (e.g., 100 mm) and take the first reading of the optical rotation (α). Record the time.
-
Time-Course Measurement: Continue to take readings at regular intervals (e.g., every 5-10 minutes) for a period of several hours, recording the time for each measurement. The temperature of the solution should be kept constant.
-
Data Analysis: The observed rotation will decrease over time if starting with α-lactose or increase if starting with β-lactose. The readings will plateau when the solution reaches equilibrium. The specific rotation [α] at each time point can be calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.
-
Equilibrium Verification: The reaction is considered at equilibrium when consecutive readings are stable. The final specific rotation should be approximately +52.6°.
Biological Significance and Signaling Pathways
While primarily known as a key nutrient in mammalian milk, lactose and its metabolism are central to fundamental biological processes, from gene regulation in bacteria to cellular signaling in mammals.
The lac Operon: A Paradigm of Gene Regulation
The lactose (lac) operon in Escherichia coli is a classic model system for understanding how gene expression is turned on and off in response to environmental cues. The operon consists of three structural genes required for lactose transport and metabolism: lacZ, lacY, and lacA.
-
lacZ encodes β-galactosidase, the enzyme that hydrolyzes lactose into glucose and galactose.
-
lacY encodes lactose permease, a membrane protein that transports lactose into the cell.
-
lacA encodes a transacetylase.
Regulation of the lac operon is controlled by two main factors: the availability of lactose and the presence of the preferred sugar, glucose.
-
Negative Control (The lac Repressor): In the absence of lactose, the lac repressor protein (encoded by the lacI gene) binds to a DNA sequence called the operator. This binding physically blocks RNA polymerase from transcribing the structural genes.
-
Induction: When lactose is present, a small amount is converted by β-galactosidase into allolactose. Allolactose acts as an inducer, binding to the repressor protein and causing a conformational change that prevents it from binding to the operator. This frees the operon for transcription.
-
Positive Control (Catabolite Activation): Even with the repressor removed, transcription of the lac operon is low if glucose is present. When glucose levels are low, the concentration of cyclic AMP (cAMP) inside the cell rises. cAMP binds to the Catabolite Activator Protein (CAP). The cAMP-CAP complex then binds to a site near the promoter, enhancing the ability of RNA polymerase to bind and initiate transcription at a high level.
This dual-control system ensures that the cell only invests energy in producing the enzymes for lactose metabolism when lactose is available AND a better energy source (glucose) is absent.
Lactose Signaling in Mammalian Mammary Epithelial Cells
Recent research has uncovered a potential signaling role for lactose in mammary epithelial cells (MECs), the cells responsible for milk production. During normal lactation, lactose is secreted into the alveolar lumen (apical side) and is prevented from entering the bloodstream by tight junctions between cells. However, under conditions like mastitis or during weaning, these junctions can become leaky, allowing lactose to access the basolateral side of the MECs.
Studies have shown that this basolateral exposure to lactose can act as a feedback inhibitor of milk production.[1][3] This inhibitory signal appears to be mediated through the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK . The activation of these pathways leads to the subsequent inactivation (dephosphorylation) of STAT5 (Signal Transducer and Activator of Transcription 5).[1][3][14] STAT5 is a key transcription factor essential for the expression of milk protein genes, such as casein.[1] Therefore, by inactivating STAT5, basolateral lactose effectively reduces the synthesis of milk components.
This mechanism suggests that lactose itself can act as a signaling molecule to downregulate its own production pathway when tissue integrity is compromised, providing a localized feedback loop to control milk synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Lactose monohydrate, 1 kg, CAS No. 10039-26-6 | Disaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Lactose on the basolateral side of mammary epithelial cells inhibits milk production concomitantly with signal transducer and activator of transcription 5 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-D-Lactose monohydrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Lactose | 63-42-3 [chemicalbook.com]
- 7. You are being redirected... [bio-world.com]
- 8. α-Lactose monohydrate, 10 kg, CAS No. 10039-26-6 | Disaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - Austria [carlroth.com]
- 9. Lactose CAS#: 63-42-3 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Synthesis of β-Lactose
This technical guide provides a comprehensive overview of β-lactose, covering its natural origins, extraction from dairy byproducts, and various synthesis methodologies. The document details the physicochemical properties of β-lactose and its anomer, α-lactose, offering quantitative data, experimental protocols, and visual diagrams to elucidate key processes and pathways.
Natural Sources and Extraction of Lactose
The exclusive natural source of lactose is the milk of mammals, where it serves as the primary carbohydrate.[1] Lactose exists in two anomeric forms, α-lactose and β-lactose, which are isomers that differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose unit.[2] In an aqueous solution such as milk, these two forms are in equilibrium through a process called mutarotation. At 20°C, the equilibrium mixture consists of approximately 62.7% β-lactose and 37.3% α-lactose.[3] However, the concentration of lactose itself varies significantly across different species.
The primary industrial feedstock for lactose production is whey, a byproduct of the cheese and casein manufacturing industries.[3][4] Bovine milk whey, containing about 5% lactose, is the main source for commercial lactose production.[3]
Lactose Content in Milk of Various Species
The concentration of lactose in milk is linked to the species' life history and ecological niche.[5] For instance, species that nurse their young for extended periods, like humans, tend to have milk with higher lactose content, while those that fast during lactation, such as bears and seals, have very low levels.[5]
| Species | Lactose Content ( g/100 mL) |
| Human | 7.0[3] |
| Rhesus Macaque | 8.0[5] |
| Zebra | ~7.0[5] |
| Cow (Bovine) | 4.5 - 5.0[2] |
| Donkey | ~6.2 (similar to human milk)[6] |
| Goat | 4.1 |
| Sheep | 4.8 |
| Buffalo | 5.2 |
| Grey Seal | Barely detectable[5] |
| Table compiled from multiple sources[2][3][5][6][7]. |
Experimental Protocol: Extraction of Lactose from Milk Whey
The industrial extraction of lactose from whey is a multi-step process involving separation and purification. The goal is to separate lactose from whey proteins, minerals, and other components.
Objective: To extract and purify lactose from raw milk whey.
Materials:
-
Fresh milk whey
-
Centrifuge
-
Microfiltration and Ultrafiltration membrane systems
-
Nanofiltration membrane system
-
Acetic acid-sodium chloride solution
-
Sodium hydroxide solution (0.1-5 wt%)
-
Hydrochloric acid solution (0.08-1.6 wt%)
-
Spray dryer
Methodology:
-
Initial Separation: Fresh milk is subjected to centrifugation to remove fat and obtain skim milk.[8][9] A second centrifugation of the skim milk separates the casein curds, yielding liquid whey.[8][9]
-
Membrane Filtration:
-
The whey is first passed through a microfiltration membrane to remove any remaining fat globules and bacteria.[10]
-
The resulting permeate is then subjected to ultrafiltration, which separates the larger whey proteins (retentate) from the smaller molecules, including lactose, minerals, and water (permeate).[4][8][10] This step yields a lactose-rich permeate.
-
-
Demineralization and Purification:
-
An acetic acid-sodium chloride solution is added to the permeate, followed by a second ultrafiltration step to further remove residual proteins.[9]
-
The resulting second permeate is treated with a sodium hydroxide solution and then filter-pressed. The retentate from this step is dissolved in a hydrochloric acid solution.[8][9]
-
This solution then undergoes nanofiltration to remove monovalent ions and some organic acids, concentrating the lactose.[8][9]
-
-
Crystallization and Drying: The purified and concentrated lactose solution is then sent to a crystallizer. To obtain α-lactose monohydrate, the most common commercial form, crystallization is carried out at temperatures below 93.5°C.[1]
-
Final Product: The crystallized lactose is separated from the liquid via centrifugation, washed, and then dried in a spray dryer to produce lactose powder.[4][8]
Synthesis of β-Lactose
β-Lactose is not typically synthesized from scratch in industrial settings. Instead, it is produced by the conversion of the more commonly crystallized α-lactose monohydrate. This conversion is based on shifting the mutarotation equilibrium under specific physical conditions.
Biosynthesis of Lactose
In nature, lactose is synthesized in the epithelial secretory cells of the mammary gland during lactation.[1] The process is catalyzed by the enzyme lactose synthase.
References
- 1. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dl.icdst.org [dl.icdst.org]
- 3. nzic.org.nz [nzic.org.nz]
- 4. MILK AND WHEY FRACTIONATION | Dairy Processing Handbook [dairyprocessinghandbook.tetrapak.com]
- 5. milkgenomics.org [milkgenomics.org]
- 6. montebaducco.com [montebaducco.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105410885A - Method for extracting lactose powder from milk whey - Google Patents [patents.google.com]
- 9. CN105541928A - Method for extracting high purity lactose from milk whey - Google Patents [patents.google.com]
- 10. thinkusadairy.org [thinkusadairy.org]
Methodological & Application
The Role of Beta-Lactose in Pharmaceutical Formulations: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the use of beta-lactose as a pharmaceutical excipient. This compound, an anomer of lactose, offers distinct advantages in tablet and capsule manufacturing, primarily due to its superior compressibility and flow properties compared to other forms of lactose. This document outlines its key characteristics, presents comparative data, and provides detailed protocols for its application in common pharmaceutical manufacturing processes.
Key Applications and Advantages of this compound
This compound, particularly anhydrous this compound, is a highly functional excipient in the pharmaceutical industry.[1][2] Its primary applications are as a filler and binder in solid dosage forms.[3] The key advantages of using this compound include:
-
Excellent Compactibility: this compound exhibits superior compactibility, allowing for the formation of harder tablets at lower compression forces compared to alpha-lactose monohydrate.[4][5] This is particularly beneficial for formulations with poorly compressible active pharmaceutical ingredients (APIs).
-
Suitability for Direct Compression: Due to its good flowability and compressibility, anhydrous lactose, which is rich in this compound, is well-suited for direct compression (DC) manufacturing.[3][6] DC is a more streamlined and cost-effective tableting process compared to granulation methods.[7]
-
High Solubility: The high this compound content contributes to the high solubility of anhydrous lactose.[3]
Comparative Properties of Pharmaceutical Lactose Grades
The selection of the appropriate lactose grade is critical for successful formulation development. The following tables summarize the key physical and functional properties of this compound (typically as a major component of anhydrous lactose) in comparison to other common lactose grades.
Table 1: Physical Properties of Different Lactose Grades
| Property | Anhydrous Lactose (High β-Lactose Content) | α-Lactose Monohydrate (Milled) | Spray-Dried Lactose |
| Particle Size (D50, µm) | 70 - 105 | Varies (e.g., < 63) | 130 |
| Bulk Density (g/mL) | 0.66 - 0.71 | 0.45 | 0.639 |
| Tapped Density (g/mL) | Not specified | 0.66 | Not specified |
| Hausner Ratio | < 1.20 (good flow) | 1.49 (poor flow) | 1.14 (excellent flow) |
| Carr's Index (%) | Not specified | 33 (poor flow) | Not specified |
Data compiled from multiple sources.[8][9][10][11] Note that specific values can vary between manufacturers and specific grades.
Table 2: Compaction and Tableting Properties of Different Lactose Grades
| Property | Anhydrous Lactose (High β-Lactose Content) | α-Lactose Monohydrate | Spray-Dried Lactose |
| Tablet Hardness / Tensile Strength | High | Moderate | High |
| Lubricant Sensitivity | More sensitive | Less sensitive | Varies |
| Primary Compaction Mechanism | Brittle Fracture | Brittle Fracture | Brittle Fracture & Plastic Deformation |
Data compiled from multiple sources.[4][12][13]
Experimental Protocols
The following are detailed protocols for common pharmaceutical manufacturing processes utilizing lactose as an excipient.
Protocol 1: Direct Compression Tableting with Anhydrous Lactose (High β-Lactose Content)
This protocol describes the process of manufacturing tablets via direct compression, a preferred method when using anhydrous lactose due to its excellent flow and compaction properties.[3][6]
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Anhydrous Lactose (e.g., SuperTab® 21AN/22AN)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
V-blender or other suitable powder blender
-
Rotary tablet press
2. Procedure:
-
Pre-blending: Screen the API and anhydrous lactose through a suitable mesh sieve to break up any agglomerates.
-
Blending:
-
Add the screened API and anhydrous lactose to a V-blender.
-
Blend for 10-15 minutes to ensure a homogenous mixture.
-
Add the glidant and blend for an additional 3-5 minutes.
-
Finally, add the lubricant and blend for a short duration (e.g., 2-3 minutes) to avoid over-lubrication, which can negatively impact tablet hardness.[12]
-
-
Compression:
-
Transfer the final blend to the hopper of a rotary tablet press.
-
Set the compression parameters (e.g., pre-compression force: 2 kN, main compression force: 15-17 kN).[6]
-
Compress the blend into tablets of the desired weight, hardness, and thickness.
-
-
In-Process Controls:
-
Monitor tablet weight variation, hardness, thickness, and friability at regular intervals.
-
Perform content uniformity testing to ensure consistent API dosage.
-
Protocol 2: Wet Granulation with Lactose
Wet granulation is a common technique used to improve the flow and compressibility of powder blends. While anhydrous lactose is ideal for direct compression, milled grades of α-lactose monohydrate are frequently used in wet granulation.[2][14]
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Milled α-Lactose Monohydrate (e.g., Pharmatose® 200M)
-
Binder (e.g., Polyvinylpyrrolidone (PVP) in purified water)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Lubricant (e.g., Magnesium Stearate)
-
High-shear granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Sieve or mill for granule sizing
-
Blender
-
Tablet press
2. Procedure:
-
Dry Mixing:
-
Screen the API, lactose, and intragranular portion of the disintegrant through a sieve.
-
Mix the screened powders in a high-shear granulator for 5 minutes.[15]
-
-
Granulation:
-
Drying:
-
Dry the wet granules in a fluid bed dryer at an inlet air temperature of 75°C until the desired moisture content is reached.[16] Alternatively, a tray dryer can be used.
-
-
Sizing:
-
Pass the dried granules through a 500 µm screen to obtain a uniform granule size distribution.[15]
-
-
Final Blending:
-
Transfer the sized granules to a blender.
-
Add the extragranular portion of the disintegrant and the lubricant.
-
Blend for 5 minutes at a low speed.[15]
-
-
Compression:
-
Compress the final blend into tablets using a tablet press with appropriate settings.
-
Protocol 3: Characterization of Lactose Excipients
To ensure the quality and consistency of pharmaceutical formulations, it is essential to characterize the physical properties of the excipients.
1. Particle Size Distribution Analysis (Laser Diffraction):
-
Instrument: Laser diffraction particle size analyzer (e.g., Bettersizer 2600).
-
Method: Utilize a dry dispersion method.
-
Procedure:
-
Determine the optimal dispersion pressure to ensure complete dispersion of the lactose powder without causing particle fracture.
-
Measure the particle size distribution of a representative sample.
-
Record the D10, D50, and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles lie, respectively.[17]
-
2. Flowability Assessment (Carr's Index and Hausner Ratio):
-
Equipment: Graduated cylinder, balance, and a tapping density tester.
-
Procedure:
-
Bulk Density: Gently pour a known weight of the lactose powder into a graduated cylinder and record the volume. Calculate the bulk density (mass/volume).
-
Tapped Density: Place the graduated cylinder in a tapping density tester and subject it to a set number of taps (e.g., 500).[16] Record the final tapped volume. Calculate the tapped density (mass/tapped volume).
-
Calculations:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
Interpretation: Refer to standard tables to correlate the calculated values with the powder's flow properties.[18]
-
3. Tablet Dissolution Testing:
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
-
Dissolution Medium: Typically, a buffered solution at a physiologically relevant pH (e.g., pH 1.2, 4.5, or 6.8).[19] The specific medium will be defined in the product's monograph.[20]
-
Procedure:
-
Place the specified volume of dissolution medium in the apparatus vessels and allow it to equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Rotate the basket or paddle at the specified speed (e.g., 50 or 75 rpm).
-
At predetermined time points, withdraw samples of the dissolution medium for analysis.
-
Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved API.
-
Calculate the percentage of API dissolved at each time point. The acceptance criteria are typically defined in stages (S1, S2, S3).[21]
-
Visualizations
The following diagrams illustrate key processes and relationships in the use of this compound as a pharmaceutical excipient.
Caption: Tablet manufacturing workflows for direct compression and wet granulation.
Caption: Relationship between physical properties and performance of lactose.
References
- 1. research.rug.nl [research.rug.nl]
- 2. pharmainform.com [pharmainform.com]
- 3. Lactose in Pharmaceutical Applications [drug-dev.com]
- 4. The compressibility and compactibility of different types of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lubricant sensitivity of direct compression grades of lactose in continuous batch tableting process. • Pharma • IMA Group [ima.it]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
- 9. Lactopress® Spray Dried [dfepharma.com]
- 10. scribd.com [scribd.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 14. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 15. dfepharma.com [dfepharma.com]
- 16. ijpsdronline.com [ijpsdronline.com]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. who.int [who.int]
- 21. Tablet Dissolution Test in Different Stages (S1, S2 and S3) | Pharmaguideline [pharmaguideline.com]
Application Note: The Role of Beta-Lactose in Direct Compression Tablet Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct compression (DC) is a streamlined, cost-effective tablet manufacturing process that involves blending an active pharmaceutical ingredient (API) with excipients and compressing the mixture directly into tablets. This method avoids the time-consuming and energy-intensive steps of wet or dry granulation. The success of DC heavily relies on the functionality of the chosen excipients, which must exhibit excellent flowability and compressibility.
Lactose is a widely used excipient in the pharmaceutical industry due to its cost-effectiveness, chemical stability, low hygroscopicity, and compatibility with many APIs.[1] It exists in various forms, with beta-lactose (β-lactose), particularly the anhydrous form, being highly favored for direct compression applications.[2][3] This is attributed to its superior compaction properties and brittle nature, which facilitates strong tablet formation.[2][4][5]
This document provides a detailed overview of this compound's application in DC, including its properties, comparative data, and standardized protocols for evaluation.
Properties of this compound for Direct Compression
This compound is an anomer of lactose. Anhydrous this compound is typically produced by roller drying a lactose solution at temperatures above 93.5°C.[1][6] This process yields a product with a high percentage of β-lactose (typically 75-80%), which imparts distinct advantages in tableting.[6]
Key Advantages:
-
Excellent Compactibility: The brittle nature of anhydrous β-lactose allows it to fracture under pressure, creating new, clean surfaces that form strong bonds, resulting in tablets with high tensile strength.[5][7]
-
Good Flow Properties: While not as free-flowing as spray-dried lactose, manufacturing processes can be controlled to produce particles with flow characteristics suitable for high-speed tablet presses.[6]
-
Low Lubricant Sensitivity: Anhydrous lactose is relatively insensitive to the negative effects of lubricants like magnesium stearate, which can sometimes reduce tablet hardness in other excipients.[2]
-
High Dilution Potential: Its good compactibility allows for the formulation of tablets with a high percentage of low-dose or poorly compressible APIs.
Considerations:
-
Brittleness: While beneficial for compaction, high brittleness can sometimes lead to issues with lamination or capping if the formulation is not optimized.
-
Maillard Reaction: Like other forms of lactose, it can undergo the Maillard reaction with APIs containing primary amine groups, leading to discoloration.[8]
Data Presentation: Comparative Properties of Lactose Grades
The selection of an appropriate excipient grade is critical for successful tablet formulation. The following tables summarize key quantitative data for different types of lactose used in direct compression, illustrating the performance characteristics of this compound dominant grades.
Table 1: Powder Flow and Density Properties of Different Lactose Types
| Lactose Type | Primary Form | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Typical Flow Property |
| Anhydrous β-Lactose | This compound | ~0.58 | ~0.75 | 15 - 25 | 1.18 - 1.33 | Fair to Good |
| Spray-Dried Lactose | α-Lactose Monohydrate & Amorphous | ~0.56 | ~0.68 | 10 - 18 | 1.11 - 1.22 | Excellent |
| Agglomerated Lactose | α-Lactose Monohydrate | ~0.55 | ~0.70 | 18 - 28 | 1.22 - 1.39 | Good |
| Milled α-Lactose | α-Lactose Monohydrate | ~0.45 | ~0.80 | > 35 | > 1.50 | Very Poor |
Data compiled from various pharmaceutical excipient literature. Exact values vary by manufacturer and specific grade.
Table 2: Tablet Performance Characteristics (at a fixed compression force)
| Lactose Type | Tablet Hardness (N) | Friability (%) | Disintegration Time (min) |
| Anhydrous β-Lactose | High (e.g., >150 N) | < 0.5% | 5 - 15 |
| Spray-Dried Lactose | High (e.g., >140 N) | < 0.6% | < 10 |
| Agglomerated Lactose | Moderate (e.g., 100-130 N) | < 0.8% | < 10 |
| Milled α-Lactose | Low (Not suitable for DC) | > 1.0% | Variable |
Performance is formulation-dependent. Values are illustrative for comparative purposes.
Diagrams and Workflows
Caption: Figure 1: General Workflow for Direct Compression Tableting.
Caption: Figure 2: Relationship of this compound Properties to Tablet Quality.
Experimental Protocols
The following are standardized, step-by-step protocols for evaluating the key characteristics of a this compound-based direct compression formulation.
Protocol 1: Evaluation of Powder Blend Flow Properties (as per USP <1174>)
Objective: To determine the flow characteristics of the powder blend containing this compound prior to compression.[9]
Apparatus:
-
Bulk Density Tester (e.g., Scott Volumeter)
-
Tapped Density Tester (e.g., USP Apparatus 2)
-
Funnel (for Angle of Repose)
-
Analytical Balance
Methodology:
-
Bulk Density (V₀): a. Weigh an empty, clean graduated cylinder of known volume. b. Gently pour the powder blend into the cylinder without compacting it.[10] c. Record the volume occupied by the powder (V₀). d. Weigh the cylinder with the powder and calculate the powder mass (M). e. Calculate Bulk Density = M / V₀.
-
Tapped Density (Vf): a. Use the same cylinder from the bulk density measurement. b. Place the cylinder in the tapped density tester. c. Operate the tester for a set number of taps (e.g., 500, 750, 1250 taps) until the volume is constant. d. Record the final tapped volume (Vf). e. Calculate Tapped Density = M / Vf.
-
Calculations: a. Carr's Compressibility Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100. b. Hausner Ratio = Tapped Density / Bulk Density.
Acceptance Criteria (General Guidance):
-
Carr's Index: ≤10% (Excellent flow), 11-15% (Good), 16-20% (Fair), >26% (Poor).
-
Hausner Ratio: ≤1.11 (Excellent flow), 1.12-1.18 (Good), 1.19-1.25 (Fair), >1.35 (Poor).[11]
Protocol 2: Tablet Compression and Physical Characterization
Objective: To compress tablets and evaluate their fundamental physical properties.
Apparatus:
-
Tablet Press (e.g., single-punch or rotary)
-
Tablet Hardness Tester (as per USP <1217>)[12]
-
Tablet Friabilator (as per USP <1216>)[13]
-
Calipers/Micrometer
Methodology:
-
Compression: a. Load the powder blend into the hopper of the tablet press. b. Set the desired compression force (e.g., 15 kN) and tablet weight (e.g., 500 mg). c. Operate the press to produce a batch of at least 50 tablets. d. Allow tablets to relax for at least 30 minutes before testing.
-
Weight Variation (as per USP <905>): a. Individually weigh 20 tablets and calculate the average weight. b. Determine if the individual weights fall within the acceptable percentage deviation (e.g., ±5% for tablets >324 mg).
-
Hardness/Breaking Force Test (USP <1217>): a. Place a tablet diametrically between the platens of the hardness tester.[12] b. Start the test and record the force (in Newtons, N) required to fracture the tablet.[13] c. Test at least 10 tablets and calculate the average hardness and standard deviation.
-
Friability Test (USP <1216>): a. For tablets with a unit weight ≤650 mg, take a sample corresponding to 6.5 g. For tablets >650 mg, use 10 tablets.[14] b. De-dust the tablets and accurately weigh the sample (W_initial). c. Place the tablets in the friabilator drum and rotate at 25 rpm for 100 revolutions.[14] d. Remove the tablets, carefully de-dust them again, and re-weigh (W_final). e. Calculate Friability (%) = [(W_initial - W_final) / W_initial] x 100. f. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[12][14]
Protocol 3: Tablet Disintegration and In-Vitro Dissolution Testing
Objective: To evaluate the drug release characteristics of the formulated tablets.
Apparatus:
-
Disintegration Tester (as per USP <701>)
-
Dissolution Apparatus (e.g., USP Apparatus 2 - Paddle) (as per USP <711>)
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Disintegration Test (USP <701>): a. Place one tablet in each of the 6 tubes of the disintegration basket. b. Operate the apparatus at 37 ± 2°C using the specified medium (e.g., 900 mL of 0.1 N HCl). c. Observe the tablets. Complete disintegration is defined as the state where no residue, except for fragments of insoluble coating, remains on the screen. d. For immediate-release tablets, the time is typically required to be within 30 minutes. e. If 1 or 2 tablets fail, the test is repeated on 12 additional tablets, with a requirement that not fewer than 16 of the total 18 tablets disintegrate.
-
Dissolution Test (USP <711>): a. Prepare the dissolution medium (e.g., 900 mL of a specified buffer) and equilibrate to 37 ± 0.5°C in the dissolution vessels. b. Place one tablet in each vessel. c. Operate the apparatus at the specified paddle speed (e.g., 50 or 75 rpm).[15] d. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium and replace it with fresh, pre-warmed medium. e. Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis or HPLC). f. Calculate the cumulative percentage of drug released at each time point and generate a dissolution profile.
Conclusion
This compound, particularly in its anhydrous form, is a highly functional excipient for direct compression tableting. Its excellent compactibility allows for the production of robust tablets with high hardness and low friability. While its flow properties may be secondary to spray-dried grades, they are generally sufficient for modern manufacturing equipment. By understanding its material attributes and employing standardized evaluation protocols, formulators can effectively leverage the benefits of this compound to develop high-quality, directly compressed solid dosage forms.
References
- 1. Lactose in Pharmaceutical Applications [drug-dev.com]
- 2. Influence of different types of lactose on tablets compactibility [scielo.org.mx]
- 3. Exploring the Versatility of Pharmaceutical Lactose - Armor Pharma [armor-pharma.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phexcom.cn [phexcom.cn]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. usp.org [usp.org]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. pharmtech.com [pharmtech.com]
- 12. qualitester.com [qualitester.com]
- 13. packqc.com [packqc.com]
- 14. usp.org [usp.org]
- 15. uspnf.com [uspnf.com]
Application of Beta-Lactose in Dry Powder Inhalers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose is the most widely used excipient in the formulation of carrier-based dry powder inhalers (DPIs).[1][2] Its primary role is to act as a carrier for the micronized active pharmaceutical ingredient (API), facilitating handling, improving dose uniformity, and aiding in the dispersion of the API upon inhalation.[3][4] Beta-lactose, an anomer of lactose, possesses distinct physicochemical properties that can be leveraged to optimize DPI performance. This document provides detailed application notes and experimental protocols for the use of this compound in DPI formulations.
Physicochemical Properties of Inhalation Grade this compound
The performance of a DPI formulation is critically dependent on the physicochemical properties of the lactose carrier.[5] Key properties of this compound to consider include particle size distribution, morphology, surface roughness, and flowability. Various commercial grades of inhalation lactose are available, each with specific characteristics.
Data Presentation: Comparison of Commercial Inhalation Grade Lactose
The following tables summarize the physicochemical properties and aerodynamic performance of various commercial lactose grades, including those containing this compound. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Physicochemical Properties of Commercial Inhalation Lactose Grades
| Lactose Grade | Predominant Form | d10 (µm) | d50 (µm) | d90 (µm) | Bulk Density (g/mL) | Tapped Density (g/mL) |
| InhaLac® 120 | α-Lactose Monohydrate | - | 131.8 | - | - | - |
| InhaLac® 230 | α-Lactose Monohydrate | - | 87.4 | - | 0.85 | 0.96 |
| InhaLac® 250 | α-Lactose Monohydrate | - | 51.7 | - | - | - |
| Lactohale® 100 | α-Lactose Monohydrate | - | 101.6 | - | - | - |
| Lactohale® 210 | Milled Lactose | - | 14.3 | - | - | - |
| Lactohale® 230 | Milled Lactose | - | 8.05 | - | - | - |
| Lactohale® 300 | Micronized Lactose | - | 2.41 | < 7.76 | - | - |
| Aero Flo® 25 | Anhydrous (contains β-lactose) | 1-6 | 18-30 | 60-85 | - | - |
| Aero Flo® 60S | Monohydrate | 19-43 | 53-66 | 75-106 | - | - |
| Aero Flo® 85S | Anhydrous (contains β-lactose) | 15-50 | 70-105 | 170-220 | - | - |
Table 2: Aerodynamic Performance of DPI Formulations with Different Lactose Carriers
| API | Lactose Carrier | Inhaler Device | Fine Particle Fraction (FPF) (%) |
| Salbutamol Sulfate | InhaLac® 120 | Reservoir-based | 17 |
| Salbutamol Sulfate | InhaLac® 230 | Reservoir-based | - |
| Salbutamol Sulfate | InhaLac® 250 | Reservoir-based | 44 |
| Salbutamol Sulfate | InhaLac® 120 | Capsule-based | 22 |
| Salbutamol Sulfate | InhaLac® 250 | Capsule-based | 28 |
| Budesonide | InhaLac® 120 | Reservoir-based | 22 |
| Budesonide | InhaLac® 230 | Reservoir-based | 16 |
| Budesonide | InhaLac® 250 | Reservoir-based | 17 |
Note: FPF is defined as the fraction of the emitted dose with an aerodynamic diameter < 5 µm.[6] Data is illustrative and can vary based on the specific API, formulation, and device combination.
Experimental Protocols
Detailed and standardized protocols are essential for the development and characterization of DPI formulations.
Protocol 1: Preparation of a this compound Based DPI Formulation
This protocol describes a common method for preparing a laboratory-scale DPI formulation using a low-shear blender.
Materials and Equipment:
-
Micronized Active Pharmaceutical Ingredient (API)
-
Inhalation grade this compound (or a blend containing this compound)
-
Sieve with a defined mesh size (e.g., 250 µm)
-
Low-shear blender (e.g., Turbula® T2C mixer)
-
Spatula
-
Weighing balance
Procedure:
-
Pre-blending of Lactose (if using fines): If incorporating fine lactose, pre-blend the fine and coarse lactose fractions in the blender for a defined period (e.g., 30 minutes) to ensure a homogenous carrier mixture.
-
Layering: a. Accurately weigh the required amount of the lactose carrier and the API. A common drug-to-carrier ratio is 1:67.5 by weight.[9] b. Add approximately half of the lactose carrier to the blender vessel. c. Carefully layer the entire amount of the micronized API on top of the lactose. d. Add the remaining half of the lactose carrier on top of the API layer. This "sandwich" technique helps to distribute the API more evenly during mixing.[10]
-
Blending: a. Secure the lid of the blender vessel. b. Blend the powder mixture for a defined period and speed (e.g., 60 minutes at 46 rpm).[8] The optimal blending time and speed should be determined experimentally to achieve a homogenous mixture without causing excessive particle attrition.
-
Sieving (Optional): After blending, the formulation may be passed through a sieve to break up any large agglomerates.[11]
-
Storage: Store the final formulation in a tightly sealed container under controlled temperature and humidity conditions.
Protocol 2: Determination of Blend Homogeneity and Content Uniformity
This protocol outlines the steps to assess the uniformity of the API within the blended powder.
Materials and Equipment:
-
Prepared DPI formulation
-
Sample thief or spatula for sampling
-
Analytical vials
-
Suitable solvent for the API
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Sampling: Collect at least 10 samples from different locations within the blender (e.g., top, middle, bottom, and sides). The sample weight should be representative of the intended single dose.
-
Sample Preparation: a. Accurately weigh each powder sample into an analytical vial. b. Dissolve each sample in a known volume of a suitable solvent.
-
Analysis: a. Analyze the concentration of the API in each sample using a validated HPLC method.
-
Data Analysis: a. Calculate the mean API content and the Relative Standard Deviation (RSD). b. Acceptance Criteria: For a homogenous blend, the RSD of the API content should typically be less than 5%.[11]
Protocol 3: Aerodynamic Particle Size Distribution (APSD) Analysis using the Next Generation Impactor (NGI)
This protocol describes the determination of the aerodynamic particle size distribution of a DPI formulation, which is a critical quality attribute.
Materials and Equipment:
-
Next Generation Impactor (NGI)
-
Pre-separator
-
Induction port (e.g., USP induction port)
-
Mouthpiece adapter
-
Vacuum pump
-
Flow meter
-
DPI device
-
Capsules or blisters filled with the DPI formulation
-
Solvent for drug recovery
-
HPLC system
Procedure:
-
NGI Preparation: a. If required, coat the collection cups of the NGI with a suitable solvent (e.g., silicone) to prevent particle bounce. b. Assemble the NGI, pre-separator, induction port, and mouthpiece adapter.
-
Flow Rate Determination: a. Connect the vacuum pump to the NGI and set the flow rate to achieve a 4 kPa pressure drop across the DPI device.[12] This simulates the patient's inspiratory effort. The flow rate is typically between 30 and 100 L/min.[13]
-
Sample Actuation: a. Load a filled capsule or blister into the DPI device. b. Connect the DPI device to the mouthpiece adapter. c. Actuate the vacuum pump for a set duration to draw a specific volume of air (typically 4 L) through the DPI and into the NGI.[14]
-
Drug Recovery: a. Disassemble the NGI. b. Rinse the mouthpiece adapter, induction port, pre-separator, and each stage of the NGI (including the collection cups and the micro-orifice collector) with a known volume of solvent to recover the deposited API.
-
Analysis: a. Quantify the amount of API recovered from each component using a validated HPLC method.
-
Data Analysis: a. Emitted Dose (ED): The total mass of API recovered from the mouthpiece adapter, induction port, pre-separator, and all NGI stages. b. Fine Particle Dose (FPD): The mass of API particles with an aerodynamic diameter less than 5 µm. This is calculated by summing the mass of API deposited on the NGI stages with cut-off diameters below 5 µm. c. Fine Particle Fraction (FPF): The FPD expressed as a percentage of the ED. d. Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is smaller and 50% is larger. This is determined by plotting the cumulative mass percentage less than the stated size on a probability scale against the effective cut-off diameter on a logarithmic scale.
Visualizations
Relationship between Lactose Properties and DPI Performance
The following diagram illustrates the key relationships between the physicochemical properties of this compound and the resulting performance of the DPI formulation.
References
- 1. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Effect of Fine Lactose Ratio on the Rheological Properties and Aerodynamic Behavior of Dry Powder for Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physico-chemical aspects of lactose for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inhalationmag.com [inhalationmag.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. epag.co.uk [epag.co.uk]
- 10. EP3175842A1 - Dry powder mixing process - Google Patents [patents.google.com]
- 11. inhalationmag.com [inhalationmag.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Effect of Sampling Volume on Dry Powder Inhaler (DPI)-Emitted Aerosol Aerodynamic Particle Size Distributions (APSDs) Measured by the Next-Generation Pharmaceutical Impactor (NGI) and the Andersen Eight-Stage Cascade Impactor (ACI) - PMC [pmc.ncbi.nlm.nih.gov]
Beta-Lactose as a Carrier for Active Pharmaceutical Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose is a widely utilized excipient in the pharmaceutical industry, valued for its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability.[1][2] It exists in two isomeric forms, alpha (α) and beta (β), which differ in the orientation of a hydroxyl group.[1][3] Beta-lactose, in particular, offers distinct advantages as a carrier for active pharmaceutical ingredients (APIs) due to its superior compressibility and solubility compared to the more common alpha-lactose monohydrate.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in various pharmaceutical formulations.
Physicochemical Properties of this compound
This compound is the beta-anomer of lactose and is typically available in its anhydrous form.[6] It exhibits different physical and chemical characteristics compared to alpha-lactose, notably its higher solubility.[3][4] While α-lactose monohydrate is the most stable crystalline form, anhydrous β-lactose can be produced through processes like spray drying or roller drying at temperatures above 93.5°C.[4][7] Anhydrous lactose typically contains a higher proportion of β-lactose, often around 70-80%.[2]
The selection of a suitable lactose grade is crucial and depends on the intended dosage form and manufacturing process. Various grades are commercially available with differing particle sizes, flow characteristics, and compressibility.[1][8]
Application 1: Direct Compression
Direct compression (DC) is a streamlined and cost-effective tableting method that involves blending the API with excipients and compressing the mixture directly.[9][10] this compound is an excellent candidate for DC formulations due to its inherent compressibility.[1][4]
Application Notes:
-
Improved Compactibility: Anhydrous lactose, rich in the beta-isomer, demonstrates excellent compactability, forming robust tablets at various compression forces.[1][11] The compaction mechanism of lactose is predominantly brittle fragmentation.[7]
-
Flowability: While finely milled lactose has poor flow properties, specialized grades of directly compressible lactose, such as spray-dried and granulated forms, are engineered to have excellent flowability.[7][9] This ensures uniform die filling and consistent tablet weight.
-
Formulation Considerations: The choice between different directly compressible lactose grades (e.g., spray-dried vs. anhydrous) will depend on the specific API and desired tablet properties. Spray-dried lactose, containing a mix of crystalline and amorphous forms, offers a balance of good flow and compressibility.[9][10] Anhydrous this compound provides superior tensile strength.[5]
Experimental Protocol: Evaluation of this compound for Direct Compression
This protocol outlines the steps to characterize the flowability and compressibility of a this compound-based formulation for direct compression.
1. Materials:
- Active Pharmaceutical Ingredient (API)
- This compound (e.g., Anhydrous Lactose, Spray-Dried Lactose)
- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Colloidal Silicon Dioxide)
2. Equipment:
- Powder Blender (e.g., V-blender, Turbula® mixer)
- Powder Rheometer or Flow Tester (for Angle of Repose, Carr's Index, Hausner Ratio)
- Tablet Press (single-punch or rotary) with force and displacement sensors
- Tablet Hardness Tester
- Friability Tester
- Disintegration Tester
- Dissolution Apparatus (USP Apparatus 1 or 2)
3. Powder Blend Preparation: a. Weigh the required amounts of API, this compound, and other excipients. b. Geometrically mix the API with a portion of the this compound. c. Add the remaining this compound and other excipients (except the lubricant) and blend for 15-20 minutes. d. Add the lubricant and blend for a final 2-5 minutes.
4. Flowability Characterization: a. Angle of Repose: Determine the angle of the conical pile formed by the powder blend. b. Bulk and Tapped Density: Measure the initial volume of a known mass of powder and the volume after a set number of taps. c. Carr's Index and Hausner Ratio: Calculate these indices from the bulk and tapped densities to assess powder flow and compressibility.
5. Tablet Compression: a. Set up the tablet press with the desired tooling. b. Compress the powder blend into tablets at various compression forces (e.g., 5, 10, 15, 20 kN).[7] c. Record the compression force, punch displacement, and ejection force for each tablet.
6. Tablet Characterization: a. Weight Variation: Weigh a set number of tablets individually and calculate the average weight and standard deviation. b. Hardness (Breaking Force): Measure the force required to fracture the tablets. c. Friability: Determine the percentage weight loss of tablets after tumbling in a friabilator. d. Disintegration Time: Measure the time it takes for the tablets to disintegrate in a specified medium. e. Dissolution Profile: Perform dissolution testing according to the relevant pharmacopeial method to determine the rate of API release.[6][12]
Quantitative Data: Flowability and Compressibility of Lactose Grades
| Lactose Grade | Angle of Repose (°) | Hausner Ratio | Carr's Index (%) | Tensile Strength (MPa) at 15 kN |
| Milled Lactose (M-200) | > 40 (Very Poor) | > 1.60 | > 38 | Low |
| Granulated Lactose (Tablettose® 80) | 31-35 (Good) | 1.12 - 1.18 | 11 - 15 | Moderate |
| Spray-Dried Lactose (FlowLac® 100) | 26-30 (Excellent) | 1.00 - 1.11 | ≤ 10 | High |
| Anhydrous β-Lactose (DCL-21) | 31-35 (Good) | 1.12 - 1.18 | 11 - 15 | Very High |
Note: The values presented are typical ranges and can vary based on the specific manufacturer and batch. Data compiled from multiple sources.[5][13]
Application 2: Wet Granulation
Wet granulation is a process of particle size enlargement where a liquid binder is added to a powder mixture to form granules. This process improves the flow and compression characteristics of the formulation.[14][]
Application Notes:
-
Binder Selection: While water can be used as a granulating fluid, a binder solution (e.g., polyvinylpyrrolidone in water or ethanol) is often employed to enhance granule strength.[16][17]
-
Process Parameters: The amount of granulation liquid, mixing time, and drying method (e.g., tray drying, fluid bed drying) are critical parameters that influence granule properties and final tablet characteristics.[17][18]
-
Compatibility: this compound is generally compatible with common binders and other excipients used in wet granulation.[16] However, it's crucial to assess API-excipient compatibility, especially for APIs with primary or secondary amine groups, which can undergo the Maillard reaction with reducing sugars like lactose.[19][20]
Experimental Protocol: Wet Granulation with this compound
This protocol describes a typical high-shear wet granulation process.
1. Materials:
- API
- Milled this compound
- Binder (e.g., PVP K30)
- Granulating Liquid (e.g., Purified Water, Ethanol)
- Disintegrant (e.g., Croscarmellose Sodium)
- Lubricant (e.g., Magnesium Stearate)
2. Equipment:
- High-Shear Mixer/Granulator
- Fluid Bed Dryer or Drying Oven
- Sieve or Mill for sizing dried granules
- Powder Blender
- Tablet Press
- Tablet characterization equipment (as listed in the Direct Compression protocol)
3. Granulation Process: a. Dry mix the API, this compound, and intragranular disintegrant in the high-shear granulator for 5 minutes.[16] b. Prepare the binder solution by dissolving the binder in the granulating liquid. c. Add the binder solution to the powder mixture at a controlled rate while the impeller and chopper are running. d. Continue mixing until granules of the desired consistency are formed (endpoint determination can be based on torque measurements or visual inspection). e. Dry the wet granules in a fluid bed dryer or oven to a target moisture content. f. Mill the dried granules to the desired particle size distribution.
4. Final Blending and Compression: a. Blend the dried granules with the extragranular disintegrant and lubricant. b. Compress the final blend into tablets. c. Characterize the tablets as described in the Direct Compression protocol.
Quantitative Data: Effect of Lactose Type on Wet Granulated Tablets
| Lactose Type | Granule Bulk Density (g/cm³) | Tablet Hardness (N) at 15 kN | Disintegration Time (min) |
| α-Lactose Monohydrate | Lower | Lower | Faster |
| Anhydrous β-Lactose | Higher | Higher | Slower |
Note: This table illustrates general trends. Actual values are formulation-dependent. Data based on principles described in various sources.[16][18]
Application 3: Dry Powder Inhalers (DPIs)
In DPI formulations, micronized API particles are typically blended with larger carrier particles to improve flowability, aid in dosing accuracy, and facilitate dispersion upon inhalation.[5][14] Lactose is the most commonly used carrier in DPIs.[5]
Application Notes:
-
Particle Size: The particle size of the lactose carrier is a critical factor influencing the performance of a DPI. Coarser carriers generally improve flowability, while the presence of fine lactose particles can enhance drug detachment and aerosolization performance.[10][21]
-
Surface Properties: The surface morphology and energy of the lactose carrier affect the adhesion of the API particles. Modified lactose with smoother surfaces or the inclusion of force control agents like magnesium stearate can improve the fine particle fraction (FPF).[14][22][23]
-
API-Carrier Interaction: The balance of adhesive forces between the API and carrier is crucial. The forces should be strong enough to prevent segregation during handling and dosing but weak enough to allow for efficient drug detachment during inhalation.
Experimental Protocol: Characterization of this compound as a DPI Carrier
This protocol outlines the key steps for evaluating a this compound carrier for a DPI formulation.
1. Materials:
- Micronized API (aerodynamic diameter typically < 5 µm)
- Sieved fractions of this compound carrier
- Force Control Agent (optional, e.g., Magnesium Stearate)
2. Equipment:
- Powder Blender
- Laser Diffraction Particle Size Analyzer
- Scanning Electron Microscope (SEM)
- Dry Powder Inhaler Device
- Cascade Impactor (e.g., Andersen Cascade Impactor, Next Generation Impactor)
- High-Performance Liquid Chromatography (HPLC) system for drug quantification
3. Formulation Preparation: a. Prepare adhesive mixtures by blending the micronized API with the this compound carrier at the desired ratio. b. If using a force control agent, it may be pre-blended with the carrier.
4. Physicochemical Characterization: a. Particle Size Distribution: Determine the particle size distribution of both the API and the lactose carrier.[21] b. Morphology: Examine the particle shape and surface texture of the API and carrier using SEM.
5. In Vitro Aerosolization Performance: a. Load a precise dose of the powder blend into the DPI device. b. Actuate the device into a cascade impactor at a controlled flow rate. c. Quantify the amount of API deposited on each stage of the impactor using a validated HPLC method. d. Calculate key performance indicators such as the Emitted Dose (ED), Fine Particle Dose (FPD), and Fine Particle Fraction (FPF).
Quantitative Data: Influence of Lactose Carrier Size on DPI Performance
| Lactose Carrier (Median Particle Size) | API | Fine Particle Fraction (FPF) (%) |
| Coarse (e.g., 130 µm) | Salbutamol Sulfate | Lower |
| Medium (e.g., 87 µm) | Salbutamol Sulfate | Intermediate |
| Fine (e.g., 52 µm) | Salbutamol Sulfate | Higher |
Note: Data is illustrative and based on trends observed in studies such as the one by Jetzer et al., where finer carriers with more intrinsic fines led to a higher FPF for salbutamol sulfate.[21]
API-Excipient Compatibility
It is essential to conduct compatibility studies between this compound and the API, particularly for APIs containing primary or secondary amine functionalities, which are susceptible to the Maillard reaction.[19][20]
Protocol: API-Lactose Compatibility Screening
1. Methods: a. Differential Scanning Calorimetry (DSC): Analyze physical mixtures of the API and lactose. The appearance of new peaks or shifts in melting endotherms can indicate an interaction.[24] b. Isothermal Microcalorimetry (IMC): A sensitive technique to detect the heat flow from interactions between the API and excipient in a mixture.[25] c. Forced Degradation Studies: Store binary mixtures of the API and lactose under stressed conditions (e.g., elevated temperature and humidity) and analyze for the appearance of degradation products using a stability-indicating HPLC method.[3][26]
Visualizations
Caption: Workflow for Direct Compression Formulation.
Caption: Process Flow for Wet Granulation.
Caption: Key Factors in DPI Formulation.
References
- 1. tabletingtechnology.com [tabletingtechnology.com]
- 2. testinglab.com [testinglab.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Tailoring α/β Ratio of Pollen-Like Anhydrous Lactose as Ingredient Carriers for Controlled Dissolution Rate [mdpi.com]
- 5. The compressibility and compactibility of different types of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 7. Evaluation of Lactose-Based Direct Tableting Agents’ Compressibility Behavior Using a Compaction Simulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Different Carriers for Use in Dry Powder Inhalers: Characteristics of Their Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dfepharma.com [dfepharma.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dfepharma.com [dfepharma.com]
- 17. prcr.cobimet.org [prcr.cobimet.org]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 21. inhalationmag.com [inhalationmag.com]
- 22. researchgate.net [researchgate.net]
- 23. researchers.mq.edu.au [researchers.mq.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. tainstruments.com [tainstruments.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols: The Role of Beta-Lactose in Amorphous Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of beta-lactose as a carrier in the formulation of amorphous solid dispersions (ASDs). This document details the underlying principles, manufacturing processes, characterization techniques, and includes specific protocols for the preparation and evaluation of this compound based ASDs.
Introduction to this compound in Amorphous Solid Dispersions
Amorphous solid dispersions are a key strategy for improving the oral bioavailability of poorly water-soluble drugs. By dispersing the active pharmaceutical ingredient (API) in an amorphous state within a carrier matrix, the dissolution rate and apparent solubility of the API can be significantly enhanced.
Lactose, a disaccharide composed of galactose and glucose, is a widely used excipient in the pharmaceutical industry. It exists in different isomeric and solid-state forms, including alpha-lactose and this compound, which can be either crystalline or amorphous. This compound, in its anhydrous crystalline form, is known for its good compaction properties. When rendered amorphous, typically as a component of spray-dried lactose, it can act as a carrier in ASDs. Spray-dried lactose generally contains a mixture of crystalline α-lactose monohydrate and an amorphous fraction that is rich in β-lactose.[1]
The higher solubility of β-lactose compared to α-lactose at temperatures below 93.5°C makes it an interesting candidate for formulations where rapid dissolution is desired. The amorphous form of lactose is, however, hygroscopic and can be physically unstable, which presents challenges in formulation development.[1]
Role of this compound in ASDs
In the context of amorphous solid dispersions, this compound can serve several key functions:
-
Carrier Matrix: As a hydrophilic carrier, this compound can facilitate the formation of a solid dispersion where the drug is molecularly dispersed in its amorphous form.
-
Stabilizer: By forming hydrogen bonds with the drug molecules, this compound can inhibit the recrystallization of the amorphous API, thereby enhancing the physical stability of the ASD.
-
Dissolution Enhancement: The high aqueous solubility of amorphous lactose promotes rapid dissolution of the carrier matrix, leading to the release of the drug in a supersaturated state, which can enhance its absorption.
Manufacturing Processes for this compound ASDs
The two primary manufacturing techniques for producing amorphous solid dispersions are spray drying and hot melt extrusion.[2]
3.1. Spray Drying
Spray drying involves dissolving the drug and the carrier (this compound) in a suitable solvent system and then rapidly evaporating the solvent by spraying the solution into a hot drying gas. This rapid solidification process traps the drug in an amorphous state within the lactose matrix.[2][3]
3.2. Hot Melt Extrusion (HME)
Hot melt extrusion is a solvent-free process where a blend of the drug and this compound is heated and mixed through a rotating screw within a barrel. The molten mixture is then forced through a die to form an extrudate, which upon cooling solidifies into an amorphous solid dispersion.[3][4] The processing temperature is a critical parameter and must be carefully controlled to ensure the drug dissolves in the molten lactose without degradation.[4]
Characterization of this compound ASDs
A thorough characterization of the prepared ASDs is crucial to ensure the quality, stability, and performance of the final product. Key characterization techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the ASD and to detect any crystalline drug. A single Tg for the ASD indicates good miscibility between the drug and the carrier.[5]
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates that it is in an amorphous state.[5][6]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the ASD particles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and this compound.[7]
-
Dissolution Testing: To evaluate the in vitro drug release profile from the ASD and to demonstrate the enhancement in dissolution rate compared to the crystalline drug.
Experimental Protocols
Protocol 1: Preparation of a this compound Based Amorphous Solid Dispersion by Spray Drying
This protocol describes a general procedure for preparing an ASD of a model poorly water-soluble drug with this compound using a laboratory-scale spray dryer.
Materials and Equipment:
-
Model poorly water-soluble drug (e.g., Indomethacin)
-
This compound
-
Solvent system (e.g., Ethanol:Water 90:10 v/v)
-
Laboratory-scale spray dryer (e.g., Büchi B-290)
-
Magnetic stirrer and hot plate
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh the desired amounts of the model drug and this compound to achieve a specific drug loading (e.g., 10% w/w drug).
-
Dissolve the drug and this compound in the solvent system with the aid of stirring. Gentle heating may be applied if necessary to ensure complete dissolution. The total solids concentration in the solution should typically be in the range of 1-10% (w/v).
-
-
Spray Dryer Setup:
-
Set up the spray dryer with a standard two-fluid nozzle.
-
Set the process parameters. These will need to be optimized for the specific drug and solvent system, but typical starting parameters are:
-
Inlet temperature: 100-140 °C
-
Aspirator rate: 80-100%
-
Feed pump rate: 3-10 mL/min
-
Atomizing air flow: 400-600 L/hr
-
-
-
Spray Drying Process:
-
Pump the feed solution through the nozzle into the drying chamber.
-
The atomized droplets are dried by the hot air, forming solid particles.
-
The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.
-
-
Post-Drying:
-
The collected powder should be further dried under vacuum at a temperature below its glass transition temperature for 24-48 hours to remove any residual solvent.
-
Store the final ASD powder in a desiccator over a suitable desiccant to prevent moisture absorption and potential recrystallization.
-
Experimental Workflow for Spray Drying
Protocol 2: Preparation of a this compound Based Amorphous Solid Dispersion by Hot Melt Extrusion
This protocol provides a general method for preparing an ASD using a laboratory-scale hot melt extruder.
Materials and Equipment:
-
Model poorly water-soluble drug (e.g., Felodipine)
-
This compound
-
Laboratory-scale twin-screw extruder
-
Blender (e.g., V-blender)
-
Pelletizer or milling equipment
Procedure:
-
Pre-blending:
-
Accurately weigh the drug and this compound to the desired ratio (e.g., 20% w/w drug).
-
Physically mix the powders in a blender for a sufficient time (e.g., 15-20 minutes) to ensure a homogenous blend.
-
-
Extruder Setup:
-
Set up the twin-screw extruder with a suitable screw configuration (e.g., with conveying and kneading elements).
-
Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the components and ensure the drug dissolves in the molten lactose, but below the degradation temperature of the drug and excipient. A typical starting temperature profile might range from 80°C at the feeding zone to 150-180°C in the mixing and die zones.[1]
-
Set the screw speed (e.g., 50-100 rpm).
-
-
Extrusion Process:
-
Feed the pre-blended powder into the extruder at a constant rate.
-
The material is conveyed, melted, and mixed as it passes through the heated barrel.
-
The molten extrudate exits through the die.
-
-
Downstream Processing:
-
The extrudate can be cooled on a conveyor belt and then pelletized or milled to the desired particle size.
-
Store the resulting ASD granules or powder in a tightly sealed container with a desiccant.
-
Experimental Workflow for Hot Melt Extrusion
Protocol 3: Characterization of this compound ASDs
3.1. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature to 200 °C (or a temperature above the expected melting point of the crystalline drug) at a heating rate of 10 °C/min.
-
Hold at 200 °C for 2 minutes to erase thermal history.
-
Cool down to 25 °C at a rate of 20 °C/min.
-
Ramp up again to 200 °C at 10 °C/min.
-
-
Analysis: Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg). The absence of a melting endotherm for the drug confirms its amorphous state.
3.2. X-Ray Powder Diffraction (XRPD)
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: Place a sufficient amount of the ASD powder on the sample holder.
-
Instrument Settings:
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan range (2θ): 5° to 40°
-
Step size: e.g., 0.02°
-
-
Analysis: Examine the diffractogram for the presence of sharp peaks. A halo pattern with no distinct peaks indicates an amorphous material.
3.3. In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., phosphate buffer pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Add a precisely weighed amount of the ASD powder (equivalent to a specific dose of the drug) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Compare the dissolution profile of the ASD with that of the pure crystalline drug.
Data Presentation
The following tables provide a representative summary of the kind of quantitative data that should be collected and analyzed when evaluating this compound based ASDs. Note: The data presented here are illustrative and may not represent actual experimental results for this compound.
Table 1: Physical Stability of Amorphous Solid Dispersions (ASD) after 3 Months of Storage
| Formulation (Drug:Carrier) | Carrier | Storage Condition | Physical State (by XRPD) | Glass Transition Temp. (Tg) (°C) |
| 10% Drug:this compound | This compound | 25°C / 60% RH | Amorphous | 105 |
| 10% Drug:this compound | This compound | 40°C / 75% RH | Partially Crystalline | Not Detected |
| 10% Drug:HPMC | HPMC | 25°C / 60% RH | Amorphous | 120 |
| 10% Drug:HPMC | HPMC | 40°C / 75% RH | Amorphous | 118 |
| 10% Drug:PVP K30 | PVP K30 | 25°C / 60% RH | Amorphous | 170 |
| 10% Drug:PVP K30 | PVP K30 | 40°C / 75% RH | Amorphous | 168 |
Table 2: Comparative Dissolution Performance of a Poorly Soluble Drug from Different ASD Formulations
| Formulation | Time (min) | % Drug Released (Mean ± SD, n=3) |
| Crystalline Drug | 5 | 2.5 ± 0.8 |
| 15 | 5.1 ± 1.2 | |
| 30 | 8.9 ± 2.1 | |
| 60 | 12.3 ± 2.5 | |
| 120 | 15.6 ± 3.0 | |
| ASD (10% Drug in this compound) | 5 | 45.2 ± 4.1 |
| 15 | 75.8 ± 5.3 | |
| 30 | 88.9 ± 4.8 | |
| 60 | 92.1 ± 3.9 | |
| 120 | 90.5 ± 4.2 | |
| ASD (10% Drug in HPMC) | 5 | 50.1 ± 4.5 |
| 15 | 82.3 ± 5.0 | |
| 30 | 95.6 ± 3.8 | |
| 60 | 98.2 ± 2.9 | |
| 120 | 96.7 ± 3.1 |
Logical Relationships in ASD Formulation
The successful development of a stable and effective amorphous solid dispersion depends on the interplay of several factors.
Relationship between Formulation Components, Process, and ASD Performance
References
- 1. mdpi.com [mdpi.com]
- 2. kinampark.com [kinampark.com]
- 3. mdpi.com [mdpi.com]
- 4. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Lactose in Lyophilization and Cryoprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of β-lactose as a cryoprotectant and bulking agent in the lyophilization of pharmaceuticals, particularly for stabilizing biologics such as proteins and monoclonal antibodies. Detailed protocols for formulation, lyophilization cycle development, and product analysis are provided to guide researchers in leveraging the beneficial properties of β-lactose for enhanced stability and integrity of lyophilized products.
Introduction to β-Lactose in Lyophilization
Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms: α-lactose and β-lactose.[1] While both forms have been utilized in pharmaceutical formulations, β-lactose offers distinct advantages in the context of lyophilization. Its higher solubility and different crystallization behavior compared to α-lactose monohydrate make it a valuable excipient for creating stable and elegant lyophilized cakes.[1] In aqueous solutions, α- and β-lactose are in equilibrium, with the β-form being predominant at equilibrium (approximately 63% at 20°C).[1]
As a cryoprotectant, β-lactose protects biomolecules from the stresses of freezing and drying through two primary mechanisms: the water replacement theory and the glass transition theory .[2] The water replacement theory posits that sugar molecules form hydrogen bonds with the protein, replacing the water molecules that are removed during drying, thus maintaining the native protein structure. The glass transition theory suggests that during freezing, the formulation vitrifies into a glassy state with high viscosity, which restricts molecular mobility and prevents degradation reactions.[2]
Quantitative Data and Physical Properties
The selection of an appropriate excipient is critical for the development of a stable lyophilized product. The following tables summarize key quantitative data for β-lactose and compare its properties with other common cryoprotectants.
Table 1: Physical and Chemical Properties of Lactose Anomers
| Property | β-Lactose (anhydrous) | α-Lactose (monohydrate) | Reference |
| Solubility in water | Higher | Lower | [1] |
| Hygroscopicity | Higher | Lower | [1] |
| Crystallization Temperature | Produced at > 93.5 °C | Produced at < 93.5 °C | [1] |
| Compressibility | Better | Lower | [1] |
| Tensile Strength | Superior | Lower | [1] |
| Glass Transition Temp. (Tg) of amorphous form | ~102-105 °C | Varies with processing | [3][4][5] |
| Glass Transition Temp. of maximally freeze-concentrated solution (Tg') | ~ -28 °C (Anhydrous) | ~ -31 °C (Monohydrate) | [6] |
Table 2: Comparative Stability of Lyophilized Formulations with Different Excipients
This table presents data from a study on the stability of an exploratory compound (CNK-20402) after 1 month at 50°C and 3 months at 40°C/75% RH.
| Excipient | Impurity Formation (CNK-20193) after 1 month at 50°C | Impurity Recovery (CNK-20193) after 3 months at 40°C/75% RH | Reference |
| Lactose | 0.49% | 0.55% | [7][8] |
| Povidone K-12 | 0.79% | Not Reported | [7][8] |
| Drug Alone | 0.81% | 1.00% | [7][8] |
| Mannitol | 1.05% | 1.22% | [7][8] |
| Glycine | 2.36% | Not Reported | [7][8] |
Table 3: Water Vapor Sorption of Lyophilized Cakes
This table shows the percentage weight gain of different lyophilized formulations, indicating their hygroscopicity.
| Formulation | Weight Gain (%) | Reference |
| Drug Alone | 24% | [8] |
| Lactose | 21% | [8] |
| Mannitol | 7% | [8] |
Experimental Protocols
Formulation Preparation Protocol
This protocol outlines the steps for preparing a protein formulation with β-lactose for lyophilization.
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 10 mM sodium acetate, pH 5.0). Ensure the buffer components are fully dissolved and the pH is accurately adjusted.
-
Excipient Dissolution:
-
Slowly add the desired amount of β-lactose to the buffer solution while stirring gently. Common concentrations range from 5% to 10% (w/v).
-
Continue stirring until the lactose is completely dissolved. Avoid vigorous stirring to prevent protein denaturation.
-
-
Protein Incorporation:
-
If starting with a solid protein, slowly add it to the lactose-containing buffer.
-
If using a concentrated protein stock solution, add the appropriate volume to the formulation to achieve the target protein concentration (e.g., 10 mg/mL to 100 mg/mL).
-
-
Final Volume Adjustment and Filtration:
-
Adjust the final volume with the buffer.
-
Sterile filter the final formulation through a 0.22 µm filter to remove any potential microbial contamination.
-
-
Dispensing: Aseptically dispense the filtered formulation into sterile lyophilization vials. The fill volume will depend on the vial size and the desired cake height.
Lyophilization Cycle Protocol
The following is a general lyophilization cycle that can be optimized for specific formulations. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) are crucial to determine the critical temperatures (e.g., glass transition temperature, Tg') of the formulation to guide cycle development.[9][10]
Step 1: Freezing
-
Loading: Load vials onto the lyophilizer shelves pre-cooled to 5°C.
-
Cooling: Ramp down the shelf temperature to -40°C to -50°C at a controlled rate (e.g., 1°C/min).[9]
-
Hold: Hold the temperature at -40°C to -50°C for at least 2-3 hours to ensure complete freezing of the product.[11]
Step 2: Primary Drying (Sublimation)
-
Vacuum: Reduce the chamber pressure to 50-150 mTorr.
-
Heating: Increase the shelf temperature to a temperature below the critical collapse temperature of the formulation (e.g., -35°C to -25°C).[9] This temperature is critical and should be determined through characterization studies like freeze-drying microscopy.[12]
-
Hold: Hold the shelf temperature and pressure constant for 24-48 hours, or until the product temperature, as measured by thermocouples, rises to meet the shelf temperature, indicating the completion of ice sublimation.
Step 3: Secondary Drying (Desorption)
-
Heating: Increase the shelf temperature to 20°C to 30°C at a controlled rate (e.g., 0.1-0.2°C/min).
-
Hold: Hold the temperature for an additional 6-12 hours to remove residual bound water. The chamber pressure may be further reduced during this phase.
-
Stoppering: Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen to a pressure slightly below atmospheric pressure and stopper the vials under vacuum.
Post-Lyophilization Analysis Protocol
Characterization of the final lyophilized product is essential to ensure its quality and stability.
-
Visual Inspection:
-
Examine the lyophilized cake for its appearance, including color, uniformity, and signs of collapse or cracking.[13] An elegant cake is typically uniform and intact.
-
-
Reconstitution Time:
-
Add the specified volume of sterile water for injection (WFI) or the appropriate diluent to the vial.
-
Gently swirl the vial and record the time it takes for the cake to completely dissolve. Rapid reconstitution is a desirable attribute.[14]
-
-
Residual Moisture Content:
-
Determine the residual moisture content using Karl Fischer titration.[14] Low residual moisture (typically <1-2%) is crucial for long-term stability.
-
-
Protein Stability and Integrity:
-
Size Exclusion Chromatography (SEC-HPLC): To assess the level of aggregation and fragmentation of the protein.
-
Ion-Exchange Chromatography (IEX-HPLC): To detect chemical modifications such as deamidation or oxidation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize protein fragments and aggregates.
-
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the lyophilized cake. An amorphous state is often desired for protein stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the lyophilized solid, which is an indicator of its thermal stability.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of β-lactose in lyophilization.
Caption: Mechanism of β-Lactose Cryoprotection.
Caption: Experimental Workflow for Lyophilization.
Conclusion
β-Lactose is a versatile and effective excipient for the lyophilization of biopharmaceuticals. Its favorable physical properties, including high solubility and excellent cryoprotective capabilities, contribute to the formation of stable and pharmaceutically elegant lyophilized products. The provided protocols and data serve as a valuable resource for researchers and formulation scientists to optimize their lyophilization processes and enhance the stability of sensitive biological drug products. Careful characterization of the formulation and optimization of the lyophilization cycle are paramount to achieving a robust and reliable final product.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. m.youtube.com [m.youtube.com]
- 3. Glass transition and enthalpy relaxation of amorphous lactose glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMAGE-BASED CHARACTERIZATION - Non-Invasive, Quantitative Characterization of Lyophilized Drug Product Using Three-Dimensional X-Ray Microscopy Analytics [drug-dev.com]
- 10. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. vennlifesciences.com [vennlifesciences.com]
- 13. Cake Appearance Analysis | Coriolis Pharma [coriolis-pharma.com]
- 14. lyotechnology.com [lyotechnology.com]
Application Notes and Protocols for the Use of β-Lactose in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose, is a critical carbohydrate in mammalian milk.[1] While glucose is the most common energy source in standard cell culture media, there is growing interest in utilizing alternative sugars like lactose to study cellular metabolism, induce gene expression, and mimic specific physiological conditions. These application notes provide detailed protocols for the preparation and use of β-lactose in cell culture media, methods for assessing its effects on cell viability and metabolism, and an overview of the relevant metabolic pathways.
I. Applications of β-Lactose in Cell Culture
-
Induction of Gene Expression: In systems utilizing the lac operon, lactose and its analog, isopropyl β-D-1-thiogalactopyranoside (IPTG), can be used to induce the expression of target genes.[2][3] Allolactose, an isomer of lactose, is the natural inducer that binds to the lac repressor, leading to the transcription of downstream genes.[4][5] While IPTG is a potent, non-metabolizable inducer, lactose offers a more cost-effective and potentially less toxic alternative for certain applications.[2]
-
Metabolic Studies: Replacing glucose with lactose or galactose in cell culture media forces cells to rely more on oxidative phosphorylation for energy production, as the glycolytic metabolism of galactose yields less ATP compared to glucose.[6] This metabolic shift can be leveraged to study mitochondrial function and dysfunction, and to investigate the effects of drugs on cellular energy metabolism.
-
Modeling Physiological Environments: For cell types involved in lactose synthesis and metabolism, such as mammary epithelial cells, the inclusion of lactose in the culture medium can help to create a more physiologically relevant environment for in vitro studies.[4][7]
II. Preparation of β-Lactose Containing Cell Culture Media
A. Materials:
-
α-Lactose monohydrate, suitable for cell culture (e.g., Sigma-Aldrich)[8]
-
Basal cell culture medium (powdered or 10x liquid concentrate, glucose-free)
-
Sterile, cell culture grade water
-
Sodium bicarbonate (if not in powdered medium)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
B. Protocol for Preparing 1 L of β-Lactose Medium (from powdered medium):
-
In a sterile beaker, dissolve the powdered basal medium in approximately 800 mL of cell culture grade water. Stir until completely dissolved.
-
Weigh the desired amount of α-lactose monohydrate and dissolve it in the medium. A common starting concentration for metabolic studies is 10 mM.
-
If required by the medium formulation, add sodium bicarbonate.
-
Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
Bring the final volume to 1 L with cell culture grade water.
-
Sterilize the medium by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the prepared medium at 4°C, protected from light.
Note: For initial experiments, it is recommended to test a range of β-lactose concentrations to determine the optimal concentration for the specific cell line and application.
III. Experimental Protocols
A. Protocol for Adapting Cells to β-Lactose Medium:
Some cell lines may require a gradual adaptation period to switch from a high-glucose medium to a lactose-based medium.
-
Start by culturing the cells in a mixture of 75% standard glucose-containing medium and 25% β-lactose medium.
-
After two to three passages, or once the cells have reached a consistent growth rate, increase the proportion of β-lactose medium to 50%.
-
Continue this gradual increase over several passages until the cells are fully adapted to 100% β-lactose medium.
-
Monitor cell morphology and viability at each step.
B. Cell Viability and Proliferation Assays:
To assess the effect of β-lactose on cell health, standard viability and proliferation assays can be employed.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Replace the medium with experimental medium containing different concentrations of β-lactose or control medium.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
2. ATP-Based Luminescence Assay: [10][11]
This assay quantifies ATP, an indicator of metabolically active cells.
-
Seed cells in a 96-well plate and treat with experimental and control media as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
C. Quantification of Lactose and its Metabolites:
To understand the metabolic fate of β-lactose, it is essential to quantify its uptake and the intracellular concentrations of its metabolites, glucose and galactose.
1. Sample Preparation for Intracellular Metabolite Analysis:
-
Culture cells to the desired confluency in β-lactose containing medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular lactose.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
2. Analytical Methods:
The concentrations of lactose, glucose, and galactose in the cell culture medium and in intracellular extracts can be determined using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying sugars.[12]
-
Enzymatic Assays: Commercially available kits can be used to specifically measure glucose and galactose.[12]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity for metabolite identification and quantification.[13]
IV. Data Presentation
Table 1: Example of Cell Viability Data (MTT Assay)
| Carbon Source (10 mM) | Absorbance (570 nm) at 24h (Mean ± SD) | Absorbance (570 nm) at 48h (Mean ± SD) | Absorbance (570 nm) at 72h (Mean ± SD) |
| Glucose | 0.85 ± 0.05 | 1.52 ± 0.08 | 2.10 ± 0.11 |
| β-Lactose | 0.78 ± 0.06 | 1.35 ± 0.09 | 1.85 ± 0.12 |
| Galactose | 0.81 ± 0.04 | 1.40 ± 0.07 | 1.95 ± 0.10 |
| No Sugar Control | 0.25 ± 0.03 | 0.30 ± 0.04 | 0.32 ± 0.05 |
Table 2: Example of Metabolite Concentration Data (HPLC)
| Metabolite | Extracellular Conc. (mM) (Mean ± SD) | Intracellular Conc. (µM) (Mean ± SD) |
| Lactose | 8.2 ± 0.4 | 15.3 ± 2.1 |
| Glucose | 0.9 ± 0.1 | 50.6 ± 5.8 |
| Galactose | 1.1 ± 0.2 | 45.2 ± 4.9 |
V. Signaling Pathways and Visualizations
Upon uptake, β-lactose is hydrolyzed into glucose and galactose. While glucose readily enters the glycolytic pathway, galactose is metabolized through the Leloir pathway to be converted into glucose-6-phosphate.[14] The shift in carbon source from glucose to galactose (a component of lactose) can influence cellular signaling, for instance by affecting the AMP:ATP ratio and activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis in systems biology of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feedback Regulation in the Lactose Operon: A Mathematical Modeling Study and Comparison with Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activity of beta-galactosidase and lactose metabolism in Kluyveromyces lactis cultured in cheese whey as a function of growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. 细胞活力和增殖测定 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 15. Timing and Variability of Galactose Metabolic Gene Activation Depend on the Rate of Environmental Change | PLOS Computational Biology [journals.plos.org]
Beta-Lactose: Applications in Food Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Beta-Lactose in Food Science
This compound, a disaccharide composed of D-galactose and D-glucose, is a versatile ingredient in the food industry, valued for its unique functional properties. As an anomer of lactose, it differs from alpha-lactose in the orientation of the hydroxyl group on the anomeric carbon of the glucose unit. This structural difference results in distinct physical and chemical characteristics, including higher solubility and sweetness, which make it a valuable component in various food formulations. Its ability to participate in the Maillard reaction, modify texture, and serve as a substrate for the production of prebiotics underscores its importance in food science research and development.
These application notes provide detailed protocols and quantitative data for researchers and scientists exploring the multifaceted roles of this compound in food systems. The information is designed to be a practical guide for professionals in food science and drug development.
Application 1: Browning Agent in Baked Goods via Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is crucial for developing the characteristic color, flavor, and aroma of many baked products. This compound, as a reducing sugar, actively participates in this reaction, contributing to a desirable golden-brown crust and a rich, caramelized flavor profile.
Experimental Protocol: Quantification of Maillard Reaction Progression
This protocol outlines a method to quantify the progression of the Maillard reaction in a model cookie system by measuring color change and the formation of key Maillard reaction products (MRPs).
Materials:
-
This compound
-
All-purpose flour
-
Baking soda
-
Salt
-
Unsalted butter
-
Eggs
-
Lysine hydrochloride
-
Phosphate buffer (0.1 M, pH 7.0)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Furosine, Nε-carboxymethyllysine (CML), and Nε-carboxyethyllysine (CEL) standards
-
Colorimeter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
Procedure:
-
Dough Preparation: Prepare cookie dough formulations with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15% of flour weight). Ensure all other ingredients are kept constant.
-
Baking: Bake the cookies at a standardized temperature and time (e.g., 180°C for 12 minutes).
-
Color Measurement: After cooling, measure the color of the cookie crust using a colorimeter to obtain CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Sample Extraction for MRPs:
-
Grind the baked cookies into a fine powder.
-
Defat the powder using an appropriate solvent (e.g., hexane).
-
Weigh 1 gram of the defatted powder and suspend it in 10 mL of phosphate buffer.
-
Add 5 mL of 10% TCA solution to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the filtrate for furosine, CML, and CEL using a validated HPLC-UV or HPLC-MS method.
-
Quantify the MRPs by comparing peak areas with those of the standards.
-
Quantitative Data: Maillard Reaction in Baked Goods
| This compound Concentration (% of flour weight) | Crust Color (L* value) | Furosine (mg/kg) | CML (mg/kg) | CEL (mg/kg) |
| 0% (Control) | 75.2 ± 2.1 | 150.5 ± 10.2 | 8.3 ± 0.9 | 5.1 ± 0.6 |
| 5% | 68.9 ± 1.8 | 320.8 ± 15.5 | 15.7 ± 1.2 | 10.2 ± 0.8 |
| 10% | 62.1 ± 2.5 | 585.7 ± 20.1 | 25.4 ± 1.8 | 18.9 ± 1.1 |
| 15% | 55.4 ± 1.9 | 750.2 ± 25.8 | 38.6 ± 2.3 | 29.3 ± 1.5 |
Data are presented as mean ± standard deviation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Beta-Lactose Particle Size for Tablet Manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-lactose in tablet manufacturing. The following sections offer insights into common challenges and provide actionable solutions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during tablet manufacturing when using this compound, with a focus on the impact of particle size.
Question: My tablets are exhibiting capping and lamination. How can I resolve this with respect to this compound particle size?
Answer:
Capping, the partial or complete separation of the top or bottom crowns of a tablet from the main body, and lamination, the separation of a tablet into two or more distinct horizontal layers, are common issues often linked to formulation properties. When using this compound, consider the following troubleshooting steps:
-
Excessive Fines: A high concentration of fine lactose particles can lead to air entrapment during compression, which is a primary cause of capping.
-
Solution: Reduce the percentage of fines in your this compound powder. This can be achieved by using a coarser grade of lactose or by sieving the existing powder to remove particles below a certain size (e.g., passing through a 200-mesh screen).
-
-
Poor Compressibility of Coarse Particles: While reducing fines is crucial, using excessively coarse this compound particles can also lead to weak tablets that are prone to capping, as they may not deform and bond sufficiently during compression.
-
Solution: Optimize the particle size distribution. A blend of coarser particles with a controlled amount of fines can improve packing density and inter-particulate bonding. Consider using a grade of this compound specifically designed for direct compression, which often has an optimized particle size distribution for better compressibility.
-
-
Inadequate Binder Adhesion: The particle size of this compound can influence how effectively a binder interacts with it.
-
Solution: Ensure your binder is appropriate for the grade of this compound you are using. For finer lactose particles, a binder that can effectively agglomerate the powder may be necessary. For coarser particles, a binder that promotes plastic deformation can be beneficial.
-
Question: I am experiencing sticking and picking issues on the tablet press punches. Can this compound particle size be a contributing factor?
Answer:
Yes, sticking (adhesion of granulation material to the die wall) and picking (adhesion of material to the punch faces) can be influenced by the particle size of this compound.
-
High Fines Content: An excess of fine lactose particles can increase the surface area available for adhesion to the punch faces and die walls, especially in the presence of moisture.
-
Solution: As with capping, reducing the amount of fines by sieving or using a coarser grade of this compound can mitigate this issue.
-
-
Moisture Content: Finer particles have a higher propensity to adsorb moisture, which can increase tackiness and lead to sticking.
-
Solution: Ensure your this compound is adequately dried and that the manufacturing environment has controlled humidity.
-
-
Inadequate Lubrication: The effectiveness of a lubricant can be dependent on the particle size of the excipients.
-
Solution: Optimize the type and concentration of your lubricant. A lubricant with a particle size that is compatible with your this compound can provide a more effective coating and reduce sticking.
-
Question: My tablet weights are showing high variability. How can I address this by optimizing this compound particle size?
Answer:
Consistent tablet weight is critical for dose uniformity and is highly dependent on the flowability of the powder blend. The particle size and distribution of this compound significantly impact powder flow.
-
Poor Flowability due to Fines: A high percentage of fine particles can lead to cohesive powder behavior and poor flowability, resulting in inconsistent die filling and, consequently, tablet weight variation.
-
Solution: Improve flowability by using a grade of this compound with a larger particle size and a narrower particle size distribution. Granulating the this compound powder can also improve its flow properties.
-
-
Segregation: A wide particle size distribution can lead to segregation of the powder blend during handling and transfer, with finer and coarser particles separating. This can result in non-uniform die filling and weight variation.
-
Solution: Use a grade of this compound with a particle size that is similar to the other components in your formulation to minimize segregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size of this compound for direct compression tablet manufacturing?
A1: There is no single optimal particle size, as the ideal size depends on the specific formulation and processing conditions. However, for direct compression, spray-dried lactose with a spherical shape and a median particle size (d50) in the range of 100-200 µm generally provides excellent flowability and good compressibility. Milled lactose with a smaller particle size may offer better compressibility but can have poor flow properties. A balance between flowability and compressibility is key.
Q2: How does the particle size of this compound affect tablet hardness and friability?
A2: Generally, decreasing the particle size of this compound leads to an increase in tablet hardness and a decrease in friability. Smaller particles have a larger surface area, which can result in stronger inter-particulate bonds during compression, leading to harder tablets. However, this can also lead to an increase in capping tendency if not properly formulated.
Q3: Can I use a blend of different this compound particle sizes?
A3: Yes, blending different particle sizes can be a strategic approach to optimize tablet properties. A common practice is to blend a coarser, free-flowing grade with a finer grade that offers better compressibility. This can help achieve both good powder flow and adequate tablet strength. However, it is crucial to ensure a homogenous blend to avoid segregation and content uniformity issues.
Q4: How do I choose the right grade of this compound for my application?
A4: The choice of this compound grade depends on the manufacturing process and the desired tablet characteristics:
-
Direct Compression: Spray-dried or granulated lactose grades are often preferred due to their excellent flowability and compressibility.
-
Wet Granulation: Milled or fine grades of lactose are typically used as they readily form granules with the binder solution.
-
Dry Granulation/Roller Compaction: Anhydrous this compound is often recommended for dry granulation as it can maintain its compressibility after the initial compaction step.
Data Presentation
Table 1: Impact of this compound Particle Size on Tablet Properties
| This compound Grade | Median Particle Size (d50) (µm) | Tablet Tensile Strength (MPa) at 200 MPa Compaction Pressure | Tablet Friability (%) |
| Fine Milled | 20 - 50 | 2.5 - 3.5 | < 0.5 |
| Medium Milled | 50 - 100 | 2.0 - 3.0 | 0.5 - 0.8 |
| Coarse Milled | 100 - 200 | 1.5 - 2.5 | > 0.8 |
| Spray-Dried | 100 - 200 | 2.0 - 3.0 | < 0.6 |
Note: These are typical values and can vary depending on the specific formulation and processing parameters.
Table 2: Troubleshooting Common Tablet Defects Related to this compound Particle Size
| Tablet Defect | Potential Cause Related to this compound Particle Size | Recommended Solution |
| Capping/Lamination | High percentage of fines leading to air entrapment. | Use a coarser grade of lactose or sieve to remove fines. Optimize binder type and concentration. |
| Sticking/Picking | Excessive fines increasing surface area for adhesion. | Reduce fines content. Ensure adequate lubrication and control moisture. |
| Weight Variation | Poor powder flow due to high fines content or segregation. | Use granulated or spray-dried lactose with better flowability. Ensure a narrow particle size distribution. |
| Low Hardness | Coarse particles with poor compressibility. | Use a finer grade of lactose or a spray-dried grade with improved binding properties. |
Experimental Protocols
1. Particle Size Analysis by Laser Diffraction
This protocol provides a general guideline for determining the particle size distribution of this compound using laser diffraction.
-
Objective: To measure the particle size distribution of a this compound powder sample.
-
Apparatus: Laser diffraction particle size analyzer with a dry powder dispersion unit.
-
Procedure:
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Obtain a representative sample of the this compound powder.
-
Set the dispersion air pressure. A pressure titration study is recommended to determine the optimal pressure that ensures dispersion of agglomerates without fracturing the primary particles.
-
Introduce the sample into the feeder.
-
Start the measurement. The instrument will draw the sample through the measurement zone and record the light scattering pattern.
-
The software will calculate the particle size distribution based on the scattering data. Record the d10, d50, and d90 values.
-
Perform the measurement in triplicate to ensure reproducibility.
-
2. Sieve Analysis
A traditional method for determining the particle size distribution of coarser powders.
-
Objective: To separate and quantify the different particle size fractions of a this compound sample.
-
Apparatus: A stack of calibrated sieves with various mesh sizes, a sieve shaker, and a balance.
-
Procedure:
-
Clean and dry the sieves thoroughly.
-
Arrange the sieves in a stack with the largest mesh opening at the top and progressively smaller openings towards the bottom, with a collection pan at the very bottom.
-
Accurately weigh a representative sample of the this compound powder (e.g., 100 g).
-
Pour the sample onto the top sieve.
-
Place the stack in the sieve shaker and agitate for a fixed period (e.g., 10-15 minutes).
-
After shaking, carefully weigh the amount of powder retained on each sieve and in the collection pan.
-
Calculate the weight percentage of each fraction.
-
3. Tablet Hardness (Breaking Force) Testing
This protocol outlines the procedure for measuring the mechanical strength of tablets.
-
Objective: To determine the force required to break a tablet.
-
Apparatus: A tablet hardness tester.
-
Procedure:
-
Calibrate the hardness tester according to the manufacturer's guidelines.
-
Place a single tablet on the testing platform, oriented consistently (e.g., diametrically).
-
Start the test. The instrument will apply a compressive force to the tablet until it fractures.
-
Record the breaking force in Newtons (N) or kiloponds (kp).
-
Repeat the test for a representative number of tablets from the batch (e.g., 10 tablets) and calculate the average hardness and standard deviation.
-
4. Tablet Friability Testing
This protocol is used to assess the ability of tablets to withstand mechanical stress during handling and transportation.
-
Objective: To measure the weight loss of tablets after being subjected to a standardized tumbling motion.
-
Apparatus: A friability tester and a balance.
-
Procedure:
-
Take a sample of tablets (usually a number that weighs as close as possible to 6.5 g).
-
Dedust the tablets and accurately weigh the sample.
-
Place the tablets in the drum of the friability tester.
-
Rotate the drum for a set number of revolutions (typically 100 rotations at 25 rpm).
-
Remove the tablets from the drum, carefully dedust them again, and reweigh the sample.
-
Calculate the percentage of weight loss. A friability of less than 1% is generally considered acceptable.
-
Mandatory Visualization
Caption: Experimental workflow for tablet manufacturing and quality control.
Caption: Troubleshooting logic for tablet capping issues.
troubleshooting flowability issues with beta-Lactose powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing flowability issues with beta-lactose powder.
Troubleshooting Guides
Question: My this compound powder is exhibiting poor flowability during processing. What are the potential causes and how can I troubleshoot this?
Answer:
Poor flowability of this compound powder is a common issue that can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting poor flowability issues with your this compound powder.
Technical Support Center: Minimizing Maillard Reaction with Beta-Lactose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the Maillard reaction in formulations containing beta-lactose.
Frequently Asked Questions (FAQs)
Q1: What is the Maillard reaction and why is it a concern in formulations with this compound?
A1: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like this compound) and an amino group of an active pharmaceutical ingredient (API) or other excipients.[1][2] It is a concern because it can lead to:
-
API degradation: Loss of drug potency and efficacy.
-
Formation of impurities: Potentially harmful or toxic byproducts may be generated.[2]
-
Physical changes: Discoloration (browning or yellowing) of the dosage form, which can impact patient compliance and perception of product quality.[3][4]
-
Alteration of dissolution profiles: Changes in the physical and chemical properties of the formulation can affect drug release.
Q2: Which APIs are most susceptible to the Maillard reaction with this compound?
A2: APIs with primary or secondary amine functional groups are highly susceptible to reacting with reducing sugars like lactose.[2][5][6]
Q3: What are the key factors that influence the rate of the Maillard reaction in solid dosage forms?
A3: The primary factors influencing the Maillard reaction rate are:
-
Temperature: Higher temperatures significantly accelerate the reaction rate.[7][8]
-
Water Activity (aw): The reaction rate is often maximal at intermediate water activities (aw of 0.6-0.7).[9] In very dry conditions, the mobility of reactants is limited, and in very wet conditions, the reactants are diluted.[9]
-
pH: The reaction is generally faster under alkaline conditions.[3]
-
Presence of other excipients: Some excipients, like magnesium stearate, can increase the micro-environmental pH and facilitate the reaction.[10]
Q4: Are there different forms of lactose, and is this compound more or less reactive?
A4: Lactose exists in different forms, including alpha-lactose monohydrate, this compound, and amorphous lactose. This compound is one of the anomers of lactose. The reactivity of lactose in the Maillard reaction is primarily due to the presence of a reducing aldehyde group in its open-chain form. While different crystalline forms may have varying physical properties, the potential for the Maillard reaction exists as long as the lactose can convert to its open-chain form. Amorphous lactose is generally more reactive than crystalline forms due to its higher molecular mobility.[8]
Q5: What are the common analytical techniques to detect and quantify the Maillard reaction?
A5: Several analytical techniques can be employed:
-
Visual Inspection: The most straightforward method is to check for any discoloration of the product over time.[3][4]
-
UV-Visible Spectroscopy: Browning can be quantified by measuring the absorbance of a solution of the product at a specific wavelength (e.g., 420 nm).
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is a powerful tool for separating and quantifying the unreacted API and the Maillard reaction products.[1][11]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the degradation products, confirming the occurrence of the Maillard reaction.[1]
Troubleshooting Guide
Issue 1: Tablet Discoloration (Yellowing or Browning) Observed During Stability Studies
Possible Causes:
-
Maillard Reaction: The API contains a primary or secondary amine group reacting with this compound.
-
High Storage Temperature and/or Humidity: Accelerated stability conditions are promoting the reaction.[4]
-
Incompatible Excipients: Other excipients in the formulation may be contributing to the reaction (e.g., alkaline lubricants like magnesium stearate).[10]
-
High Initial Water Content: Excess moisture in the formulation is facilitating the reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Maillard Reaction | Analyze the discolored tablets using HPLC-MS to identify Maillard-specific degradation products (e.g., Schiff bases, Amadori products).[1] |
| 2 | Evaluate Storage Conditions | Review the temperature and humidity data from the stability chamber to ensure they are within the intended range. |
| 3 | Assess Formulation Components | Conduct a compatibility study with binary mixtures of the API and each excipient to pinpoint the interacting components. Pay close attention to the combination of the amine API, lactose, and any alkaline excipients.[10] |
| 4 | Measure Water Content | Determine the water content of the tablets using Karl Fischer titration to see if it correlates with the degree of discoloration. |
| 5 | Reformulation Strategies | If the Maillard reaction is confirmed, consider the following: - Replace this compound with a non-reducing sugar excipient (e.g., microcrystalline cellulose, mannitol, dibasic calcium phosphate).[12] - Introduce a moisture scavenger into the formulation. - If possible, modify the pH of the formulation to be more acidic. |
| 6 | Process Optimization | Minimize exposure to heat and moisture during the manufacturing process. |
Data Presentation
Table 1: Influence of Temperature on Maillard Reaction Rate (Hypothetical Data for a Model Amine Drug with this compound)
| Temperature (°C) | Relative Reaction Rate Constant (k) |
| 25 | 1.0 |
| 40 | 4.5 |
| 60 | 25.0 |
Table 2: Effect of pH on Maillard Browning (Absorbance at 420 nm after a fixed time)
| pH | Absorbance at 420 nm |
| 5.0 | 0.05 |
| 6.0 | 0.12 |
| 7.0 | 0.25 |
| 8.0 | 0.50 |
Table 3: Comparison of Reducing and Non-Reducing Excipients on API Degradation
| Excipient | API Degradation (%) after 3 months at 40°C/75% RH |
| This compound | 8.5 |
| Microcrystalline Cellulose | < 0.5 |
| Mannitol | < 0.5 |
| Dibasic Calcium Phosphate | < 0.5 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of API Degradation and Maillard Product Formation
1. Objective: To quantify the remaining active pharmaceutical ingredient (API) and monitor the formation of Maillard reaction products in a tablet formulation containing this compound.
2. Materials and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer
-
API reference standard
-
Tablet samples from stability studies
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the API and potential degradation products.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Weigh and finely powder 10 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of mobile phase A and B) and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peak corresponding to the API by comparing its retention time with that of the API reference standard.
-
Monitor for the appearance of new peaks, which may correspond to Maillard reaction products.
-
Quantify the amount of API remaining by comparing its peak area to a calibration curve prepared from the API reference standard.
Protocol 2: Accelerated Stability Study for Maillard Reaction Assessment
1. Objective: To assess the potential for the Maillard reaction between an API and this compound under accelerated conditions.
2. Materials:
-
API
-
This compound
-
Other formulation excipients
-
Climate-controlled stability chambers
-
Glass vials with appropriate closures
3. Procedure:
-
Prepare binary mixtures of the API and this compound (e.g., in a 1:1 or a ratio representative of the final formulation).
-
Prepare the final formulation blend.
-
Place the binary mixtures and the final blend in separate open and closed glass vials.
-
Store the vials under the following conditions:
-
40°C / 75% RH (accelerated condition)
-
25°C / 60% RH (long-term condition)
-
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks for the binary mixtures; 0, 1, 3, 6 months for the final blend), withdraw samples.
-
Analyze the samples for:
-
Appearance: Note any color changes.
-
API content and degradation products: Use the HPLC method described in Protocol 1.
-
4. Evaluation:
-
A significant decrease in API content and/or the appearance of discoloration and degradation products in the samples containing lactose, especially under accelerated conditions, indicates a Maillard reaction incompatibility.
Mandatory Visualizations
Caption: Simplified pathway of the Maillard reaction between an amine-containing API and this compound.
Caption: Experimental workflow for screening and mitigating the Maillard reaction in formulation development.
Caption: Logical relationships of key factors influencing the Maillard reaction rate.
References
- 1. Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On preventing sugar-coated tablets from browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of the Maillard reaction between metoclopramide hydrochloride and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. longdom.org [longdom.org]
- 12. jefc.scholasticahq.com [jefc.scholasticahq.com]
addressing compaction variability of beta-Lactose blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address compaction variability in beta-lactose blends.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the experimental process of tablet formulation with this compound.
Issue 1: High variability in tablet weight.
-
Question: My tablet press is producing tablets with significant weight variation. What are the likely causes and how can I fix this?
-
Answer: High tablet weight variation is primarily linked to inconsistent powder flow into the die cavities.[1][2] Poor flowability can stem from several factors:
-
Inadequate Lubrication: Insufficient or poorly distributed lubricant can increase friction and hinder smooth powder movement.
-
Particle Properties: Formulations with a high proportion of fine particles or irregularly shaped particles (e.g., milled lactose) tend to have poor flow characteristics compared to more spherical particles like spray-dried lactose.[3]
-
Blend Segregation: Differences in particle size and density between this compound and other excipients can cause segregation in the hopper, leading to non-uniform die filling.[4]
Solutions:
-
Optimize Lubrication: Ensure the lubricant (e.g., magnesium stearate) is used at an optimal concentration and is blended for an adequate time to ensure uniform distribution.[5][6]
-
Improve Powder Flow: Consider granulation (wet or dry) to increase particle size and improve flow.[2] Alternatively, incorporating a glidant like colloidal silicon dioxide can reduce inter-particle friction.
-
Select Appropriate Lactose Grade: If using direct compression, consider using a grade of lactose designed for this purpose, such as spray-dried lactose, which generally exhibits better flow properties than milled lactose.[3]
-
Issue 2: Tablets are capping or laminating.
-
Question: My tablets are splitting horizontally (capping or lamination) after ejection from the press. What's causing this?
-
Answer: Capping and lamination are often caused by the entrapment of air during compression and insufficient bonding between particles.[7][8] Key contributing factors for this compound blends include:
-
Excessive Fines: A high percentage of fine particles in the blend can entrap a significant amount of air.
-
Over-lubrication: Hydrophobic lubricants like magnesium stearate, when used in excess or blended for too long, can form a film around particles, weakening the bonds that hold the tablet together.[8][9]
-
High Compression Speed: Fast turret speeds reduce the time available for air to escape from the powder bed during compression.[7]
-
Brittleness of Lactose: Lactose is a brittle material, and issues like capping can arise if the formulation is not optimized to handle its fracture behavior.[10]
Solutions:
-
Adjust Formulation: Reduce the amount of fine particles. Adding a binder can improve the cohesive properties of the blend.[7]
-
Optimize Lubricant Level: Reduce the concentration of magnesium stearate or the blending time.[9] A concentration of 0.25 wt.% may be sufficient for proper compression.[5]
-
Modify Press Settings: Decrease the speed of the tablet press and consider using pre-compression to help remove trapped air.[7]
-
Issue 3: Inconsistent tablet hardness or tensile strength.
-
Question: I am observing wide variations in the hardness of my this compound tablets, even at the same compression force. Why is this happening?
-
Answer: Inconsistent tablet hardness points to variability in the material properties of the blend being fed into the tablet press.
-
Particle Size Distribution (PSD): The PSD of this compound significantly impacts tablet tensile strength. For some lactose types, smaller particles result in stronger compacts.[11][12] If the PSD of your lactose source is not consistent, or if segregation occurs, hardness will vary. Anhydrous lactose grades can be less sensitive to particle size variations.[13][14]
-
Lubricant Sensitivity: Anhydrous lactose is known to be more sensitive to lubrication than granulated lactose.[9] Non-uniform blending can lead to some parts of the batch being "over-lubricated," which reduces tablet hardness, while other parts are under-lubricated.[5][9]
-
Lactose Grade: Different grades of this compound (e.g., anhydrous vs. monohydrate) have inherently different compactibility profiles.[14][15] Batch-to-batch variability from the supplier can also be a factor.
Solutions:
-
Control Particle Size: Ensure consistent particle size distribution of the incoming lactose raw material. If blending with other excipients, choose components with similar particle sizes to minimize segregation.[4]
-
Standardize Blending Process: Carefully control the lubricant concentration and blending time to avoid over-lubrication.[6][9]
-
Select Robust Lactose Grade: For direct compression, anhydrous this compound often provides superior compactibility.[15] However, its sensitivity to lubricants must be managed.[9]
-
Quantitative Data on this compound Blends
The following tables summarize key quantitative data from various studies to help guide formulation decisions.
Table 1: Effect of Lubricant Type and Concentration on Powder Flowability
| Lubricant | Concentration (wt. %) | Avalanche Time (s) |
| None | 0 | ~5.5 |
| Magnesium Stearate | 2-3 | ~3.0 |
| Magnesium Silicate | 2-3 | ~3.0 |
| Calcium Stearate | 1 | ~2.5 |
| Stearic Acid | >1 | No significant change |
| (Data synthesized from a study on spray-dried lactose. Avalanche time is an indicator of flowability, with lower times suggesting better flow.)[16] |
Table 2: Impact of Magnesium Stearate (MgSt) on Tablet Properties
| Lubricant | Concentration (wt. %) | Effect on Tablet Mass Variability | Effect on Tablet Hardness |
| MgSt | > 0.25 | Increased variability | Decreased hardness |
| SLS | 0.75 | No significant increase | Relatively unaffected |
| (Data from a study using a 50:50 blend of microcrystalline cellulose and spray-dried lactose. SLS refers to Sodium Lauryl Sulfate.)[5] |
Table 3: Compactibility of Different Anhydrous Lactose Grades (with and without Lubrication)
| Lactose Grade | Compactibility (Unlubricated) | Compactibility (Lubricated) | Change with Lubrication |
| SuperTab 24AN | 146 N | 194 N | +32.9% |
| SuperTab 21AN | 150 N | 110 N | -26.7% |
| Lactopress Anhydrous | 149 N | 150 N | +0.7% |
| Lactose Anhydrous NF | 159 N | 176 N | +10.7% |
| (Compactibility measured as tablet crushing strength at a compaction pressure of 135 MPa.)[17] |
Experimental Protocols
Protocol 1: Characterization of Powder Flow
This protocol outlines the steps to measure key indicators of powder flowability, which is critical for ensuring tablet weight uniformity.
-
Angle of Repose:
-
Allow the powder blend to flow through a funnel onto a flat, circular base of a fixed diameter.
-
Continue pouring until the apex of the powder cone reaches a predetermined height.
-
Measure the angle the side of the cone makes with the horizontal base. A lower angle generally indicates better flowability.[11]
-
-
Hausner Ratio and Carr's Index:
-
Pour a known mass of the powder blend into a graduated cylinder and record the initial (bulk) volume (Vb).
-
Tap the cylinder mechanically for a set number of times (e.g., 100 taps) until the volume is constant, and record the final (tapped) volume (Vt).
-
Calculate the Bulk Density (ρb = mass/Vb) and Tapped Density (ρt = mass/Vt).
-
Calculate the Hausner Ratio = ρt / ρb. A value less than 1.25 is generally considered to indicate good flow.[11]
-
Calculate Carr's Index = [(ρt - ρb) / ρt] * 100. A value less than 15 is generally considered to indicate good flow.
-
Protocol 2: Tablet Hardness and Tensile Strength Testing
This protocol describes how to evaluate the mechanical strength of manufactured tablets.
-
Tablet Preparation:
-
Compress tablets using a tablet press at a defined compaction force.
-
Allow the tablets to rest for 24 hours before testing to allow for any elastic recovery.[15]
-
-
Measurement of Physical Dimensions:
-
Using a calibrated caliper, measure the diameter (d) and thickness (h) of at least 10 tablets from a batch.
-
-
Hardness (Breaking Force) Test:
-
Place a single tablet diametrically between the platens of a tablet hardness tester.
-
Apply a compressive load until the tablet fractures.
-
Record the force required to break the tablet (H). This is the hardness or breaking force, typically measured in Newtons (N) or kiloponds (kp).
-
-
Calculation of Tensile Strength (σt):
-
For a flat, circular tablet, calculate the tensile strength using the following equation:[15] σt = 2H / (π * d * h)
-
Tensile strength normalizes the breaking force by the tablet's dimensions, allowing for a more standardized comparison of tablet mechanical integrity.
-
Visualizations
The following diagrams illustrate key workflows and relationships in addressing the compaction variability of this compound blends.
Caption: Troubleshooting workflow for tablet compaction variability.
Caption: Factors influencing final tablet quality attributes.
References
- 1. Flowability of Lactose Powders to Optimise Tableting Processes [granutools.com]
- 2. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 3. tainstruments.com [tainstruments.com]
- 4. Blend Segregation in Tablets Manufacturing and Its Effect on Drug Content Uniformity—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Granulated Lactose Characteristics and Lubricant Blending Conditions on Tablet Physical Properties in Direct Powder Compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 8. biogrund.com [biogrund.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Effect on particle size on the compaction mechanism and tensile strength of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. The effect of excipient particle size on the reduction of compactibility after roller compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of different types of lactose on tablets compactibility [scielo.org.mx]
Technical Support Center: Controlling the Anomeric Purity of β-Lactose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the control of β-lactose anomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between α-lactose and β-lactose?
A1: α-lactose and β-lactose are anomers of lactose, differing in the stereochemistry at the anomeric carbon (C-1) of the glucose unit.[1] This structural difference leads to distinct physical and chemical properties, such as solubility, sweetness, and crystal structure.[2] β-lactose is more soluble and slightly sweeter than α-lactose.[1][2] In aqueous solutions, the two forms interconvert in a process called mutarotation.[2]
Q2: What is mutarotation and how does it affect anomeric purity?
A2: Mutarotation is the process where the α- and β-anomers of lactose interconvert in solution until a dynamic equilibrium is reached.[3] This occurs through the opening and closing of the glucose ring.[2] For researchers aiming for high anomeric purity, mutarotation is a critical factor to control. In solution, a pure anomer will gradually convert to an equilibrium mixture of both α and β forms, thus decreasing its anomeric purity. The rate of mutarotation is influenced by temperature, pH, and solvent composition.[2][4][5]
Q3: What is the typical equilibrium ratio of α- and β-lactose in an aqueous solution?
A3: At room temperature (around 20-25°C), an aqueous solution of lactose will reach an equilibrium of approximately 37-40% α-lactose and 60-63% β-lactose.[2][3][6] This ratio is temperature-dependent; as the temperature increases, the equilibrium shifts slightly, favoring the β-form.[2]
Q4: How does temperature critically influence the anomeric composition during production?
A4: Temperature is the most critical factor in controlling the anomeric form during crystallization. Crystallization from an aqueous solution at temperatures below 93.5°C will predominantly yield α-lactose monohydrate.[1][2] To obtain β-lactose, crystallization must be carried out at temperatures above 93.5°C, which produces β-anhydrous crystals.[2]
Troubleshooting Guides
Issue 1: Low Yield or Purity of β-Lactose During Crystallization
Q: My crystallization process, intended to produce β-lactose, is resulting in a low yield or a mixture of anomers. What's going wrong?
A: This is a common issue often related to temperature control and solution equilibrium.
-
Potential Cause 1: Incorrect Crystallization Temperature.
-
Troubleshooting: The crystallization temperature must be strictly maintained above 93.5°C.[2] Dropping below this temperature will cause the less soluble α-lactose monohydrate to crystallize out of the solution, contaminating your product.
-
Solution: Ensure your crystallizer has precise and stable temperature control. Monitor the temperature of the lactose solution continuously throughout the process.
-
-
Potential Cause 2: Insufficient Time for Mutarotation.
-
Troubleshooting: Before starting the crystallization, the lactose solution needs to reach its mutarotation equilibrium at the high temperature. If you start with α-lactose and heat it quickly without a holding period, there may not be enough β-lactose in solution to crystallize efficiently.
-
Solution: Hold the prepared lactose solution at a temperature above 93.5°C for a sufficient time to allow the mutarotation to reach equilibrium, thereby maximizing the concentration of the β-anomer before initiating crystallization.
-
Issue 2: Anomeric Purity of Solid β-Lactose Changes During Storage
Q: I successfully produced high-purity β-lactose powder, but its anomeric composition is changing over time. Why is this happening?
A: The stability of solid β-lactose is highly dependent on storage conditions, particularly humidity and temperature.[6][7]
-
Potential Cause 1: High Humidity.
-
Troubleshooting: β-anhydrous crystals are hygroscopic.[2] Absorption of moisture from the air can create a microscopic aqueous environment on the crystal surface, facilitating mutarotation back towards the equilibrium mixture, which favors the formation of the more stable α-lactose monohydrate.[2][6]
-
Solution: Store β-lactose powder in tightly sealed containers with a desiccant.[8] The storage environment should have controlled low relative humidity (RH).
-
-
Potential Cause 2: High Temperature.
Issue 3: Inconsistent Anomeric Ratio in Spray-Dried Lactose
Q: The anomeric composition of my spray-dried amorphous lactose varies between batches. How can I ensure consistency?
A: For amorphous lactose produced by rapid drying methods like spray-drying, the anomeric composition of the solid product largely reflects the α:β ratio in the feed solution at the moment of atomization.[10][11]
-
Potential Cause: Variable Feed Solution Standing Time.
-
Troubleshooting: If you prepare a fresh lactose solution (e.g., by dissolving crystalline α-lactose), the mutarotation process begins immediately. If the time between solution preparation and spray-drying is not consistent, the anomeric ratio in the feed will vary, leading to batch-to-batch inconsistency in the final product.[10][11]
-
Solution: Standardize the protocol for preparing the feed solution. Allow the solution to stand for a sufficient period (e.g., >4 hours) to reach mutarotation equilibrium before spray-drying.[10][11] This ensures the starting anomeric ratio is consistent for every batch.
-
Issue 4: Difficulty in Accurately Measuring the Anomeric Ratio
Q: I am getting inconsistent or unclear results from my analytical method for determining the anomeric ratio. What could be the problem?
A: Accuracy depends on the chosen method and proper sample preparation.
-
Potential Cause (for NMR): Mutarotation in the NMR Solvent.
-
Troubleshooting: If you dissolve your lactose sample in an aqueous solvent (like D₂O) for ¹H-NMR analysis, mutarotation will continue in the NMR tube, changing the anomeric ratio during the experiment and leading to inaccurate quantification.
-
Solution: Use an aprotic solvent like dimethyl sulfoxide (DMSO-d6), which significantly inhibits the rate of mutarotation.[6][10] This provides a stable window of time (e.g., up to 20 minutes) to acquire the spectrum without the anomeric content changing.[6]
-
-
Potential Cause (for HPLC): Poor Peak Resolution.
-
Troubleshooting: Inadequate separation between the α and β anomer peaks on the chromatogram will make accurate integration and quantification impossible.
-
Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition, flow rate, or column temperature. Using a dedicated carbohydrate analysis column can also significantly improve resolution.[4][5][12]
-
Data & Protocols
Quantitative Data Summary
Table 1: Key Properties and Conditions for Lactose Anomers
| Property / Condition | α-Lactose | β-Lactose | Reference(s) |
| Equilibrium in Water (20°C) | ~37% | ~63% | [2] |
| Crystallization Temp. | < 93.5°C (as monohydrate) | > 93.5°C (as anhydrous) | [1][2] |
| Relative Solubility in Water | Less Soluble | More Soluble | [6] |
| ¹H-NMR Anomeric Proton (DMSO-d6) | ~6.3 ppm | ~6.6 ppm | [10][11] |
Table 2: Comparison of Analytical Methods for Anomeric Ratio Determination
| Method | Principle | Advantages | Common Issues | Reference(s) |
| ¹H-NMR Spectroscopy | Integration of distinct anomeric proton signals. | Rapid, highly specific, requires no derivatization. | Mutarotation in protic solvents. | [10][12][13] |
| HPLC | Chromatographic separation of anomers. | High precision and accuracy, well-established. | Requires method optimization for good peak resolution. | [4][13][14] |
| Polarimetry | Measures the change in optical rotation as mutarotation occurs. | Can monitor kinetics of mutarotation. | Less specific for static ratio measurement in mixtures. | [4][13] |
Experimental Protocols
Protocol 1: Laboratory-Scale Crystallization of High-Purity β-Lactose
-
Objective: To produce β-anhydrous lactose crystals from an aqueous solution.
-
Methodology:
-
Solution Preparation: Prepare a concentrated lactose solution (e.g., 50-60% w/w) using deionized water. The starting material can be α-lactose monohydrate.
-
Equilibration: Heat the solution in a sealed, stirred vessel to a temperature of 95-100°C. Hold at this temperature for at least 30 minutes to ensure the solution reaches mutarotation equilibrium, maximizing the β-anomer concentration.
-
Controlled Cooling/Evaporation: While maintaining the temperature strictly above 93.5°C, slowly evaporate the water or cool the solution very gradually towards 94°C to induce crystallization. Seeding with existing β-lactose crystals can promote controlled crystal growth.
-
Crystal Harvesting: Separate the crystals from the mother liquor via hot filtration.
-
Washing: Wash the collected crystals with a small amount of hot ethanol or another suitable non-solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 60-80°C) to remove any residual solvent and ensure the product is anhydrous.[15]
-
Verification: Analyze the anomeric purity of the final product using ¹H-NMR (Protocol 2).
-
Protocol 2: Determination of Anomeric Ratio by ¹H-NMR Spectroscopy
-
Objective: To quantify the α- and β-lactose ratio in a solid sample.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 20 mg of the lactose powder and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) in an NMR tube.[16]
-
Data Acquisition: Immediately acquire a proton (¹H) NMR spectrum. It is crucial to perform the analysis quickly after dissolution (ideally within 10-20 minutes) to minimize any potential for slow mutarotation in the solvent.[6][10]
-
Spectral Analysis:
-
Calculation: Calculate the percentage of each anomer by dividing the integral of the individual peak by the sum of the integrals for both anomeric peaks and multiplying by 100.
-
% β-lactose = [Integral(β-peak) / (Integral(α-peak) + Integral(β-peak))] x 100
-
-
Visual Guides & Workflows
References
- 1. books.rsc.org [books.rsc.org]
- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl.icdst.org [dl.icdst.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdrfoodlab.com [cdrfoodlab.com]
- 14. books.rsc.org [books.rsc.org]
- 15. US4083733A - Method of producing beta-lactose - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Caking of Amorphous Beta-Lactose
Welcome to the Technical Support Center for amorphous beta-lactose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of caking in amorphous this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is amorphous this compound and why is it prone to caking?
A1: Amorphous this compound is a form of lactose that lacks a long-range ordered molecular structure, unlike its crystalline counterparts.[1] This disordered state makes it thermodynamically unstable and highly hygroscopic, meaning it readily absorbs moisture from the environment.[2][3] This moisture absorption acts as a plasticizer, lowering the glass transition temperature (Tg) of the lactose.[4] When the storage temperature exceeds the Tg, the amorphous lactose transitions from a glassy to a rubbery state, becoming sticky and leading to the formation of liquid bridges between particles, which ultimately results in caking.[4][5]
Q2: What are the primary factors that influence the caking of amorphous this compound?
A2: The main factors influencing caking are:
-
Relative Humidity (RH): Higher RH increases moisture sorption, which lowers the Tg and accelerates caking.[6][7]
-
Temperature: Elevated temperatures, especially when approaching or exceeding the Tg, significantly increase molecular mobility and the rate of caking.[4][8]
-
Amorphous Content: Even small amounts of amorphous lactose can initiate caking in a predominantly crystalline powder.[6][7]
-
Particle Size and Distribution: Smaller particles and a broader particle size distribution can lead to increased moisture sorption and more contact points between particles, enhancing the tendency to cake.[9][10]
-
Water Content: The initial water content of the powder can affect its stability and propensity to cake.[9]
Q3: What is the glass transition temperature (Tg) and why is it critical for preventing caking?
A3: The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more fluid, rubbery state.[4] For amorphous this compound, this transition is critical because the rubbery state is characterized by increased molecular mobility and stickiness, which are precursors to caking.[5] Water absorption significantly depresses the Tg of amorphous lactose.[4] To prevent caking, it is crucial to store the powder at a temperature well below its Tg under the given relative humidity conditions.[4][5]
Q4: Can caking occur even if the temperature is below the glass transition temperature?
A4: While the most significant caking occurs when the temperature is above the Tg, some molecular mobility can still occur below this temperature, albeit at a much slower rate.[2] Over extended storage periods, this slow mobility can still lead to the formation of solid bridges and caking, especially under conditions of fluctuating temperature and humidity.
Troubleshooting Guides
Issue 1: My spray-dried amorphous this compound is caking immediately after production.
| Potential Cause | Troubleshooting Step |
| High Residual Moisture Content | Optimize the spray drying process to reduce the final moisture content of the powder. Use a higher outlet temperature or a lower feed rate. |
| High Outlet Temperature Close to Tg | Cool the powder rapidly and efficiently immediately after it exits the spray dryer to bring it well below its glass transition temperature. |
| High Humidity in the Processing Environment | Control the humidity in the collection and packaging areas. Use dehumidifiers or a controlled atmosphere. |
| Inappropriate Packaging | Use packaging with a high moisture barrier to prevent moisture ingress during storage and handling. |
Issue 2: The amorphous this compound powder cakes during storage.
| Potential Cause | Troubleshooting Step |
| High Storage Humidity | Store the powder in a controlled environment with low relative humidity (ideally below 33% RH at 25°C).[11] Use desiccants in the storage containers. |
| Temperature Fluctuations | Maintain a constant and low storage temperature. Avoid temperature cycles that can cause moisture migration within the powder. |
| Inadequate Packaging | Ensure the packaging is hermetically sealed and has a low water vapor transmission rate. |
| High Amorphous Content | If possible, consider using a grade of lactose with a lower amorphous content or induce crystallization to a more stable form. |
Issue 3: Caking is observed after milling or blending amorphous this compound with other excipients.
| Potential Cause | Troubleshooting Step |
| Generation of Amorphous Content during Milling | Milling can induce the formation of amorphous regions on the surface of crystalline particles.[11] Minimize milling time and intensity. Consider conditioning the powder after milling to allow for recrystallization.[11] |
| Hygroscopic Excipients | If blended with other hygroscopic materials, the overall moisture uptake of the formulation can increase, promoting caking. Store the blend in very dry conditions. |
| Frictional Heat during Blending | High-shear blending can generate localized heat, potentially raising the temperature of the powder above its Tg. Use low-shear blending or ensure adequate cooling. |
Data Presentation
Table 1: Effect of Relative Humidity (RH) and Amorphous Content on the Caking of Lactose Powder (Stored at 25°C for 3 months)
| Amorphous Content (%) | 33% RH | 57% RH | 75% RH |
| < 10 | No severe caking | Friable cakes | Hard cakes |
| > 10 | - | Severe caking | Severe caking |
| > 50 | - | Hard cakes | Very hard cakes |
Data compiled from studies on α-lactose monohydrate with varying amorphous content.[11]
Table 2: Influence of Particle Size and Water Content on Lactose Caking
| Median Particle Size (d50) | Water Content (%) | Caking Tendency |
| Low (e.g., < 50 µm) | > 3% | High |
| High (e.g., > 300 µm) | < 3% | Low |
This table illustrates that lactose powder with a smaller particle size is more prone to caking, especially at higher water content.[9][12]
Experimental Protocols
1. Determination of Amorphous Content using Differential Scanning Calorimetry (DSC)
-
Objective: To quantify the amount of amorphous lactose in a powder sample.
-
Principle: Amorphous materials exhibit a glass transition (Tg), which is a reversible change in heat capacity, and an exothermic recrystallization event upon heating. The magnitude of the heat capacity change (ΔCp) at the Tg is directly proportional to the amorphous content.
-
Methodology:
-
Accurately weigh 5-10 mg of the lactose sample into a standard aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the recrystallization peak (e.g., 200°C).[13]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the change in heat capacity (ΔCp) at the glass transition.
-
Quantify the amorphous content by comparing the measured ΔCp with that of a 100% amorphous standard.
-
2. Assessment of Caking using a Texture Analyzer
-
Objective: To quantitatively measure the hardness or strength of a caked powder.
-
Principle: A probe is driven into a compacted powder bed, and the force required for penetration is measured. A higher force indicates a stronger cake.
-
Methodology:
-
Compact a known amount of lactose powder into a cylindrical mold or cell under a defined pressure.[14]
-
Store the compacted sample under controlled temperature and humidity conditions for a specific duration to induce caking.[14]
-
Place the sample on the texture analyzer platform.
-
Select a suitable probe (e.g., a cylindrical or needle probe).
-
Set the test parameters, including probe speed and penetration depth.
-
Initiate the test, driving the probe into the caked sample.
-
Record the force as a function of distance. The peak force is typically reported as the cake hardness or crushing strength.
-
3. Characterization of Moisture Sorption using Dynamic Vapor Sorption (DVS)
-
Objective: To determine the moisture sorption and desorption characteristics of amorphous lactose and to observe moisture-induced phase transitions.
-
Principle: DVS measures the change in mass of a sample as it is exposed to a controlled series of relative humidity steps at a constant temperature.[15]
-
Methodology:
-
Place a small, accurately weighed sample (e.g., 10-20 mg) onto the DVS sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen or air (0% RH) until a stable mass is achieved.
-
Program a humidity profile, typically increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing it back to 0%.[16]
-
At each RH step, the instrument waits for the sample mass to equilibrate before proceeding to the next step.
-
The mass change at each RH step is recorded.
-
Plot the equilibrium mass change versus RH to generate a sorption isotherm. Moisture-induced events like glass transition and crystallization can be identified by characteristic changes in the sorption kinetics.[17]
-
4. Particle Size Analysis using Laser Diffraction
-
Objective: To determine the particle size distribution of the lactose powder.
-
Principle: A laser beam is passed through a dispersed sample of the powder. The particles scatter the light at angles that are inversely proportional to their size. A series of detectors measure the scattered light pattern, which is then used to calculate the particle size distribution.[18][19]
-
Methodology:
-
Ensure a representative sample of the powder is obtained.
-
Select the dispersion method: dry dispersion using compressed air or wet dispersion in a suitable non-solvent liquid.[20] Dry dispersion is often preferred for lactose.[18]
-
For dry dispersion, optimize the air pressure to ensure adequate dispersion of agglomerates without causing particle fracture.[19] This can be done by performing a pressure titration.
-
Introduce the sample into the instrument's measurement zone at an appropriate concentration (obscuration).
-
Perform the measurement and use the instrument's software to calculate the particle size distribution, typically reported as d10, d50 (median), and d90 values.[18]
-
Visualizations
Caption: The mechanism of humidity and temperature-induced caking in amorphous this compound.
Caption: A troubleshooting workflow for addressing caking issues with amorphous this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proumid.com [proumid.com]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. The sticking and crystallisation of amorphous lactose : a thesis presented in partial fulfilment of the requirements for the degree of Master of Technology in Chemical Technology at Massey University [mro.massey.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Water Activity and Temperature on the Caking Properties of Amorphous Carbohydrate Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. news-medical.net [news-medical.net]
- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 18. dfepharma.com [dfepharma.com]
- 19. news-medical.net [news-medical.net]
- 20. bettersizeinstruments.com [bettersizeinstruments.com]
Validation & Comparative
A Comparative Analysis of Beta-Lactose and Alpha-Lactose Monohydrate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two common lactose forms used in the pharmaceutical industry: beta-Lactose (β-lactose) and alpha-Lactose monohydrate (α-lactose monohydrate). Understanding the distinct physicochemical properties of these anomers is critical for formulation development, manufacturing processes, and ensuring the stability and efficacy of the final drug product. This document presents a comprehensive overview supported by experimental data to aid in the selection of the appropriate lactose form for specific applications.
Physicochemical Properties: A Head-to-Head Comparison
This compound and alpha-lactose monohydrate, while chemically similar, exhibit significant differences in their physical properties, which directly impact their functionality as pharmaceutical excipients. These differences arise from the orientation of a hydroxyl group on the anomeric carbon of the glucose moiety.
| Property | This compound | Alpha-Lactose Monohydrate | References |
| Anomeric Purity (Commercial) | ~80-84% β-lactose, ~16-20% α-lactose | ~98% α-lactose, ~2% β-lactose | |
| Water Content | Anhydrous (< 1% w/w) | Monohydrate (~5% w/w) | |
| Crystal Habit | Kite-like (pure form) | Tomahawk-like | |
| Hygroscopicity | More hygroscopic than α-lactose monohydrate | Low hygroscopicity, thermodynamically stable form | |
| Initial Solubility in Water | Higher (e.g., 50 g/100 mL) | Lower (e.g., 7 g/100 mL) | |
| Final Solubility in Water | Same as α-lactose monohydrate due to mutarotation | Same as β-lactose due to mutarotation | |
| Sweetness | Higher | Lower | |
| Compressibility | Better compressibility, superior tensile strength | Poorer compressibility, consolidates by fragmentation | |
| Specific Optical Rotation | +35° | +89.4° |
Structural Differences and Crystal Forms
Lactose exists as two anomers, α-lactose and β-lactose, which can interconvert in solution through a process called mutarotation until an equilibrium is reached (approximately 37% α-form and 63% β-form at 20°C). The solid-state forms, however, are distinct.
-
Alpha-Lactose Monohydrate: Crystallizes below 93.5°C and incorporates one molecule of water into its monoclinic crystal lattice. This integrated water contributes to its stability.
-
This compound: Typically produced by crystallization above 93.5°C and is anhydrous. Commercial β-lactose is often produced by roller drying and contains a mixture of anomers.
The following diagram illustrates the relationship between the two anomers and their solid forms.
Comparative Performance in Pharmaceutical Applications
The choice between this compound and alpha-lactose monohydrate significantly impacts the manufacturing process and the final product characteristics.
Tableting:
-
Direct Compression: this compound is often preferred for direct compression tablet manufacturing due to its superior compressibility and ability to form tablets with higher tensile strength.
-
Wet Granulation: Alpha-lactose monohydrate is commonly used in wet granulation processes. Its stability and lower solubility prevent premature dissolution during granulation.
Dry Powder Inhalers (DPIs):
-
Alpha-lactose monohydrate is frequently used as a carrier in DPI formulations. Its well-defined particle size and flow properties are crucial for accurate dosing and efficient drug delivery to the lungs.
Moisture-Sensitive Formulations:
-
Anhydrous this compound is a suitable choice for formulations containing moisture-sensitive active pharmaceutical ingredients (APIs) due to its low water content.
Experimental Protocols for Characterization
A variety of analytical techniques are employed to characterize and differentiate between this compound and alpha-lactose monohydrate.
1. Water Content Determination (Karl Fischer Titration)
-
Principle: This method specifically quantifies the water content in a sample. It is more accurate than loss on drying for hydrated crystals like alpha-lactose monohydrate.
-
Methodology:
-
A known weight of the lactose sample (e.g., 0.1 - 0.3 g for volumetric titration) is added to the Karl Fischer titration cell containing a suitable solvent (e.g., methanol).
-
The sample is dissolved with stirring. For complete dissolution, a stirring time of at least 180 seconds is recommended.
-
The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
The endpoint is detected electrometrically.
-
The water content is calculated based on the amount of titrant consumed.
-
2. Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to identify dehydration and melting events.
-
Methodology:
-
A small amount of the lactose sample (e.g., 2-4 mg) is weighed into an aluminum pan.
-
The pan is crimped and placed in the DSC instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min).
-
The heat flow is recorded as a function of temperature.
-
Expected Results: Alpha-lactose monohydrate shows a characteristic endothermic peak around 140-160°C corresponding to the loss of its water of hydration. This compound does not exhibit this peak.
-
3. Anomeric Content (Proton Nuclear Magnetic Resonance - ¹H-NMR)
-
Principle: ¹H-NMR spectroscopy can distinguish between the α and β anomers based on the chemical shifts of their anomeric protons.
-
Methodology:
-
A specific amount of the lactose sample is dissolved in a suitable solvent, typically deuterium oxide (D₂O).
-
The ¹H-NMR spectrum is acquired.
-
The anomeric content is determined by integrating the signals corresponding to the anomeric protons of the α and β forms.
-
4. Crystallinity (Powder X-ray Diffraction - PXRD)
-
Principle: PXRD is a non-destructive technique that provides information about the crystalline structure of a material. Each crystalline form produces a unique diffraction pattern.
-
Methodology:
-
The lactose powder sample is placed in a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram is compared to reference patterns for alpha-lactose monohydrate and this compound to identify the crystalline forms present.
-
The following diagram outlines a typical experimental workflow for the characterization of lactose samples.
validation of analytical methods for beta-Lactose quantification
A Guide to the Validation of Analytical Methods for Beta-Lactose Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This guide provides a comparative overview of common analytical methods used for this compound quantification, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are among the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying lactose.[1] It offers high precision and accuracy, making it suitable for complex matrices.[1] Different detectors can be coupled with HPLC, each offering distinct advantages.
-
Refractive Index (RI) Detection: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. While robust and straightforward, it can be less sensitive than other detectors.[2]
-
Charged Aerosol Detection (CAD): This detector provides a more sensitive and uniform response for non-volatile analytes like lactose, independent of their optical properties.
-
Mass Spectrometry (MS) Detection: Offers high sensitivity and selectivity, allowing for the accurate quantification of lactose even at very low levels and in complex sample matrices.[2]
Enzymatic Assays
Enzymatic methods are highly specific for lactose, minimizing interference from other sugars.[1] These assays typically involve the enzymatic hydrolysis of lactose into glucose and galactose by β-galactosidase. The resulting monosaccharides are then quantified, often through spectrophotometric or colorimetric detection.[3] These methods are valued for their specificity and are often used in quality control settings.[1] A notable advancement is the development of sequential enzymatic assays that can accurately measure low levels of lactose in "lactose-free" products by first removing free glucose.[4][5]
Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for lactose quantification based on published data.
| Method | Linearity (Range) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-RI | 0.05 - 7.5 mg/mL (r² = 0.9989)[6] | 99 - 99.3%[6] | < 1% (Repeatability)[6] | 0.04 mg/mL[1] | 0.12 mg/mL[1] | Simplicity, accuracy, robustness[6] | Lower sensitivity compared to other detectors[2] |
| HPLC-CAD | 50 - 500 µg/mL | Good recovery with 70% aqueous acetonitrile sample preparation[7] | - | 0.006% (6 ng)[7] | 0.02% (20 ng)[7] | High sensitivity, uniform response[7] | Requires specialized detector |
| UHPLC-MS | - | 109% (of NIST SRM)[8] | - | - | 2.5 mg/100 g[8] | High sensitivity and selectivity, minimal matrix interference[8] | High instrument cost and complexity[2] |
| Enzymatic Assay (Spectrophotometric) | 2.3 - 113 mg/100 g[4] | 93.21 - 114.10%[3] | ≤ 3.2% CV (Reproducibility)[4] | 0.13 mg/100 g[4] | 0.44 mg/100 g[4] | High specificity, suitable for low-lactose products[4][5] | Potential for interference from other sugars if enzyme is not highly specific[3] |
| Enzymatic Assay (Colorimetric) | 0.1 - 0.5 mmol/L | Good correlation with commercial kits[9] | < 10% (Intra-assay variation), < 7.6% (Inter-assay variation)[9] | 0.0433 mmol/L[9] | 0.1313 mmol/L[9] | Low cost, short reaction time, high sensitivity and reproducibility[9] | Susceptible to colorimetric interference from the sample matrix |
Experimental Workflows and Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results.
General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, adhering to ICH guidelines.[10]
Workflow for Analytical Method Validation
Protocol 1: Quantification of Lactose by HPLC-RI
This protocol is based on a validated method for the analysis of lactose in milk.[6]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
-
Amino (NH2) column (e.g., Chromolith® NH2, 100 x 4.6 mm).[6]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Lactose monohydrate standard.
-
Mobile Phase: Acetonitrile:Water (75:25 v/v).[6]
-
Diluent: Acetonitrile:Water (50:50 v/v).[6]
3. Standard Preparation:
-
Prepare a stock solution of lactose monohydrate (e.g., 5 mg/mL) in the diluent.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50–7500 µg/mL).[6]
4. Sample Preparation:
-
For liquid samples like milk, dilute 0.5 mL of the sample into a 10 mL volumetric flask with Acetonitrile:Water (70:30 v/v).[6]
-
Sonicate the solution for approximately 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[6]
5. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Detector: RI detector.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the lactose standards.
-
Determine the concentration of lactose in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Lactose by Enzymatic Assay (Low-Lactose Products)
This protocol is based on a novel enzymatic method for low-lactose determination (LOLAC).[4]
1. Principle:
-
This method involves a pre-treatment step to remove high levels of free glucose. Subsequently, a sequential enzymatic assay measures residual glucose and then lactose in a single cuvette. Lactose is hydrolyzed by a specific β-galactosidase, and the released glucose is measured spectrophotometrically.[4][5]
2. Reagents and Materials (often available as a kit, e.g., K-LOLAC):
-
Buffer solution (e.g., glycylglycine buffer, pH 8.0).
-
Enzyme suspension/solution containing hexokinase, glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and diaphorase.
-
β-galactosidase solution.
-
Reagents for glucose removal (e.g., glucose oxidase, catalase).
-
Chromogenic substrate (e.g., iodonitrotetrazolium chloride).
-
NADP+ and ATP.
-
Lactose standard solution.
3. Sample Preparation:
-
Deproteinization: For milk products, use Carrez reagents for clarification.
-
Glucose Removal: Treat the sample with glucose oxidase and catalase to eliminate high background levels of glucose.[5]
4. Assay Procedure (in a semi-micro cuvette):
-
Add buffer, sample (or standard), and the initial enzyme mixture (without β-galactosidase) to the cuvette.
-
Measure the initial absorbance (A1) at the appropriate wavelength (e.g., 492 nm).[4]
-
Incubate to allow for the reaction of any free glucose, then measure the absorbance again (A2). The change (A2-A1) corresponds to the free glucose content.
-
Initiate the lactose reaction by adding β-galactosidase.
-
Incubate to allow for the complete hydrolysis of lactose and subsequent reaction of the released glucose. Measure the final absorbance (A3). The change (A3-A2) is proportional to the lactose concentration.
5. Data Analysis:
-
Calculate the change in absorbance due to lactose hydrolysis (ΔA_lactose = A3 - A2).
-
Use a standard curve generated with known concentrations of lactose to determine the lactose concentration in the sample.
-
A 'creep' calculation may be applied to correct for any minor, slow hydrolysis of other oligosaccharides.[4]
Signaling Pathway for Enzymatic Lactose Quantification
The enzymatic assay for lactose quantification involves a series of coupled reactions. The following diagram illustrates the biochemical pathway.
Enzymatic Assay Signaling Pathway
References
- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel enzymatic method for the measurement of lactose in lactose‐free products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactose Assay Kit - Measurement of free-glucose and lactose | Megazyme [megazyme.com]
- 6. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. Technical note: optimization of lactose quantification based on coupled enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Performance Showdown: Spray-Dried vs. Crystalline Beta-Lactose in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the choice of excipient is a critical decision that profoundly impacts the manufacturing process, stability, and efficacy of the final drug product. Lactose, a widely used diluent and carrier, exists in various forms, with spray-dried and crystalline beta-lactose offering distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal lactose form for specific pharmaceutical applications.
This compound (β-lactose) is an anomer of lactose that is often favored for its higher solubility compared to the more common alpha-lactose monohydrate. The manufacturing process—spray drying versus crystallization—imparts unique physicochemical properties to the final product, influencing its performance in drug formulations. Spray drying produces spherical agglomerates of fine lactose crystals embedded in an amorphous matrix, while crystallization results in more defined, irregular-shaped crystalline particles. These structural differences are the primary drivers of their varying performance profiles.
Key Physicochemical and Performance Comparison
The selection between spray-dried and crystalline this compound hinges on a trade-off between manufacturability and stability. Spray-dried this compound generally offers superior powder flow and compaction properties, making it ideal for direct compression tableting. However, its amorphous content renders it more susceptible to moisture-induced physical changes. In contrast, crystalline this compound provides greater stability but may require more complex manufacturing processes like wet granulation to achieve suitable flow and compaction.
| Property | Spray-Dried this compound | Crystalline this compound | Significance in Formulation |
| Particle Morphology | Spherical agglomerates | Irregular, tomahawk-shaped crystals | Influences flowability and packing behavior. |
| Amorphous Content | Typically 10-20% | Essentially none | Enhances compressibility but reduces stability.[1][2][3] |
| Solubility (in water at 20°C) | High (due to amorphous content) | High (approx. 45 g/100 mL) | Affects dissolution rate and bioavailability. |
| Dissolution Rate | Generally faster initial dissolution | Slower dissolution compared to the amorphous form | Critical for immediate-release dosage forms. |
| Flowability | Excellent | Poor to fair | Determines suitability for direct compression and high-speed manufacturing. |
| Compressibility | Excellent (plastic deformation) | Poor (brittle fracture) | Dictates the ability to form robust tablets at low compression forces.[1][2] |
| Stability (Hygroscopicity) | More hygroscopic; prone to crystallization at high RH | Less hygroscopic; more physically stable | Impacts shelf-life and storage requirements. |
Performance in Specific Pharmaceutical Applications
Direct Compression Tableting
Direct compression is a streamlined and cost-effective method for tablet manufacturing. The ideal excipient for this process must exhibit excellent flowability and compressibility. Spray-dried this compound, with its spherical particle shape and the presence of plastically deforming amorphous lactose, is exceptionally well-suited for direct compression.[1][2] Crystalline this compound, due to its poor flow and brittle nature, is generally not suitable for direct compression without prior granulation.
Dry Powder Inhalers (DPIs)
In DPI formulations, the carrier's particle size, shape, and surface properties are critical for efficient drug delivery to the lungs. While both forms of lactose are used, the choice depends on the specific device and active pharmaceutical ingredient (API). The spherical nature of spray-dried lactose can promote good powder flow from the device. However, the surface characteristics of crystalline lactose can sometimes be modified to optimize drug-carrier adhesion and de-adhesion properties for improved fine particle fraction.
Experimental Protocols
Accurate and reproducible characterization of lactose powders is essential for predicting their performance. The following are detailed methodologies for evaluating key performance parameters.
Particle Size Distribution Analysis
-
Method: Laser Diffraction
-
Protocol: A representative sample of the lactose powder is dispersed in a suitable medium (e.g., air for dry dispersion or a non-solvent for wet dispersion) and passed through a laser beam. The light scattering pattern is detected and analyzed to determine the particle size distribution. The instrument should be qualified, and the dispersion pressure (for dry dispersion) or sonication time (for wet dispersion) should be optimized to ensure complete dispersion without particle fracture.
Solubility Determination
-
Method: Equilibrium Solubility Method
-
Protocol: An excess amount of the lactose powder is added to a known volume of purified water in a sealed container. The container is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The suspension is then filtered, and the concentration of lactose in the clear filtrate is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.
Intrinsic Dissolution Rate (IDR)
-
Method: Rotating Disk Method (USP <1087>)
-
Protocol: A compact of the lactose powder with a known surface area is prepared by compressing a specific amount of the powder in a die. This "disk" is then mounted in a holder and submerged in a dissolution vessel containing a specified volume of dissolution medium (e.g., purified water) maintained at a constant temperature (37 °C). The disk is rotated at a constant speed (e.g., 100 rpm). Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed for lactose concentration. The IDR is calculated from the slope of the linear portion of the cumulative amount of dissolved lactose versus time, normalized by the surface area of the disk.
Powder Flowability Characterization
-
Methods: Carr's Index and Hausner Ratio (USP <1174>)
-
Protocol:
-
Bulk Density: A known mass of the lactose powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is the mass divided by the volume.
-
Tapped Density: The graduated cylinder containing the powder is then mechanically tapped for a specified number of times (e.g., 500-1250 taps) until the volume no longer changes. The tapped density is the mass divided by the final tapped volume.
-
Calculations:
-
Carr's Index (%) = [ (Tapped Density - Bulk Density) / Tapped Density ] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
Compressibility and Compactibility Analysis
-
Method: Tabletability Profile (as per USP <1062>)
-
Protocol: Lactose powder is compressed into tablets of a fixed diameter and weight at a range of different compaction forces using an instrumented tablet press. The breaking force (hardness) of the resulting tablets is measured using a tablet hardness tester. The tensile strength of each tablet is then calculated based on its breaking force and dimensions. A plot of tablet tensile strength versus compaction pressure generates the tabletability profile, which provides a comprehensive measure of the material's ability to form strong tablets.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
References
A Comparative Guide to Validating the Anomeric Content of β-Lactose by ¹H-NMR
For researchers, scientists, and drug development professionals, accurate determination of the anomeric content of lactose is critical for ensuring product consistency, stability, and performance. This guide provides a detailed comparison of analytical methods for quantifying the anomeric purity of β-lactose, with a primary focus on a robust ¹H-NMR method.
Comparison of Analytical Methods
While several techniques can be employed to determine the anomeric content of lactose, ¹H-NMR spectroscopy, Gas Chromatography (GC), and Polarimetry are the most common. The following table summarizes a comparison of these methods.
| Parameter | ¹H-NMR Spectroscopy | Gas Chromatography (GC) | Polarimetry |
| Principle | Direct measurement of the ratio of anomeric protons (¹H) in a magnetic field. | Separation of silylated anomers followed by flame ionization detection (FID). | Measurement of the rotation of plane-polarized light by the chiral lactose molecules. |
| Sample Preparation | Simple dissolution in a suitable deuterated solvent (e.g., DMSO-d₆). | Derivatization (silylation) is required prior to analysis. | Dissolution in a suitable solvent (e.g., water with ammonia).[1] |
| Specificity | High; distinct signals for α and β anomers are directly observed. | High; provides good separation of anomer derivatives. | Low; the measurement is an average of all chiral components in the sample.[2] |
| Precision | High; standard deviations as low as 0.1% w/w have been reported.[3][4] | High; a validated pharmacopeial method.[5] | Moderate; dependent on sample purity and concentration. |
| Analysis Time | Rapid; typically less than 15 minutes per sample.[3][4] | Slower; includes derivatization and chromatographic run time. | Rapid; measurements can be taken quickly once the sample is prepared. |
| Equipment Cost | High | Moderate to High | Low to Moderate |
| Notes | Non-destructive method. The use of DMSO as a solvent is crucial to inhibit mutarotation during the experiment.[6] | A destructive method. The official method in the United States Pharmacopeia (USP).[5] | Prone to interference from other optically active impurities. |
Featured Method: ¹H-NMR Spectroscopy
¹H-NMR spectroscopy offers a direct, precise, and relatively rapid method for the quantification of the anomeric content of lactose. The technique relies on the distinct chemical shifts of the anomeric protons of the α- and β-forms of lactose.
Experimental Workflow for ¹H-NMR Analysis
Caption: Workflow for the determination of lactose anomeric content by ¹H-NMR.
Detailed Experimental Protocol for ¹H-NMR Analysis
This protocol provides a step-by-step guide for the quantitative analysis of the anomeric content of β-lactose using ¹H-NMR spectroscopy.
1. Materials and Equipment
-
β-Lactose sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Vortex mixer
-
Analytical balance
-
Pipettes
2. Sample Preparation
-
Accurately weigh approximately 20 mg of the β-lactose sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the sample until the lactose is completely dissolved. The aprotic nature of DMSO minimizes mutarotation for the duration of the experiment.[6]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a one-dimensional ¹H-NMR spectrum using the following typical parameters:
-
Pulse Sequence: zg30 (a 30° pulse followed by acquisition)
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the protons)
-
Acquisition Time: ~4 seconds
-
Spectral Width: ~16 ppm
-
-
Use the residual TMS signal in the DMSO-d₆ (0 ppm) as an internal reference for the chemical shifts.[6]
4. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Identify the signals corresponding to the anomeric protons of the α- and β-lactose anomers. In DMSO-d₆, these are typically observed as doublets around:
-
Integrate the peak areas of the anomeric proton signals for both the α- (Aα) and β- (Aβ) anomers.
-
Calculate the percentage of each anomer using the following formulas:
% β-Lactose = [Aβ / (Aα + Aβ)] * 100
% α-Lactose = [Aα / (Aα + Aβ)] * 100
Logical Relationship for Anomer Quantification
Caption: Logical flow from NMR data to anomeric content determination.
This guide provides a comprehensive overview and a practical protocol for the validation of the anomeric content of β-lactose. The ¹H-NMR method stands out for its specificity, precision, and minimal sample preparation, making it a valuable tool for quality control in the pharmaceutical and food industries.
References
- 1. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. cigs.unimo.it [cigs.unimo.it]
Comparative Analysis of Beta-Lactose from Different Suppliers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of excipients is a critical step in drug development, directly impacting the stability, manufacturability, and efficacy of the final dosage form. Beta-lactose, a common excipient, is valued for its excellent compressibility and low hygroscopicity.[1][2] However, lot-to-lot variability and differences between suppliers can introduce significant challenges. This guide provides a comparative framework for evaluating this compound from different suppliers, supported by standard analytical methods and data interpretation.
Key Quality Attributes & Comparative Data
The performance of this compound in a pharmaceutical formulation is dictated by its physicochemical properties. Minor variations can affect powder flow, compaction behavior, and drug release profiles. Below is a summary of critical quality attributes and hypothetical data for this compound sourced from three different suppliers.
Table 1: Comparative Analysis of this compound Physicochemical Properties
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (β-anomer content, %) | 99.2 | 98.5 | 99.5 | Gas Chromatography |
| Moisture Content (%) | 0.45 | 0.85 | 0.30 | Karl Fischer Titration |
| Particle Size (D50, µm) | 75.2 | 110.5 | 78.9 | Laser Diffraction |
| Bulk Density (g/mL) | 0.58 | 0.52 | 0.61 | USP <616> |
| Tapped Density (g/mL) | 0.75 | 0.65 | 0.79 | USP <616> |
| Carr's Index (%) | 22.7 | 20.0 | 22.8 | Calculation |
| Hausner Ratio | 1.29 | 1.25 | 1.30 | Calculation |
Note: The data presented in this table is for illustrative purposes only and does not represent actual supplier data.
Experimental Protocols
Detailed and consistent methodology is crucial for an accurate comparison of materials. The following protocols outline standard procedures for testing the key quality attributes of this compound.
1. Purity (Anomeric Content) The ratio of alpha and beta anomers is a critical attribute, as β-lactose offers better compressibility.[1] This is typically determined using Gas Chromatography (GC) as outlined in pharmacopeias like the USP.[3]
-
Method: Gas Chromatography (GC) based on USP monograph for lactose.[3][4]
-
Sample Preparation: A silylation reagent, often a mixture of pyridine and trimethylsilylimidazole, is used to derivatize the lactose sample, making it volatile for GC analysis.[4][5] A resolution mixture of alpha and beta lactose is prepared to serve as a reference standard.[4][5]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. The column is typically a glass column with a stationary phase of silanized diatomaceous earth impregnated with a specific poly-siloxane.[3]
-
Analysis: The derivatized sample is injected into the GC. The retention times for the alpha and beta anomers are identified based on the reference standard. The relative peak areas are used to calculate the percentage of each anomer.
2. Moisture Content Moisture content can affect the flowability and stability of the powder. The Karl Fischer titration method is the standard for accurately determining water content, as it distinguishes between water and other volatile compounds.[6]
-
Method: Karl Fischer Titration (Volumetric or Coulometric).[7]
-
Sample Preparation: A specific amount of the this compound sample is dissolved in a suitable solvent, such as a mixture of methanol and formamide, before titration.[5][7]
-
Instrumentation: An automated Karl Fischer titrator.
-
Analysis: The sample is titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the instrument calculates the water content based on the amount of reagent consumed. For lactose, a stirring time of at least 180 seconds is recommended for complete dissolution.[7]
3. Particle Size Distribution Particle size influences powder flow, blend uniformity, and dissolution rates.[8][9] Laser diffraction is a rapid and reliable method for measuring particle size distribution.[8][10]
-
Method: Laser Diffraction according to ISO 13320.[11]
-
Sample Preparation: Dry dispersion is a common and suitable method for lactose.[10][11] It's crucial to use a low dispersion pressure (e.g., 0.1 MPa) to avoid breaking the fragile lactose particles.[10][11]
-
Instrumentation: A laser diffraction particle size analyzer (e.g., Sympatec HELOS with RODOS disperser or Bettersizer 2600).[9][10][12]
-
Analysis: The dispersed sample passes through a laser beam, and the scattered light pattern is detected. The software calculates the particle size distribution and provides values for D10, D50, and D90.
4. Bulk and Tapped Density These parameters are essential for understanding the flowability and compressibility of the powder. They are determined using a graduated cylinder and a tapping device.
-
Method: USP General Chapter <616> Bulk Density and Tapped Density of Powders.
-
Instrumentation: Graduated cylinder, analytical balance, and a mechanical tapping device.
-
Procedure:
-
Bulk Density: A known mass of the powder is gently introduced into a graduated cylinder, and the volume is recorded. Bulk density is the ratio of mass to volume.
-
Tapped Density: The cylinder containing the powder is then subjected to a set number of mechanical taps (e.g., 500 or 1250 taps) until the volume no longer changes. Tapped density is the ratio of mass to the final tapped volume.
-
-
Calculation of Flow Properties:
-
Carr's Index (%) = 100 × (Tapped Density - Bulk Density) / Tapped Density
-
Hausner Ratio = Tapped Density / Bulk Density
-
Visualizing the Workflow
A systematic approach is necessary for evaluating and qualifying excipients from new suppliers. The following diagram illustrates a typical workflow.
Caption: Workflow for comparative analysis of this compound suppliers.
References
- 1. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactose in Pharmaceutical Applications [drug-dev.com]
- 3. uspbpep.com [uspbpep.com]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. Determination of water content in lactose by Karl Fischer titration - Interlaboratory collaborative study: Universität Hohenheim [uni-hohenheim.de]
- 7. Determination of Water Content in D(+)-lactose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]
- 8. dfepharma.com [dfepharma.com]
- 9. news-medical.net [news-medical.net]
- 10. news-medical.net [news-medical.net]
- 11. bettersizeinstruments.com [bettersizeinstruments.com]
- 12. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of β-Lactose Purity
For researchers, scientists, and drug development professionals, ensuring the purity of excipients like β-lactose is paramount for the consistency, stability, and efficacy of final pharmaceutical formulations. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other established analytical techniques for the validation of β-lactose purity, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique for the purity assessment of β-lactose, offering high resolution and sensitivity for the separation and quantification of the β-anomer from its α-anomer and other related impurities.
Experimental Protocol: HPLC Purity Assay for β-Lactose
This protocol outlines a typical HPLC method for determining the purity of β-lactose and quantifying the α-anomer.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a refractive index (RI) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20 minutes.
3. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
β-Lactose reference standard (high purity).
-
α-Lactose monohydrate reference standard.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of β-Lactose reference standard in the mobile phase to prepare a stock solution (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a resolution solution containing both α-lactose and β-lactose to ensure adequate separation.
5. Sample Preparation:
-
Accurately weigh and dissolve the β-lactose sample in the mobile phase to a concentration within the calibration range (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for β-lactose and α-lactose based on their retention times.
-
Calculate the percentage purity of β-lactose and the percentage of the α-anomer in the sample using the peak areas and the calibration curve.
Comparison of Analytical Methods for β-Lactose Purity
While HPLC is a powerful tool, other techniques offer distinct advantages and disadvantages for the validation of β-lactose purity. The following tables provide a comparative overview.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-RI | Gas Chromatography (GC-FID) | ¹H NMR Spectroscopy |
| Principle | Separation based on polarity and interaction with the stationary phase. | Separation of volatile derivatives based on boiling point. | Quantification based on the nuclear magnetic resonance of protons. |
| Primary Use | Quantification of anomeric ratio and other impurities. | Official method in USP for anomeric content determination.[1] | Absolute quantification of anomers and structural elucidation.[2] |
| Sample Prep. | Simple dissolution and filtration. | Derivatization (silylation) required.[1] | Dissolution in a deuterated solvent. |
| Analysis Time | ~20 minutes per sample. | ~30 minutes per sample (excluding derivatization). | ~10 minutes per sample. |
| Specificity | High for anomers and related sugars. | High for anomers. | Very high, provides structural information.[2] |
| Sensitivity | Moderate. | High. | Moderate. |
| Quantification | External standards required. | External standards required. | Can be absolute (qNMR) with an internal standard.[2] |
Table 2: Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC-RI | - Robust and widely available.- Good resolution of anomers.- Direct analysis without derivatization. | - Lower sensitivity compared to some other detectors.- RI detector is sensitive to temperature and pressure fluctuations. |
| GC-FID | - High sensitivity and efficiency.- Established as a pharmacopoeial method.[1] | - Requires derivatization, which can be time-consuming and introduce errors.- Not suitable for non-volatile impurities. |
| ¹H NMR | - Provides structural confirmation and purity in a single experiment.[2]- Excellent for determining anomeric purity.[2][3][4]- Non-destructive.- Can provide absolute quantification. | - Higher equipment cost.- Lower sensitivity for trace impurities compared to GC. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the validation of β-lactose purity using HPLC.
Caption: Experimental workflow for β-Lactose purity validation by HPLC.
Conclusion
The choice of analytical method for validating β-lactose purity depends on the specific requirements of the analysis. HPLC with RI detection offers a robust and straightforward approach for routine quality control, providing excellent separation of α- and β-anomers. Gas Chromatography, as stipulated in the USP, is a highly sensitive method for anomeric content determination, though it requires a derivatization step. For comprehensive characterization, ¹H NMR spectroscopy stands out for its ability to provide both quantitative purity data and structural confirmation in a single, non-destructive measurement, making it an invaluable tool in research and development settings.[2]
References
A Comparative Guide to the Performance of Beta-Lactose in Tableting Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate excipient is a critical step in tablet manufacturing. Beta-lactose, an anomer of lactose, is a widely utilized excipient valued for its specific functional properties. This guide provides an objective comparison of this compound's performance against other common excipients, supported by experimental data. The focus is on key tableting metrics such as tablet hardness, disintegration time, and compactibility, which are critical indicators of performance across different types of tablet presses and compression forces.
While direct comparisons of a single this compound formulation on multiple, named tablet presses are scarce in publicly available literature, performance can be effectively evaluated by examining its behavior under a range of compression pressures. This data provides insight into how it will perform in various manufacturing settings, from low-force to high-speed rotary presses. Anhydrous lactose, which typically has a high this compound content (around 80%), is often used as a surrogate in direct compression studies and provides excellent insight into the performance of this compound.[1]
Performance Comparison of this compound and Alternatives
The selection of a filler-binder is a balance between desired tablet properties like strength and disintegration. This compound, particularly in its anhydrous form, offers superior compactibility compared to α-lactose monohydrate.[2] Its brittle nature allows for fragmentation during compression, which creates new, clean surfaces for strong inter-particle bonding, resulting in harder tablets.[3] However, this enhanced hardness can sometimes lead to longer disintegration times compared to other excipients.
The following tables summarize quantitative data from various studies, comparing different forms of lactose and other common direct compression excipients.
Table 1: Tablet Tensile Strength & Hardness Comparison
| Excipient | Compression Pressure (MPa) | Tablet Hardness / Tensile Strength | Source |
| Anhydrous Lactose (High β-content) | 162 | 171 - 201 N | [3] |
| Anhydrous Lactose (SuperTab 24AN) | 162 | 231 N | [3] |
| Granulated Lactose | ~110 | ~1.8 MPa | [4] |
| α-Lactose Monohydrate | 69.4 | Very low mechanical resistance | [5] |
| Microcrystalline Cellulose (MCC) | ~100 | High plasticity and good compressibility | [6] |
| Dibasic Calcium Phosphate (DCP) | Not Specified | Poor tablet hardness | [3] |
| Co-processed (Lactose + MCC) | 182 | 2.18 MPa | [6] |
| Co-processed (Lactose + Starch) | 182 | 0.56 MPa | [6] |
Table 2: Disintegration Time & Dissolution Performance
| Excipient / Formulation | Condition | Disintegration Time | Source |
| Anhydrous Lactose (24AN) | Lubricated Tablet | Slower Dissolution | [7] |
| Granulated Lactose Monohydrate (30GR) | Formulation with 2% Croscarmellose Sodium | Fastest Disintegration | [1] |
| Spray Dried Lactose (50ODT) | Formulation with 2% Croscarmellose Sodium | Fast Disintegration | [1] |
| α-Lactose Monohydrate | Higher concentration leads to faster disintegration | [1][8] | |
| Tablets with Lactose + Starch Pregelatinized | 91% Lactose Content | Good technical properties | [9] |
Visualizing Experimental and Logical Workflows
To better understand the processes involved in evaluating excipient performance and the interplay of material properties, the following diagrams are provided.
Caption: Experimental workflow for comparing tablet excipient performance.
Caption: Logical relationship of β-lactose properties to tablet characteristics.
Detailed Experimental Protocols
The evaluation of tablet properties follows standardized pharmacopeial methods to ensure data consistency and comparability.
Tablet Hardness (Crushing Strength) and Tensile Strength
-
Objective: To determine the mechanical strength of the tablet, indicating its ability to withstand handling and transportation.
-
Apparatus: A calibrated tablet hardness tester.
-
Methodology:
-
Place a single tablet diametrically between the two platens of the tester.
-
Apply a compressive force until the tablet fractures.
-
Record the force required to break the tablet (in Newtons or kiloponds).
-
Repeat for a statistically significant number of tablets (typically n=10) and calculate the average.
-
Tensile strength (σ) is calculated from the hardness value (F), tablet diameter (d), and tablet thickness (t) using the formula: σ = 2F / (πdt).
-
Tablet Disintegration Test (USP <701>)
-
Objective: To measure the time required for a tablet to break down into smaller particles when immersed in a liquid medium.
-
Apparatus: A USP-compliant disintegration apparatus with a basket-rack assembly.
-
Methodology:
-
Place one tablet in each of the six tubes of the basket assembly.
-
Suspend the assembly in a beaker containing a specified liquid medium (e.g., water or simulated gastric fluid) at 37 ± 2 °C.[10]
-
Move the basket up and down at a constant frequency (29-32 cycles per minute).[10]
-
The disintegration time is the point at which no solid residue of the tablet remains on the mesh screen of the basket.[10] For immediate-release tablets, this is typically expected within 15-30 minutes.
-
Powder Flowability Assessment (Carr's Index)
-
Objective: To assess the flow properties of the lactose powder blend before compression, which is crucial for ensuring uniform die filling on a tablet press.
-
Apparatus: Graduated cylinder, balance, and a mechanical tapping device.
-
Methodology:
-
Bulk Density (ρ_bulk): Gently pour a known mass (m) of the powder into a graduated cylinder and record the volume (V_bulk). Calculate ρ_bulk = m / V_bulk.
-
Tapped Density (ρ_tapped): Subject the graduated cylinder to a set number of mechanical taps (e.g., 100, 500) until the volume ceases to change. Record the final tapped volume (V_tapped). Calculate ρ_tapped = m / V_tapped.
-
Carr's Index (%): Calculate using the formula: [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100. A lower Carr's Index (<15) generally indicates better flowability.
-
Conclusion
This compound, particularly in its anhydrous form, is an excellent excipient for direct compression, especially when high tablet hardness is a primary objective. Its brittle fracture deformation mechanism leads to strong tablet compacts with low sensitivity to lubricants.[3] However, this can be a trade-off with disintegration time, which may be slower compared to formulations using superdisintegrants or other excipients like granulated lactose monohydrate.[1][7] The choice between this compound and its alternatives will ultimately depend on the specific requirements of the drug formulation, including the desired release profile, the properties of the active pharmaceutical ingredient, and the capabilities of the tablet press being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of different types of lactose on tablets compactibility [scielo.org.mx]
- 4. Lubricant sensitivity of direct compression grades of lactose in continuous batch tableting process. • Pharma • IMA Group [ima.it]
- 5. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Disintegration Mechanisms and Measurement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of β-Lactose in a Laboratory Setting
The proper disposal of beta-lactose (β-lactose) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols ensures a safe working environment and compliance with regulatory standards. This document provides a comprehensive guide to the proper disposal procedures for β-lactose, emphasizing safety, and logistical considerations.
General Safety and Handling Precautions
While β-lactose is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is a combustible solid.[1] Fine dust dispersed in the air can form explosive mixtures in the presence of an ignition source.[1][2] Therefore, it is crucial to handle β-lactose in a well-ventilated area and minimize dust generation.[2][3] When handling, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn to avoid contact with skin and eyes.[3][4][5]
Disposal Hierarchy and Regulatory Compliance
The primary guideline for the disposal of any chemical waste, including β-lactose, is to adhere to local, state, and federal regulations.[1] These regulations can vary significantly by region, so it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. A common framework for waste management follows a hierarchy of controls:
-
Reduction: Minimize the amount of β-lactose used in experiments.
-
Reuse: If the material is uncontaminated and suitable for another application, it may be reused.
-
Recycling: Consult with the manufacturer or your local waste management authority for recycling options.[1]
-
Disposal: When other options are not feasible, dispose of the material in a safe and compliant manner.[1]
Step-by-Step Disposal Procedures
Uncontaminated β-Lactose (Solid):
-
Collection: Collect uncontaminated, unused, or expired β-lactose in a clearly labeled, sealed container.
-
Recycling/Disposal: If recycling is not an option, the material should be disposed of as non-hazardous solid waste, in accordance with institutional and local guidelines.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Contaminated β-Lactose (Solid):
-
Assessment: Determine the nature of the contaminant. If β-lactose is mixed with a hazardous substance, the mixture must be treated as hazardous waste.
-
Containment: Place the contaminated material in a compatible, sealed, and clearly labeled hazardous waste container. The label should identify all chemical components of the mixture.
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
Aqueous Solutions of β-Lactose:
-
General Prohibition: Do not allow wash water from cleaning equipment or solutions of β-lactose to enter drains.[1][5] While some educational laboratory protocols for dilute solutions may permit drain disposal, this is not a general rule and can be prohibited by local regulations.[6] Improper disposal of lactose-containing waste, such as dairy whey, can pose a significant environmental problem.[7][8]
-
Collection: Collect all aqueous waste containing β-lactose in a sealed and appropriately labeled container.
-
Disposal: The disposal method will depend on the concentration and the presence of other contaminants. Consult your EHS department for guidance on the appropriate disposal route, which may include chemical waste treatment.
Spill Cleanup:
-
Minor Spills: For small spills of solid β-lactose, immediately sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][4][5]
-
Major Spills: In the event of a large spill, clear the area of personnel and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1]
Quantitative Data and Experimental Protocols
Detailed quantitative data regarding specific disposal limits (e.g., concentration thresholds for drain disposal) for β-lactose are not widely available in public safety data sheets. Disposal regulations are typically performance-based and depend on local wastewater treatment capabilities and statutes. Similarly, specific experimental protocols for the disposal of β-lactose are not commonly published, as the disposal methods are dictated by the general principles of chemical waste management outlined above. The primary directive is to follow the waste disposal hierarchy and consult local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of β-lactose in a laboratory setting.
Caption: Decision workflow for the proper disposal of β-lactose waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. redox.com [redox.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. southernbiological.com [southernbiological.com]
- 7. Sources of β-galactosidase and its applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactose Hydrolysis in Milk and Dairy Whey Using Microbial β-Galactosidases - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling beta-Lactose
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. While beta-lactose is not classified as a hazardous substance, proper handling and disposal are crucial to maintain safety and prevent contamination. This guide provides essential, step-by-step procedures for the safe management of this compound in your laboratory.
Personal Protective Equipment (PPE) at a Glance
A risk assessment should always be conducted before handling any chemical. For this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Recommendation | Specifications |
| Eye Protection | Safety glasses with side shields or chemical goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Protective gloves | Nitrile, polychloroprene, or butyl rubber gloves are suitable for handling dry solids.[2] |
| Respiratory Protection | Dust mask or respirator | Recommended in case of inadequate ventilation or when dust generation is likely.[3][4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] |
| Body Protection | Laboratory coat or long-sleeved clothing | Provides a barrier against incidental contact with the skin.[4] |
Operational Plan: Step-by-Step Handling of this compound
Adhering to a standardized operational procedure minimizes risks and ensures the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. Local exhaust ventilation is preferred to control emissions at the source.
-
Ensure all equipment used for handling this compound is clean and dry.
-
Minimize dust generation by using appropriate tools and techniques. For example, avoid dropping the powder from a height.
-
For processes that may generate significant dust, consider using a glove box or a de-dusting ring.
2. Weighing and Dispensing:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing, use a balance with a draft shield to contain any airborne particles.
-
If transferring from a larger container, do so slowly and carefully to prevent creating a dust cloud.
3. In-Experiment Use:
-
When adding this compound to solutions, do so gradually to prevent splashing and aerosolization.
-
Keep containers of this compound sealed when not in use to prevent contamination and absorption of moisture.
4. Spill Management:
-
For minor spills, clean up immediately.[2]
-
Avoid dry sweeping of large spills as this can disperse dust into the air.
-
Instead, moisten the spilled material with water to reduce airborne dust before carefully sweeping it up.
-
Alternatively, use a vacuum cleaner equipped with a HEPA filter for cleaning up spills.[5]
-
Place the collected spill waste into a sealed container for disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Waste this compound:
-
For small quantities of solid this compound, place it in a sealed, labeled container for disposal.
-
While some educational laboratory guidelines suggest that dilute, non-hazardous lactose solutions can be poured down the drain, it is best practice to consult your institution's waste management guidelines.[6]
-
For larger quantities or industrial settings, consult with a licensed disposal company.[7]
-
Always handle waste in accordance with local, state, and federal regulations.[2]
2. Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be placed in a sealed bag or container for disposal as solid waste.
3. Empty Containers:
-
Empty containers may retain product residue. These residues can be a source of dust.
-
Decontaminate empty containers by rinsing them with a suitable solvent (e.g., water). The rinse water should be collected and disposed of appropriately.
-
Once cleaned, the container can be recycled or disposed of according to your facility's procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. redox.com [redox.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. How to Safely Recover Lactose Sugar Dust? | PrestiVac Inc [prestivac.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
